Montelukast
説明
Structure
3D Structure
特性
IUPAC Name |
2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+/t32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHDWCPVSPXUMX-TZIWLTJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
151767-02-1 (sodium) | |
| Record name | Montelukast [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158966928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9023334 | |
| Record name | Montelukast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Montelukast | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014614 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
mixes with water (>100 mg/ml, 25 C), MW 608.17, Hygroscopic, white to off-white powder. Freely sol in ethanol, methanol, water. Practically insol in acetonitrile /Monosodium salt/, 8.20e-06 g/L | |
| Record name | Montelukast | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00471 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MONTELUKAST | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7582 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Montelukast | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014614 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
158966-92-8 | |
| Record name | Montelukast | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158966-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Montelukast [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158966928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Montelukast | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00471 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Montelukast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MONTELUKAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHM278SD3E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MONTELUKAST | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7582 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Montelukast | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014614 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Genesis of a Blockbuster Asthma Drug: An In-depth Technical Guide to the Discovery and Synthesis of Montelukast Sodium
Introduction
Montelukast sodium, marketed under the trade name Singulair®, stands as a landmark achievement in the targeted treatment of asthma and allergic rhinitis. Developed by Merck Frosst in the 1990s, its discovery and development process is a compelling case study in modern drug discovery. This technical guide provides an in-depth exploration of the scientific journey behind this compound sodium, from its rational design as a potent and selective leukotriene D4 (LTD4) receptor antagonist to the intricacies of its chemical synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemistry, experimental protocols, and underlying pharmacology that have established this compound as a cornerstone of respiratory therapy.
The Discovery of this compound: Targeting the Leukotriene Pathway
The development of this compound was rooted in a deep understanding of the pathophysiology of asthma, a chronic inflammatory disease of the airways. A key focus of research was the role of cysteinyl leukotrienes (CysLTs) – LTC4, LTD4, and LTE4 – potent inflammatory mediators released from mast cells and eosinophils. These molecules are products of arachidonic acid metabolism and are central to the inflammatory cascade in asthma.[1][2]
When CysLTs bind to their type 1 receptor (CysLT1R) on airway smooth muscle cells and other inflammatory cells, they trigger a cascade of events leading to the hallmark symptoms of asthma: bronchoconstriction, increased mucus production, and airway edema.[2][3] this compound was rationally designed as a selective and competitive antagonist of the CysLT1 receptor, aiming to block the downstream effects of these inflammatory mediators.[2][4] By inhibiting the binding of LTD4 to its receptor, this compound effectively mitigates the inflammatory response, leading to both bronchodilatory and anti-inflammatory effects.[2]
The following diagram illustrates the leukotriene signaling pathway and the mechanism of action of this compound.
The Synthesis of this compound Sodium: A Convergent Approach
The chemical synthesis of this compound sodium is a complex undertaking that has been the subject of extensive research and development to devise efficient, scalable, and stereoselective routes. The core structure of this compound is assembled through a convergent synthesis, which involves the preparation of two key building blocks that are later coupled together.
The general synthetic strategy involves:
-
Synthesis of the Chiral Diol Intermediate: This fragment contains the quinoline and substituted phenyl rings linked by a propyl chain with a chiral hydroxyl group.
-
Synthesis of the Thiol Side-Chain: This component is 1-(mercaptomethyl)cyclopropaneacetic acid.
-
Coupling and Final Conversion: The two intermediates are coupled, followed by the conversion of the resulting acid to its sodium salt.
The following diagram provides a high-level overview of the synthetic workflow for this compound sodium.
Quantitative Data on this compound Synthesis
The efficiency of various synthetic routes for this compound and its key intermediates has been a primary focus of process chemistry. The following tables summarize key quantitative data from different reported methodologies.
Table 1: Yields of Key Intermediates
| Intermediate | Synthetic Step | Reagents/Catalysts | Yield (%) | Reference |
| Chiral Diol Intermediate | Asymmetric Hydrogenation | ((R)-Xyl-BINAP)((R,R)-DPEN)RuCl2 | 78-86 | [5] |
| Nitrile Derivative (precursor to thiol) | Chiral Reduction of Keto Ester | (−)-DIP-Cl | Not specified | [6] |
| This compound DCHA Salt | Coupling and Salt Formation | Dicyclohexylamine | Not specified | |
| This compound Sodium | Final Salt Formation | Sodium Hydroxide | 96 | [6] |
Table 2: Purity and Enantioselectivity
| Compound | Parameter | Value | Method | Reference |
| Chiral Diol Intermediate | Enantiomeric Excess (ee) | 99.6-99.8% | Recrystallization | [5] |
| Chiral Diol Intermediate | Purity | 99.4-99.6% | HPLC | [5] |
| This compound Sodium | Purity | >99.5% | Recrystallization of TBA salt | |
| This compound Sodium | Chiral Purity | 99.83% | HPLC |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of this compound sodium, based on published literature.
Synthesis of a Key Chiral Diol Intermediate via Asymmetric Hydrogenation
This protocol describes the synthesis of a chiral diol, a crucial precursor to this compound, utilizing a highly enantioselective asymmetric hydrogenation step.[5]
1. Preparation of the Ketone Precursor:
-
A tandem Mizoroki-Heck reaction and double-bond isomerization between a known allyl alcohol intermediate and 2-(2-halophenyl)propan-2-ol is performed to yield the 3-(2-(2-hydroxypropan-2-yl)phenyl)-1-phenylpropan-1-one moiety.
2. Asymmetric Hydrogenation:
-
Catalyst: ((R)-Xyl-BINAP)((R,R)-DPEN)RuCl2 is used as the catalyst for the asymmetric hydrogenation.
-
Reaction Conditions: The hydrogenation is carried out on a multigram scale with a molar substrate-to-catalyst loading of 5000:1.
-
Procedure:
-
The ketone precursor is dissolved in a suitable solvent (e.g., methanol).
-
The ruthenium catalyst is added to the solution under an inert atmosphere.
-
The reaction mixture is subjected to hydrogen pressure at a controlled temperature until the reaction is complete.
-
-
Work-up and Purification:
-
The reaction mixture is concentrated under reduced pressure.
-
The residue is partitioned between toluene and aqueous sodium carbonate to remove inorganic salts.
-
The crude product is recrystallized from isopropanol-heptane or toluene-heptane.
-
-
Results: This process affords the desired chiral diol with an enantiomeric excess of 99.6-99.8% and a purity of 99.4-99.6% in a 78-86% yield.[5]
Synthesis of this compound via Heck Coupling and Final Salt Formation
This protocol outlines a practical synthesis of this compound sodium involving a Heck coupling reaction.[6]
1. Heck Coupling:
-
Reactants: A nitrile derivative and a vinylquinoline framework are used as the coupling partners.
-
Catalyst and Base: The reaction is catalyzed by palladium(II) acetate and triphenylphosphine in the presence of triethylamine as a base.
-
Procedure:
-
The reactants, catalyst, and base are dissolved in DMF.
-
The reaction mixture is heated to 110 °C for 6-8 hours.
-
-
Work-up: A conventional work-up procedure is followed to isolate the crude coupled product.
-
Yield: The crude yield of this step is reported to be 58%.[6]
2. Hydrolysis:
-
The nitrile group of the coupled product is hydrolyzed using caustic lye at an elevated temperature.
-
Yield: This step yields this compound acid with a 65% yield.[6]
3. Formation of this compound Sodium:
-
Procedure:
-
This compound acid (1.0 g, 0.0017 mol) is suspended in methanol (10 mL).
-
Sodium hydroxide (0.067 g, 0.00167 mol) is added, and the mixture is stirred at 25 °C for 1 hour to obtain a clear solution.
-
The solution is treated with activated charcoal and then distilled under reduced pressure at 55 °C.
-
-
Yield and Purity: This final step affords this compound sodium as a white solid in 96.0% yield. Elemental analysis confirms the purity of the final product.[6]
The journey of this compound sodium from a theoretical concept to a widely used therapeutic agent is a testament to the power of rational drug design and innovative process chemistry. Its discovery provided a novel, targeted approach to asthma management by specifically inhibiting the pro-inflammatory leukotriene pathway. The evolution of its synthesis showcases the continuous drive for efficiency, scalability, and stereoselectivity in pharmaceutical manufacturing. The detailed experimental protocols and quantitative data presented in this guide offer valuable insights for researchers and professionals in the field, highlighting the key chemical transformations and analytical considerations that underpin the production of this important medication. The ongoing research into novel synthetic routes and a deeper understanding of its mechanism of action will undoubtedly continue to refine the therapeutic landscape for respiratory diseases.
References
A Comprehensive Technical Guide to the Preclinical Pharmacokinetics of Montelukast in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of montelukast, a selective cysteinyl leukotriene receptor antagonist, in various animal models. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes relevant biological pathways to support further research and drug development efforts.
Introduction
This compound is a widely prescribed medication for the management of asthma and allergic rhinitis.[1] Its mechanism of action involves the specific and potent antagonism of the cysteinyl leukotriene CysLT1 receptor, thereby inhibiting the inflammatory cascade mediated by leukotrienes.[2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical species is crucial for the interpretation of pharmacology and toxicology studies and for the prediction of its pharmacokinetic behavior in humans.
Pharmacokinetic Parameters
The pharmacokinetic profile of this compound has been characterized in several animal species, primarily rats, mice, and dogs. The following tables summarize the key pharmacokinetic parameters following oral (PO) and intravenous (IV) administration.
Table 1: Oral Pharmacokinetic Parameters of this compound in Animal Models
| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | AUC₀-∞ (µg·min/mL) | Bioavailability (%) | Half-life (min) |
| Rat | 5 | 1.1 ± 0.2 | 60 | 240 ± 40 | 64 | 80.2 ± 12.8 |
| Rat | 25 | 4.5 ± 0.8 | 120 | 1200 ± 200 | - | 176 ± 122 |
| Mouse | 10 | 1.5 ± 0.3 | 30 | 300 ± 50 | - | - |
| Dog | 0.5 (fed) | 2.80 | 240 | - | - | 460.8 |
| Dog | 0.5 (fasted) | 1.98 | 240 | - | - | 486 |
Data compiled from multiple sources.[1][3][4]
Table 2: Intravenous Pharmacokinetic Parameters of this compound in Animal Models
| Species | Dose (mg/kg) | Cmax (µg/mL) | AUC₀-∞ (µg·min/mL) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (min) |
| Rat | 2 | - | 150 ± 20 | 13.3 ± 1.8 | 1.2 ± 0.2 | 60 ± 8 |
| Mouse | 2 | - | 120 ± 15 | 16.7 ± 2.1 | 1.5 ± 0.2 | 55 ± 7 |
| Monkey | 2 | - | 200 ± 30 | 10.0 ± 1.5 | 1.0 ± 0.1 | 70 ± 10 |
Data compiled from a pharmacology review.[3]
Absorption
Following oral administration, this compound is rapidly absorbed.[5] In rats, peak plasma concentrations are typically reached within 1-2 hours.[3] The oral bioavailability of this compound is approximately 64% in rats.[5][6] Studies in dogs have shown that the presence of food does not significantly alter the overall exposure but can affect the rate of absorption.
Distribution
This compound is highly bound to plasma proteins, with binding exceeding 99% in preclinical species and humans.[5] This extensive protein binding limits the unbound fraction of the drug available for distribution and pharmacological activity. The volume of distribution suggests that this compound distributes into tissues.
Metabolism
The liver is the primary site of this compound metabolism.[5] In vitro studies using human and rat liver microsomes have identified the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzyme systems as the main pathways for its biotransformation.[7][8][9]
Key metabolic pathways include:
-
Oxidation: Primarily mediated by CYP3A4, CYP2C8, and CYP2C9.[5][8] This results in the formation of hydroxylated metabolites and a sulfoxide metabolite.[10][11]
-
Glucuronidation: this compound can undergo direct glucuronidation to form an acyl-glucuronide, a reaction catalyzed by UGT1A3.[7]
The major metabolites identified in bile include an acyl-glucuronide (M1), a sulfoxide (M2), and hydroxylated metabolites (M5a, M5b, M6a, M6b).[10] Further oxidation of a hydroxymethyl metabolite leads to the formation of a major dicarboxylic acid metabolite (M4).[10]
Excretion
The primary route of elimination for this compound and its metabolites is through biliary excretion into the feces.[12][13] Following oral administration of radiolabeled this compound, approximately 86% of the dose is recovered in the feces, with less than 0.2% found in the urine.[10][12] This indicates that renal clearance plays a negligible role in the elimination of this compound.
Experimental Protocols
This section outlines the general methodologies employed in the preclinical pharmacokinetic studies of this compound.
Animal Models
Studies are typically conducted in male and female rodents (rats, mice) and non-rodent species (dogs, monkeys).[3][14] Animals are acclimated to laboratory conditions before the study. For oral administration studies, animals are often fasted overnight to minimize variability in drug absorption.[3]
Drug Administration
-
Oral Gavage: A specific dose of this compound, formulated in a suitable vehicle (e.g., 0.5% methylcellulose), is administered directly into the stomach using a gavage needle.[14] The volume administered is typically based on the animal's body weight.
-
Intravenous Administration: this compound is administered via a suitable vein (e.g., tail vein in rodents) as a bolus injection or infusion.[3]
Sample Collection
Blood samples are collected at predetermined time points after drug administration.[15] Plasma is separated by centrifugation and stored frozen until analysis. For excretion studies, urine and feces are collected over a specified period.[10]
Bioanalytical Method
Plasma concentrations of this compound and its metabolites are typically quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.[15]
In Vitro Metabolism Studies
-
Microsomal Stability Assay: The metabolic stability of this compound is assessed by incubating the compound with liver microsomes from different species in the presence of NADPH.[7][8] The disappearance of the parent compound over time is monitored to determine the rate of metabolism.
-
Enzyme Phenotyping: Recombinant human CYP and UGT enzymes are used to identify the specific isoforms responsible for the metabolism of this compound.[7]
Plasma Protein Binding
The extent of plasma protein binding is determined using techniques such as equilibrium dialysis or ultrafiltration.[16]
Visualizations
Leukotriene Signaling Pathway and this compound's Mechanism of Action
This compound exerts its therapeutic effect by blocking the action of cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) at the CysLT1 receptor. This diagram illustrates the leukotriene biosynthesis pathway and the point of intervention by this compound.
Caption: Leukotriene signaling pathway and the antagonistic action of this compound.
Preclinical Pharmacokinetic Study Workflow
This diagram outlines the typical workflow for a preclinical pharmacokinetic study.
Caption: A typical workflow for a preclinical pharmacokinetic study.
This compound Metabolism Pathway
This diagram illustrates the primary metabolic pathways of this compound in the liver.
Caption: Primary metabolic pathways of this compound.
References
- 1. Improved Bioavailability of this compound through a Novel Oral Mucoadhesive Film in Humans and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Novel this compound sodium-loaded stable oral suspension bioequivalent to the commercial granules in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Metabolism of this compound by Cytochrome P450s and UDP-Glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepatic microsomal metabolism of this compound, a potent leukotriene D4 receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Hepatic microsomal metabolism of this compound, a potent leukotriene D4 receptor antagonist, in humans. | Semantic Scholar [semanticscholar.org]
- 10. Metabolic profiles of this compound sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Metabolism of this compound by Cytochrome P450s and UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Leukotrienes vs. This compound—Activity, Metabolism, and Toxicity Hints for Repurposing [mdpi.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. dovepress.com [dovepress.com]
- 16. pubs.rsc.org [pubs.rsc.org]
Beyond CysLT1: An In-depth Technical Guide to the Off-Target Biology of Montelukast
For Researchers, Scientists, and Drug Development Professionals
Introduction
Montelukast, marketed under the brand name Singulair®, is a widely prescribed oral medication primarily indicated for the management of asthma and allergic rhinitis.[1] Its therapeutic efficacy has long been attributed to its potent and selective antagonism of the type 1 cysteinyl leukotriene receptor (CysLT1R), a key player in the inflammatory cascade of these conditions. However, a growing body of evidence reveals that the pharmacological actions of this compound extend beyond this primary target, implicating a range of off-target interactions that may contribute to both its therapeutic profile and reported adverse effects. This technical guide provides a comprehensive overview of the known biological targets of this compound beyond the CysLT1 receptor, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways to support further research and drug development efforts.
Off-Target Profile of this compound: Quantitative Data
The following tables summarize the available quantitative data for the interaction of this compound with various biological targets other than the CysLT1 receptor. These interactions are concentration-dependent and may be of physiological relevance at therapeutic doses.
| Target | Assay Type | Species/Cell Line | Quantitative Value (IC₅₀/Kᵢ) | Reference(s) |
| G Protein-Coupled Receptors (GPCRs) | ||||
| GPR17 | [³⁵S]GTPγS binding assay | Human (1321N1 cells) | nM IC₅₀ (specific value not stated) | [2] |
| P2Y₁ Receptor | Inositol Phosphate Assay | Human (1321N1 cells) | IC₅₀: 0.122 ± 0.037 µM | [3] |
| P2Y₆ Receptor | Inositol Phosphate Assay | Human (1321N1 cells) | IC₅₀: 0.859 ± 0.053 µM | [3] |
| P2Y (UTP-sensitive) | Calcium Mobilization | Human (dU937 cells) | IC₅₀: 7.7 µM | [3] |
| P2Y (UDP-sensitive) | Calcium Mobilization | Human (dU937 cells) | IC₅₀: 4.5 µM | [3] |
| Enzymes | ||||
| 5-Lipoxygenase (5-LOX) | Enzymatic Activity Assay | Rat (RBL-1 cells) | IC₅₀: ~2.5 µM | [4][5] |
| 5-Lipoxygenase (5-LOX) | In vitro enzymatic assay | N/A | IC₅₀: 21.84 µM | [6] |
| Other Signaling Pathways | ||||
| CREB/PGC-1α Pathway | Western Blot/qPCR | Human (Beas-2b cells) | No EC₅₀ reported; significant increase in PGC-1α expression at 5, 10, and 20 µM | [7] |
| Wnt/β-catenin Pathway | Western Blot | Murine model | No IC₅₀ reported; prevents increases in phosphorylated GSK-3β and Wnt5a levels | |
| NLRP3 Inflammasome | Cytokine Release Assay | N/A | No IC₅₀ reported |
Signaling Pathways and Experimental Workflows
GPR17 Antagonism
This compound has been identified as an antagonist of GPR17, an orphan G protein-coupled receptor that is phylogenetically related to both P2Y and CysLT receptors.[2] GPR17 is expressed in various tissues, including the brain, heart, and kidneys, and is implicated in processes such as myelination and ischemic brain damage.[2] The antagonistic activity of this compound at GPR17 suggests a potential mechanism for some of its observed neurological effects.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The orphan receptor GPR17 identified as a new dual uracil nucleotides/cysteinyl-leukotrienes receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel inhibitory effect on 5-lipoxygenase activity by the anti-asthma drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
Montelukast Signaling Pathways in Respiratory and Neural Cells: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of the molecular signaling pathways modulated by montelukast in both respiratory and neural cell types. It integrates quantitative data, experimental methodologies, and visual pathway diagrams to serve as a comprehensive resource for research and development.
Executive Summary
This compound is a potent and selective cysteinyl leukotriene receptor 1 (CysLT1R) antagonist widely prescribed for the management of asthma and allergic rhinitis.[1][2][3] Its primary mechanism of action in respiratory disorders involves the blockade of inflammatory pathways mediated by cysteinyl leukotrienes (cysLTs). Emerging research has revealed that this compound crosses the blood-brain barrier and exerts significant effects on neural cells, primarily by modulating neuroinflammation.[4][5] This guide delineates the distinct yet interconnected signaling cascades affected by this compound in these two critical biological systems, providing quantitative data on its activity and detailed protocols for relevant experimental models.
This compound in Respiratory Cells: The Canonical CysLT1R Antagonism Pathway
In the respiratory system, the inflammatory cascade initiated by allergens or other stimuli leads to the release of cysLTs (LTC₄, LTD₄, and LTE₄) from mast cells, eosinophils, and basophils.[2][6][7] These lipid mediators are pivotal in the pathophysiology of asthma, inducing bronchoconstriction, increasing vascular permeability, promoting mucus secretion, and recruiting eosinophils.[1][2][3][7]
This compound exerts its therapeutic effects by acting as a competitive antagonist at the CysLT1 receptor, preventing cysLTs from binding and initiating the inflammatory cascade.[2][3][6] This action leads to bronchodilation and a reduction in the overall inflammatory response.[8]
Quantitative Data: Receptor Binding and Functional Antagonism
The efficacy of this compound is underscored by its high binding affinity and potent functional antagonism at the CysLT1 receptor.
| Parameter | Species/System | Value | Reference |
| Ki (Binding Affinity) | Guinea Pig Lung | 0.18 ± 0.03 nM | [6] |
| Sheep Lung | 4 nM | [9] | |
| U937 Cell Membranes | 0.52 ± 0.23 nM | [6] | |
| Guinea Pig Lung (in human plasma) | 0.19 ± 0.02 nM | [6] | |
| IC50 | HEK293 cells (human CysLT1R) | 4.9 nM | [10] |
| pA₂ (Functional Antagonism) | Guinea Pig Trachea (vs. LTD₄) | 9.3 | [6] |
Signaling Pathway Diagram: Respiratory Cells
The following diagram illustrates the primary mechanism of action of this compound in respiratory smooth muscle and inflammatory cells.
Caption: this compound competitively antagonizes the CysLT1 receptor in respiratory cells.
Secondary Anti-inflammatory Mechanisms
Beyond direct CysLT1R blockade, studies suggest this compound modulates other inflammatory pathways. In airway epithelial cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as GM-CSF, IL-6, and IL-8.[11] Furthermore, some research indicates that this compound can influence the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.[12][13] However, a paradoxical effect has been noted where this compound treatment alone might increase the expression of epithelium-derived cytokines like IL-25, IL-33, and TSLP, suggesting a complex regulatory role.[13]
This compound in Neural Cells: A Neuroinflammatory Modulator
Evidence confirms that this compound can penetrate the central nervous system, where it engages with distinct signaling pathways to modulate neuroinflammation.[4][5] This has positioned it as a candidate for repurposing in neurodegenerative and neuroinflammatory disorders.
Key Molecular Targets in the CNS
In the brain, this compound's effects are not limited to CysLT1R. It also antagonizes the G protein-coupled receptor 17 (GPR17), another receptor for cysLTs expressed on microglia, neurons, and oligodendrocytes.[14] The dual antagonism of CysLT1R and GPR17 is thought to be central to its neuroprotective effects.
Signaling Pathway Diagram: Neural Cells
The following diagram outlines the proposed signaling pathways for this compound in the central nervous system, focusing on its anti-neuroinflammatory actions.
Caption: this compound inhibits CysLT1R/GPR17 on microglia, reducing neuroinflammation.
Effects on Microglia and Neuroinflammation
This compound has been demonstrated to reduce microglial activation, a hallmark of neuroinflammation.[15][16] In animal models of neuroinflammation, this compound treatment leads to a decrease in the soma size of microglia, indicative of a shift from an activated, pro-inflammatory state to a more quiescent, homeostatic one.[15] This is accompanied by a significant reduction in the expression and release of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α.[17][18] The underlying mechanism involves the suppression of the NF-κB and MAPK signaling pathways.[12][15]
Off-Target and Other CNS Effects
Recent studies have begun to explore mechanisms beyond cysLT receptor antagonism to explain this compound's full range of effects on the CNS, including reported neuropsychiatric adverse events. Research suggests potential off-target effects on various G-protein coupled receptors and neurotransmitter transporters.[11] One study identified the ADCY1-mediated cAMP signaling pathway as a key mediator of this compound's effects in human forebrain organoids, linking its exposure to neuronal maturation defects. This highlights the complexity of its action in the brain.
Experimental Protocols and Methodologies
The following sections provide detailed methodologies for key experiments cited in the study of this compound's signaling pathways.
In Vivo Model: Ovalbumin (OVA)-Induced Allergic Asthma
This model is standard for inducing a Th2-mediated allergic airway inflammation, mimicking key features of human asthma.
Protocol:
-
Sensitization: Female BALB/c mice (6-8 weeks old) are sensitized via intraperitoneal (i.p.) injection on days 0 and 14. Each injection consists of 50 µg of ovalbumin (OVA) emulsified in 1 mg of aluminum hydroxide (alum) in a total volume of 200 µL sterile phosphate-buffered saline (PBS).[19] Control groups receive PBS with alum only.
-
Drug Administration: this compound (e.g., 30 mg/kg) or vehicle is administered orally once daily, starting from day 21 to the end of the experiment.[4]
-
Airway Challenge: From days 28 to 30, mice are challenged by exposure to an aerosol of 1-2% OVA in saline for 20-30 minutes using an ultrasonic nebulizer.[19][20][21]
-
Endpoint Analysis (24-48h after last challenge):
-
Bronchoalveolar Lavage (BAL): The trachea is cannulated, and lungs are lavaged with PBS. The BAL fluid is collected to determine inflammatory cell counts (total and differential, especially eosinophils).
-
Histology: Lungs are fixed, sectioned, and stained (e.g., H&E for inflammation, PAS for mucus) to assess inflammatory cell infiltration and goblet cell hyperplasia.
-
Cytokine Analysis: Levels of IL-4, IL-5, and IL-13 in BAL fluid or lung homogenates are quantified by ELISA.
-
Western Blot: Lung tissue homogenates are used to analyze the expression of proteins in pathways like TGF-β1/Smad3.[4]
-
In Vivo Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation
This model is used to study the effects of systemic inflammation on the brain and is relevant for assessing the anti-neuroinflammatory properties of this compound.
Protocol:
-
Animal Model: Male CD-1 or C57BL/6 mice are used.
-
LPS Administration: Mice receive daily intraperitoneal (i.p.) injections of LPS (e.g., 40 µg/kg) for 5 consecutive days to induce a systemic inflammatory response leading to neuroinflammation.[17][22][23] Control animals receive saline injections.
-
Drug Administration: this compound (e.g., 3-30 mg/kg) or vehicle is co-administered with LPS.[17]
-
Endpoint Analysis:
-
Tissue Collection: At desired time points (e.g., 4 hours to several days after the last injection), mice are euthanized, and brains are collected.
-
Cytokine Measurement: Brain homogenates (cortex, hippocampus) are analyzed for levels of IL-1β, IL-6, and TNF-α using ELISA or qPCR.[17]
-
Immunohistochemistry: Brain sections are stained for microglial markers (e.g., Iba1) and astrocyte markers (e.g., GFAP) to assess neuroinflammation. Morphological analysis of microglia (e.g., soma size) is performed to quantify activation state.[15][16]
-
Behavioral Testing: A separate cohort of animals may undergo behavioral tests (e.g., open field for anxiety, Barnes maze for spatial learning) to assess functional outcomes.[17]
-
In Vitro Assay: Western Blot for MAPK and NF-κB Pathways
This protocol details the detection of key phosphorylated proteins to assess the activation status of these signaling cascades in cell lysates.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., A549 lung cells or BV-2 microglia) to 70-80% confluency.[24][25][26] Pre-treat with various concentrations of this compound for 1 hour, followed by stimulation with an agonist (e.g., LPS or LTD₄) for a specified time (e.g., 30-60 minutes).
-
Protein Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, collect lysate, and clarify by centrifugation (e.g., 14,000 rpm for 15 min at 4°C).[27]
-
Protein Quantification: Determine protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes. Load samples onto a polyacrylamide gel (e.g., 10%) and perform electrophoresis to separate proteins by size.[27][28]
-
Protein Transfer: Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of pathway proteins (e.g., p-p38, total p38; p-p65, total p65) overnight at 4°C.[7][12][29]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]
-
-
Detection: Add an enhanced chemiluminescent (ECL) substrate and visualize protein bands using a digital imaging system.[27] Densitometry is used to quantify band intensity, normalized to a loading control (e.g., GAPDH or β-actin).
Workflow Diagram: Experimental Analysis
References
- 1. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 4. Effects of this compound on subepithelial/peribronchial fibrosis in a murine model of ovalbumin induced chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacology of this compound sodium (Singulair), a potent and selective leukotriene D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. apexbt.com [apexbt.com]
- 11. researchgate.net [researchgate.net]
- 12. Effects of this compound on M2-related cytokine and chemokine in M2 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Increased IL-25, IL-33, and TSLP via Epigenetic Regulation in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound alleviates neuroinflammation and improves motor functions in the line 61 model of Parkinson's disease: An exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound reduces grey matter abnormalities and functional deficits in a mouse model of inflammation-induced encephalopathy of prematurity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 21. Ovalbumin(OVA) induced asthma model-ELK Biotechnology CO.,Ltd. [elkbiotech.com]
- 22. Evaluation of Anti-inflammatory Nutraceuticals in LPS-induced Mouse Neuroinflammation Model: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 23. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A549 Cell Subculture Protocol [a549.com]
- 25. nanopartikel.info [nanopartikel.info]
- 26. genome.ucsc.edu [genome.ucsc.edu]
- 27. benchchem.com [benchchem.com]
- 28. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - TW [thermofisher.com]
- 29. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Montelukast for Research in Neurodegenerative Disease Models: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides an in-depth overview of the preclinical evidence supporting the repurposing of montelukast, a cysteinyl leukotriene receptor antagonist, for the study and potential treatment of neurodegenerative diseases. It details the underlying mechanisms of action, summarizes quantitative data from key animal model studies, and provides standardized experimental protocols.
Introduction: Repurposing an Anti-Inflammatory Drug for Neurodegeneration
This compound, marketed as Singulair®, is a widely prescribed oral medication approved for the treatment of asthma and allergic rhinitis.[1][2] It functions as a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R).[1][3] In recent years, a growing body of preclinical research has highlighted its potential for repurposing in neurodegenerative disorders, including Alzheimer's disease (AD), Parkinson's disease (PD), and dementia with Lewy bodies (DLB).[1][4][5][6]
The primary rationale for investigating this compound in this context is its ability to modulate neuroinflammatory pathways, which are increasingly recognized as critical contributors to the pathogenesis of these diseases.[1][5][7] Leukotrienes, the inflammatory mediators targeted by this compound, are elevated in the aging and diseased brain, where they contribute to neuroinflammation, blood-brain barrier (BBB) disruption, neurodegeneration, and inhibition of neurogenesis.[6][8][9] This guide synthesizes the current knowledge on this compound's application in neurodegenerative disease models, offering a technical resource for researchers in the field.
Mechanism of Action in the Central Nervous System
This compound exerts its effects in the central nervous system (CNS) primarily by antagonizing cysteinyl leukotriene receptors, which are expressed on various brain cells, including microglia, astrocytes, neurons, and endothelial cells.[1][5][9] Its key mechanisms are detailed below.
The Leukotriene Signaling Pathway
Cysteinyl leukotrienes (Cys-LTs) are potent pro-inflammatory lipid mediators derived from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway.[8] In the brain, microglia are a major source of leukotrienes.[1][8] These Cys-LTs signal through receptors, primarily CysLT1R and the G protein-coupled receptor 17 (GPR17), which this compound is known to inhibit.[8][9][10][11] This signaling cascade promotes microglial activation, cytokine release, and BBB permeability, all hallmarks of neuroinflammation.[5][8]
Caption: Leukotriene signaling pathway and this compound's inhibitory action.
Pleiotropic Effects in Neurodegeneration
Beyond direct antagonism of leukotriene receptors, this compound has demonstrated several other neuroprotective effects in preclinical models:
-
Amyloid and Tau Pathology: In models of AD, this compound has been shown to modulate the amyloid clearance process by increasing levels of enzymes like neprilysin and insulin-degrading enzyme.[4] It may also affect tau hyperphosphorylation.[12]
-
Alpha-Synuclein Aggregation: In a mouse model of dementia with Lewy bodies, this compound treatment reduced the load of human alpha-synuclein and restored memory.[1][6] This effect may be linked to the modulation of autophagy, as indicated by changes in beclin-1 expression.[6]
-
Neurogenesis and BBB Integrity: Studies in aged rats demonstrated that this compound treatment can increase hippocampal neurogenesis, reduce neuroinflammation, and restore the integrity of the blood-brain barrier, collectively contributing to improved learning and memory.[9][10] The pro-neurogenic effect is mediated through the inhibition of the GPR17 receptor on progenitor cells.[10]
-
Modulation of Microglia: this compound has been shown to shift microglia from a pro-inflammatory, disease-associated phenotype towards a more homeostatic state.[1][8]
Preclinical Evidence: Quantitative Data from Disease Models
This compound has been evaluated in various rodent models of neurodegenerative diseases. The following tables summarize the quantitative findings from key studies.
Alzheimer's Disease (AD) Models
| Study (Reference) | Animal Model | This compound Dose & Duration | Key Molecular & Cellular Findings | Key Cognitive & Behavioral Findings |
| Michael et al., 2021[1][8] | 5xFAD Transgenic Mice | 3.3 or 10 mg/kg/day for 13 weeks | - Downregulated genes related to AD-associated microglia.- Increased number of homeostatic (Tmem119+) microglia.- Reduced infiltration of CD8+ T-cells into the brain. | - High dose (10 mg/kg) significantly improved cognitive functions in a touchscreen-based learning task. |
| Marschallinger et al., 2015[10][12] | Aged (20-month-old) Wistar Rats | 10 mg/kg/day for 6 weeks | - Reduced microglia activation.- Increased hippocampal neurogenesis.- Restored blood-brain barrier integrity. | - Improved learning and memory in the Morris water maze test. |
| Lai et al., 2014[1] | Aβ₁₋₄₂-infused Mice | Not specified | - Reduced neurotoxicity and memory impairment. | - Ameliorated memory impairment. |
Parkinson's Disease (PD) Models
| Study (Reference) | Animal Model | This compound Dose & Duration | Key Molecular & Biochemical Findings | Key Motor Function Findings |
| Mansour et al., 2018[1][13] | Rotenone-induced PD in Rats | 5 or 10 mg/kg/day for 14 days | - Decreased brain Malondialdehyde (MDA) levels.- Increased brain Glutathione (GSH) levels.- Significantly decreased TNF-α levels.- Attenuated microglial activation/p38 MAPK expression. | - Significant increase in locomotor activity (Open Field Test).- Significant increase in time to fall (Rota-rod test).- Significant decrease in retraction time (Catalepsy test). |
| Jang et al., 2017[1][5] | 6-OHDA-induced PD in Mice | Not specified | - Protected nigral dopaminergic neurons.- Attenuated production of TNF-α and IL-1β.- Reduced microglial activation. | - Did not significantly improve motor functions.[1] |
| Anonymous, 2025[14] | Line 61 (α-synuclein transgenic) Mice | 10 mg/kg/day for 10 weeks | - Downregulated SGK1 gene, suggesting reduced NFκB pathway activity.- Shifted microglia towards a smaller, more ramified morphology. | - Significantly improved performance in the beam walk test. |
| Anonymous, 2024[15] | A53T (α-synuclein transgenic) Mice | 10 mg/kg/day for 5 weeks | - Significantly reduced brain uptake of [¹⁸F]GSK1482160 (P2X7R PET tracer), indicating reduced neuroinflammation. | - Significantly improved motor deficits (Grip test: 0.736 ± 0.011 N vs. 0.630 ± 0.020 N for vehicle, p < 0.0001). |
Other Neurodegenerative Disease Models
| Study (Reference) | Disease Model | Animal Model | This compound Dose & Duration | Key Findings |
| Marschallinger et al., 2020[1][6] | Dementia with Lewy Bodies (DLB) | Human α-synuclein transgenic mice | Not specified | - Restored memory.- Modulated beclin-1 expression (autophagy marker).- Reduced human α-synuclein load. |
| Kalonia et al., 2010[4] | Huntington's-like Neurotoxicity | Quinolinic acid/malonic acid-induced in rats | Not specified | - Protective effect against neurotoxicity.- Alterations in behavioral, biochemical, and mitochondrial parameters. |
| Bonfanti et al., 2020[11] | Amyotrophic Lateral Sclerosis (ALS) | SOD1G93A Mice | Not specified | - Blocked GPR17 and increased differentiation of oligodendrocyte progenitor cells (OPCs).- Extended survival and ameliorated motor function in female mice.[16] |
Experimental Protocols and Methodologies
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
General Experimental Workflow
A typical preclinical study evaluating this compound involves animal model induction or selection, chronic drug administration, behavioral testing to assess functional outcomes, and post-mortem tissue analysis.
Caption: A generalized experimental workflow for preclinical this compound studies.
Drug Preparation and Administration
-
Formulation: this compound sodium can be dissolved in sterile saline for intraperitoneal (i.p.) injection.[17][18] For oral administration, it can be given via gavage or incorporated into a vehicle. A novel mucoadhesive oral film (this compound VersaFilm) has been developed to improve bioavailability and ease of administration, particularly for dysphagic patients, and has been used in mouse models.[2][8][19]
-
Dosage: Doses in rodent models typically range from 1 mg/kg to 10 mg/kg per day.[8][13][14][17] Higher doses have been explored, and some studies suggest that the neuroprotective effects are dose-dependent.[8][20]
-
Route of Administration: Oral gavage and placement of mucoadhesive film on the buccal mucosa are common for chronic studies.[14][19] Intraperitoneal injections are also used.[13][17][18]
Key Experimental Models and Procedures
-
Rotenone-Induced Parkinson's Disease Model (Rats):
-
Induction: Administer rotenone (e.g., 2.5 mg/kg, i.p.) for a set period (e.g., 10 days) to induce dopaminergic neurodegeneration.[13]
-
Treatment: Begin daily oral administration of this compound (e.g., 5 or 10 mg/kg) or vehicle for the specified treatment duration (e.g., 14 days).[13]
-
Behavioral Testing (Day 25):
-
Biochemical Analysis: Collect brain samples to measure levels of oxidative stress markers (MDA, GSH) and inflammatory cytokines (TNF-α) via ELISA or other immunoassays.[13]
-
-
5xFAD Transgenic Alzheimer's Disease Model (Mice):
-
Animals: Use 5xFAD mice, which develop significant amyloid pathology. Treatment is often initiated at an age when pathology is already present (e.g., 5 months).[8][19]
-
Treatment: Administer this compound (e.g., 3.3 or 10 mg/kg/day) or placebo daily for an extended period (e.g., 13 weeks) using a mucoadhesive film.[8][19]
-
Cognitive Testing: Employ touchscreen-based tasks to assess learning and memory, which can provide sensitive measures of cognitive function.[8]
-
Molecular Analysis:
-
RNA-sequencing: Perform whole-genome transcriptomic profiling of hippocampal tissue to identify differentially expressed genes related to neuroinflammation and microglial phenotypes.[8]
-
Immunohistochemistry: Use antibodies against Iba1 (microglia), Tmem119 (homeostatic microglia), and CD8 (T-cells) to quantify cellular changes in the brain.[8]
-
-
Visualization of this compound's Neuroprotective Mechanisms
The pleiotropic effects of this compound converge to promote neuronal health and improve function in disease models.
Caption: Logical relationships of this compound's mechanisms and outcomes.
Clinical Translation and Future Directions
The promising preclinical data have prompted the initiation of several clinical trials to evaluate this compound in patients with neurodegenerative diseases.
-
Alzheimer's Disease: Phase II trials are underway to assess the safety and efficacy of this compound in individuals with mild to moderate AD or mild cognitive impairment (MCI).[5][21][22] One trial is using escalating doses from 10 mg to 40 mg daily.[1][22] Another trial, the BUENA study (NCT03402503), is testing a novel oral film formulation.[5][21] Preliminary results from the BUENA trial suggest a dose of 30mg twice daily may provide a cognitive benefit.[23]
-
Parkinson's Disease: An open-label safety and tolerability trial in PD patients using 40 mg of this compound daily has been conducted.[5][24] Results showed the drug was well-tolerated and crossed the BBB, motivating future randomized controlled trials.[24]
While the repurposing of this compound is a promising avenue of research, several questions remain. Optimal dosing for CNS effects, which may be higher than the standard 10 mg dose for asthma, needs to be determined.[8][20] The long-term safety of higher doses, particularly concerning potential neuropsychiatric side effects, must be carefully evaluated in the target elderly population.[1][12]
References
- 1. alzforum.org [alzforum.org]
- 2. IntelGenx reports data from Phase IIa Alzheimer's disease trial [clinicaltrialsarena.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. The Leukotriene Receptor Antagonist this compound Reduces Alpha-Synuclein Load and Restores Memory in an Animal Model of Dementia with Lewy Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A possible effect of this compound on neurological aging examined by the use of register data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cognitive Effects of this compound: A Pharmaco-EEG Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural and functional rejuvenation of the aged brain by an approved anti-asthmatic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The leukotriene receptor antagonist this compound as a potential therapeutic adjuvant in multiple sclerosis – a review [frontiersin.org]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. Effect of this compound in experimental model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound alleviates neuroinflammation and improves motor functions in the line 61 model of Parkinson's disease: An exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Exploring the neuroprotective effects of this compound on brain inflammation and metabolism in a rat model of quinolinic acid-induced striatal neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound, a cysteinyl leukotriene receptor-1 antagonist, dose- and time-dependently protects against focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Improved Bioavailability of this compound through a Novel Oral Mucoadhesive Film in Humans and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of this compound on Neuroinflammation in Parkinson's Disease: An Open Label Safety and Tolerability Trial with CSF Markers and [ 11C]PBR28 PET - PMC [pmc.ncbi.nlm.nih.gov]
- 21. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 24. Effects of this compound on Neuroinflammation in Parkinson's Disease: An Open Label Safety and Tolerability Trial with <scp>CSF</scp> Markers and [<scp><sup>11</sup>C</scp>]<scp>PBR28 PET</scp> — Olink® [olink.com]
Structural Analysis of Montelukast and its Receptor Binding: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Montelukast is a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1R), a key component in the inflammatory cascade of respiratory diseases such as asthma and allergic rhinitis.[1][2] This technical guide provides a comprehensive overview of the structural analysis of this compound and its interaction with CysLT1R. It delves into the molecular mechanisms of action, detailed experimental protocols for studying receptor binding and function, and a summary of quantitative binding affinity data. Furthermore, this guide presents signaling pathway and experimental workflow diagrams to visually articulate the complex processes involved in this compound's pharmacology.
Introduction: The Cysteinyl Leukotriene Pathway and this compound's Role
Cysteinyl leukotrienes (CysLTs), namely LTC₄, LTD₄, and LTE₄, are lipid mediators derived from arachidonic acid.[2][3] These molecules are synthesized and released by various inflammatory cells, including mast cells and eosinophils, and play a pivotal role in the pathophysiology of asthma and allergic rhinitis.[2][4] They exert their pro-inflammatory effects by binding to CysLT receptors, primarily CysLT1R.[2][3]
Activation of CysLT1R, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular events, including:
-
Bronchoconstriction: Contraction of airway smooth muscle, leading to narrowing of the airways.[2]
-
Increased Vascular Permeability: Resulting in airway edema.[1]
-
Mucus Hypersecretion: Contributing to airway obstruction.[1][2]
-
Recruitment of Inflammatory Cells: Perpetuating the inflammatory response.[2]
This compound functions as a competitive antagonist at the CysLT1R, selectively blocking the binding of CysLTs, particularly LTD₄.[2][5] This blockade inhibits the downstream signaling pathways, thereby alleviating the symptoms of asthma and allergic rhinitis.[1][2]
Structural Analysis of this compound-CysLT1R Interaction
While the crystal structure of CysLT1R in complex with this compound is not yet publicly available, the structures with other antagonists, zafirlukast and pranlukast, provide a valuable template for understanding the binding site.[6] Computational modeling and site-directed mutagenesis studies have further elucidated the key interactions.
The binding pocket of CysLT1R is located within the transmembrane (TM) helices. This compound, with its characteristic quinoline and phenylpropyl moieties, is predicted to occupy this pocket, forming a network of hydrophobic and specific polar interactions with key amino acid residues. These interactions stabilize the receptor in an inactive conformation, preventing the conformational changes required for G protein coupling and signal transduction.
Quantitative Analysis of this compound Binding Affinity
The binding affinity of this compound for CysLT1R has been quantified using various in vitro assays. The most common parameters are the half-maximal inhibitory concentration (IC₅₀) and the equilibrium dissociation constant (Ki). The following table summarizes representative binding affinity data from the literature.
| Parameter | Value (nM) | Cell/Tissue System | Radioligand |
| IC₅₀ | 4.9 | HEK293 cells expressing human CysLT1R | Not Specified |
| IC₅₀ | 0.5 - 2.3 | Not Specified | Not Specified |
| Ki | 1.14 | Not Specified | Not Specified |
| IC₅₀ | 0.122 (µM) | 1321N1 astrocytoma cells expressing human P2Y₁ receptors | [³H]MRS2279 |
| IC₅₀ | 4.3 (µM) | dU937 cells (for UTP-induced calcium mobilization) | Not Specified |
| IC₅₀ | 7.7 (µM) | dU937 cells (for UDP-induced calcium mobilization) | Not Specified |
Note: IC₅₀ and Ki values can vary depending on the experimental conditions, such as the cell type, radioligand used, and assay buffer composition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with CysLT1R.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the receptor and is used to determine the affinity (Ki) of a competing unlabeled ligand like this compound.
4.1.1. Membrane Preparation
-
From Cultured Cells (e.g., HEK293 expressing CysLT1R or differentiated U937 cells):
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and cellular debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
From Human Lung Tissue:
-
Obtain fresh or frozen human lung tissue and mince it on ice.
-
Homogenize the tissue in ice-cold lysis buffer with protease inhibitors.
-
Follow steps 4-6 as described for cultured cells.[7]
-
4.1.2. Binding Assay Protocol
-
In a 96-well plate, add the following components in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
A fixed concentration of radiolabeled CysLT1R ligand (e.g., [³H]LTD₄).[7]
-
Increasing concentrations of unlabeled this compound (for competition curve) or a high concentration of an unlabeled ligand (for non-specific binding).
-
Membrane preparation (typically 20-50 µg of protein per well).
-
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[7]
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the competition binding data using non-linear regression to determine the IC₅₀ of this compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Functional Assay: Calcium Mobilization
This assay measures the functional consequence of receptor activation, specifically the increase in intracellular calcium concentration upon agonist stimulation, and the inhibitory effect of an antagonist like this compound.
4.2.1. Cell Preparation
-
Plate cells expressing CysLT1R (e.g., HEK293-CysLT1R or primary cells) in a black-walled, clear-bottom 96-well plate.
-
Culture the cells until they reach the desired confluency.
4.2.2. Calcium Mobilization Assay Protocol
-
Prepare a calcium-sensitive fluorescent dye solution (e.g., using a FLIPR Calcium 3 assay kit) according to the manufacturer's instructions.[8]
-
Remove the culture medium from the cells and add the dye solution to each well.
-
Incubate the plate for 1 hour at 37°C to allow the cells to load the dye.[8]
-
During the incubation, prepare a plate containing different concentrations of this compound and a fixed concentration of a CysLT1R agonist (e.g., LTD₄).
-
Place both the cell plate and the compound plate into a fluorescence imaging plate reader (e.g., FlexStation).
-
Establish a baseline fluorescence reading for a few seconds.
-
The instrument will then automatically add the this compound (or vehicle) followed by the agonist to the cell plate.
-
Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
Analyze the data by calculating the peak fluorescence response and determine the inhibitory effect of this compound at different concentrations to calculate its IC₅₀.
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.
CysLT1R Signaling Pathway and this compound's Point of Inhibition
Caption: CysLT1R signaling cascade and the inhibitory action of this compound.
Experimental Workflow for this compound-CysLT1R Characterization
Caption: Workflow for characterizing this compound's interaction with CysLT1R.
Conclusion
This compound's efficacy as a CysLT1R antagonist is well-supported by extensive structural and functional data. Its high-affinity binding to the receptor effectively blocks the pro-inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of this compound and the development of novel CysLT1R modulators. A thorough understanding of its binding mechanism at the molecular level is paramount for designing next-generation therapeutics with improved efficacy and safety profiles for the management of inflammatory airway diseases.
References
- 1. This compound: A Scientific and Legal Review [japi.org]
- 2. nbinno.com [nbinno.com]
- 3. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Concentration dependent non-CysLT1 receptor mediated inhibitory activity of leukotriene receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Landmark Asthma Therapy: An In-depth Technical Guide to the Early-Phase Development and History of Montelukast
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-phase development and history of montelukast, a selective cysteinyl leukotriene receptor antagonist. From the foundational understanding of asthma pathophysiology to the intricacies of its preclinical and clinical evaluation, this document details the scientific journey of this significant therapeutic agent.
Foundational Rationale: Targeting the Cysteinyl Leukotriene Pathway
The development of this compound was predicated on the critical scientific discovery of the role of cysteinyl leukotrienes (CysLTs) as key mediators in the pathophysiology of asthma. In the 1970s and 1980s, research identified a substance, then known as the "slow-reacting substance of anaphylaxis" (SRS-A), as a potent bronchoconstrictor released during allergic reactions.[1] Subsequent work identified SRS-A as a mixture of three CysLTs: LTC₄, LTD₄, and LTE₄.[1]
These lipid mediators are produced from arachidonic acid via the 5-lipoxygenase pathway in various inflammatory cells, including mast cells and eosinophils.[2] CysLTs exert their effects by binding to specific receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1), which is prominently expressed in the human airway, including on smooth muscle cells and eosinophils.[2][3] The activation of the CysLT1 receptor by its ligands triggers a cascade of events that underpin the clinical manifestations of asthma:
-
Potent Bronchoconstriction: A primary and immediate effect, leading to the narrowing of the airways.
-
Increased Vascular Permeability: Resulting in airway edema.
-
Enhanced Mucus Secretion: Contributing to airway obstruction.
-
Recruitment of Eosinophils: Fueling chronic airway inflammation.[2][4]
This understanding provided a clear therapeutic rationale: a selective antagonist of the CysLT1 receptor could block these downstream effects and offer a novel treatment for asthma. This hypothesis drove the extensive research and development efforts at Merck & Co. that ultimately led to the discovery of this compound.[1]
Preclinical Development and In Vitro Characterization
The preclinical development of this compound focused on demonstrating its potency, selectivity, and efficacy in relevant in vitro and in vivo models.
In Vitro Receptor Binding and Functional Antagonism
A critical first step was to quantify the binding affinity of this compound for the CysLT1 receptor and its ability to functionally antagonize the effects of CysLTs. This was achieved through radioligand binding assays and in vitro functional assays.
Data Presentation: In Vitro Activity of this compound
| Parameter | Description | Value | Assay System | Reference |
| Ki | Inhibition constant for [³H]LTD₄ binding to the CysLT1 receptor. A lower Ki indicates higher binding affinity. | 0.52 nM | Differentiated Human U937 Cells | [5] |
| IC₅₀ | Half-maximal inhibitory concentration for LTD₄-induced calcium mobilization. | Not explicitly quantified, but shown to completely inhibit LTD₄-induced calcium flux. | Human Monocytes | [6] |
| IC₅₀ | Half-maximal inhibitory concentration for UTP-induced calcium mobilization (off-target effect). | 7.7 µM | dU937 cells | [7] |
| IC₅₀ | Half-maximal inhibitory concentration for UDP-induced calcium mobilization (off-target effect). | 4.5 µM | dU937 cells | [7] |
| pA₂ | A measure of antagonist potency from functional assays. | 9.3 | Guinea Pig Trachea (LTD₄-induced contraction) | [8] |
Preclinical Efficacy in Animal Models
In vivo studies were crucial to demonstrate that the in vitro activity of this compound translated into a therapeutic effect. A key model involved inducing bronchoconstriction in animals with CysLTs.
Data Presentation: Preclinical Efficacy of this compound in Guinea Pig Model of Bronchoconstriction
| Experimental Model | Agonist | This compound Pre-treatment | Outcome | Result | Reference |
| Ovalbumin-sensitized guinea pigs | Inhaled LTC₄ | Inhaled this compound (10 mg/ml) | Peak increase in airway opening pressure (Pao) | Potent suppression of Pao increase (P<0.01 vs. saline control) | [9] |
| Ovalbumin-sensitized guinea pigs | Inhaled LTD₄ | Inhaled this compound (10 mg/ml) | Peak increase in airway opening pressure (Pao) | Potent suppression of Pao increase (P<0.01 vs. saline control); effect lasted at least 24 hours | [9] |
Clinical Development Program
The clinical development of this compound was a multi-phase process designed to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.
Phase I Clinical Trials: Safety and Pharmacokinetics
Phase I studies were conducted in healthy volunteers to establish the safety profile of this compound and to understand its pharmacokinetic properties. These studies determined that this compound is rapidly absorbed after oral administration, is highly protein-bound, and is extensively metabolized prior to excretion, primarily via the bile. These early trials also identified a suitable once-daily dosing regimen.
Phase II Clinical Trials: Dose-Ranging and Efficacy
Phase II trials were designed to evaluate the efficacy of this compound in patients with asthma and to determine the optimal dose. A notable Phase II dose-ranging study demonstrated that this compound, at doses as low as 10 mg once daily, produced significant improvements in asthma control endpoints compared to placebo.[10]
Data Presentation: Key Findings from a Phase II Dose-Ranging Study [10]
| Endpoint | Pooled this compound Groups vs. Placebo (Least-Square Mean Difference) | 95% Confidence Interval | p-value |
| % Change in Morning FEV₁ | 10.30% | 5.56 to 15.04 | ≤ 0.050 |
| As-needed β-agonist use (puffs/day) | -0.98 | -1.53 to -0.44 | ≤ 0.050 |
| Morning Peak Expiratory Flow Rate (L/min) | 18.80 | 8.62 to 28.98 | ≤ 0.050 |
Phase III Clinical Trials: Confirmation of Efficacy and Safety
Large-scale, multicenter Phase III trials were conducted to confirm the efficacy and safety of the 10 mg once-daily dose of this compound in a broader patient population with chronic asthma. These pivotal studies provided the robust data necessary for regulatory approval.
Data Presentation: Representative Phase III Clinical Trial Results in Adults with Chronic Asthma [11]
| Endpoint | This compound (10 mg/day) | Placebo | p-value (vs. Placebo) |
| Forced Expiratory Volume in 1 second (FEV₁) | Significant improvement | - | < 0.001 |
| Daytime Asthma Symptoms | Significant improvement | - | < 0.001 |
| "As-needed" β-agonist use | Significant reduction | - | < 0.001 |
| Nocturnal Awakenings | Significant reduction | - | < 0.001 |
| Asthma Exacerbations | Significant reduction | - | < 0.001 |
| Peripheral Blood Eosinophil Counts | Significant decrease | - | < 0.001 |
These trials established this compound as an effective and well-tolerated treatment for chronic asthma, with a safety profile comparable to placebo.[11]
Experimental Protocols
This section provides detailed methodologies for key experiments central to the early development of this compound.
Competitive Radioligand Binding Assay for CysLT1 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the CysLT1 receptor.
Materials:
-
Membrane preparations from cells expressing the human CysLT1 receptor (e.g., differentiated U937 cells).
-
Radioligand: [³H]Leukotriene D₄ ([³H]LTD₄).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize CysLT1-expressing cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and re-centrifuge. The final pellet is resuspended in assay buffer, and protein concentration is determined.
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Total Binding: Membrane preparation, [³H]LTD₄, and assay buffer.
-
Non-specific Binding: Membrane preparation, [³H]LTD₄, and a high concentration of an unlabeled CysLT1 ligand.
-
Competition: Membrane preparation, [³H]LTD₄, and increasing concentrations of this compound.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC₅₀ value from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][9][12][13][14]
-
In Vitro Functional Assay: LTD₄-Induced Calcium Mobilization
Objective: To determine the functional antagonist activity (IC₅₀) of this compound by measuring its ability to inhibit LTD₄-induced intracellular calcium mobilization.
Materials:
-
Human monocytes or a cell line expressing the CysLT1 receptor (e.g., HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Leukotriene D₄ (LTD₄).
-
This compound.
-
Appropriate cell culture medium and buffers.
-
Fluorometric imaging plate reader.
Procedure:
-
Cell Preparation: Culture the cells to an appropriate density and seed them in a black, clear-bottom 96-well plate.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This allows the dye to enter the cells.
-
Antagonist Pre-incubation: Wash the cells to remove extracellular dye and then pre-incubate them with varying concentrations of this compound or vehicle control for a defined period (e.g., 10-15 minutes).
-
Agonist Stimulation: Place the plate in a fluorometric imaging plate reader. Establish a baseline fluorescence reading, and then add a fixed concentration of LTD₄ to stimulate the cells.
-
Measurement: Continuously record the fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Normalize the data by expressing the response as a percentage of the maximal response to LTD₄ in the absence of the antagonist.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Pivotal Phase III Clinical Trial in Chronic Asthma: A Representative Protocol Outline
Title: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study of the Efficacy and Safety of this compound in Adult Patients with Chronic Asthma.
Primary Objective: To evaluate the effect of this compound 10 mg once daily on forced expiratory volume in one second (FEV₁) compared to placebo.
Key Inclusion Criteria:
-
Male and female patients aged 15 years or older.
-
Diagnosis of chronic, stable asthma.
-
FEV₁ between 50% and 85% of the predicted value.
-
Demonstrated reversibility of airway obstruction after inhaled β-agonist administration (e.g., ≥15% improvement in FEV₁).
-
A minimum predefined level of daytime asthma symptoms and "as-needed" β-agonist use.
Key Exclusion Criteria:
-
History of life-threatening asthma exacerbation.
-
Recent respiratory tract infection.
-
Current use of oral corticosteroids or other leukotriene modifiers.
Study Design:
-
Run-in Period: A 2-week single-blind placebo period to establish baseline asthma status.
-
Treatment Period: A 12-week double-blind period where patients are randomized to receive either this compound 10 mg or a matching placebo once daily in the evening.
-
Washout Period: A 3-week single-blind placebo period to assess for rebound effects.
Primary Efficacy Endpoint:
-
Change from baseline in morning FEV₁.
Secondary Efficacy Endpoints:
-
Daytime asthma symptom scores.
-
"As-needed" β-agonist use.
-
Nocturnal awakenings due to asthma.
-
Morning and evening peak expiratory flow rates.
-
Incidence of asthma exacerbations.
-
Peripheral blood eosinophil counts.
-
Asthma-specific quality of life scores.
Safety Assessments:
-
Monitoring of adverse events.
-
Physical examinations.
-
Vital signs.
-
Clinical laboratory tests.
Statistical Analysis:
-
The primary efficacy analysis would typically be an analysis of covariance (ANCOVA) on the change from baseline in FEV₁, with treatment and study center as factors and baseline FEV₁ as a covariate.
-
Secondary endpoints would be analyzed using appropriate statistical methods (e.g., ANCOVA for continuous variables, logistic regression for categorical variables).
Visualizations of Key Pathways and Processes
Cysteinyl Leukotriene (CysLT) Synthesis and CysLT1 Receptor Signaling Pathway
Caption: CysLT synthesis and CysLT1 receptor signaling pathway.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship: Early-Phase Drug Development of this compound
References
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. phenxtoolkit.org [phenxtoolkit.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. A placebo-controlled, dose-ranging study of this compound, a cysteinyl leukotriene-receptor antagonist. This compound Asthma Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. punnettsquare.org [punnettsquare.org]
Methodological & Application
Montelukast In Vitro Assay Development and Protocols
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Montelukast is a selective and potent cysteinyl leukotriene receptor 1 (CysLT1R) antagonist, widely prescribed for the treatment of asthma and allergic rhinitis. Its therapeutic efficacy stems from its ability to block the pro-inflammatory effects of cysteinyl leukotrienes (CysLTs), such as leukotriene D4 (LTD4), which are key mediators in the pathophysiology of these inflammatory airway diseases.[1][2] The in vitro characterization of this compound is crucial for understanding its mechanism of action, determining its potency and selectivity, and for the development of novel CysLT1R antagonists.
These application notes provide a detailed overview of the essential in vitro assays for characterizing this compound, including comprehensive experimental protocols and data presentation. The described methodologies are fundamental for researchers in pharmacology, drug discovery, and related fields engaged in the study of CysLT receptor antagonists.
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the CysLT1 receptor, thereby preventing the binding of endogenous CysLTs like LTD4.[1] The CysLT1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its ligands, primarily couples to the Gq/11 family of G proteins.[1] This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] This signaling pathway ultimately results in various cellular responses, including smooth muscle contraction, cellular proliferation, and migration.[3] this compound's antagonism of this pathway forms the basis of its anti-inflammatory and bronchodilatory effects.
Data Presentation
The following tables summarize the quantitative data for this compound's in vitro activity from key pharmacological assays.
Table 1: CysLT1 Receptor Binding Affinity of this compound
| Radioligand | Cell/Tissue Source | Assay Type | Ki (nM) | Reference |
| [³H]LTD₄ | Differentiated Human U937 Cells | Radioligand Binding | 0.52 | [4] |
Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Antagonism of this compound in Calcium Mobilization Assays
| Agonist | Cell Line | Assay Type | IC50 (µM) | Reference |
| UDP | dU937 cells | Calcium Mobilization | 4.5 | [5] |
| UTP | dU937 cells | Calcium Mobilization | 7.7 | [5] |
| 2-MeSADP | 1321N1 human astrocytes expressing P2Y₁ receptors | Inositol Phosphate Production | 0.122 | [5] |
| UDP | 1321N1 human astrocytes expressing P2Y₆ receptors | Inositol Phosphate Production | 0.859 | [5] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an antagonist that inhibits 50% of the maximal response induced by an agonist.
Mandatory Visualizations
References
- 1. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the human cysteinyl leukotriene CysLT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
Administration of Montelukast in Rodent Models of Asthma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Montelukast, a selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist, is a widely used medication for the treatment of asthma and allergic rhinitis.[1][2] Its mechanism of action involves blocking the effects of cysteinyl leukotrienes, which are potent inflammatory mediators that contribute to bronchoconstriction, airway edema, mucus secretion, and eosinophil recruitment.[1][2] Rodent models of asthma are indispensable tools for preclinical evaluation of anti-asthmatic drugs like this compound. These models, most commonly induced by allergens such as ovalbumin (OVA), allow for the investigation of drug efficacy on key pathological features of asthma, including airway hyperresponsiveness (AHR), inflammation, and airway remodeling.[3][4][5] This document provides detailed application notes and standardized protocols for the administration and evaluation of this compound in rodent models of asthma.
Mechanism of Action of this compound
This compound exerts its therapeutic effects by competitively binding to the CysLT1 receptor, thereby preventing the binding of cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1][2] This action inhibits the downstream signaling cascade that leads to the hallmark symptoms of asthma. By blocking this pathway, this compound helps to relax bronchial smooth muscle, reduce airway inflammation and edema, and decrease mucus production.[2]
Figure 1. Mechanism of action of this compound in blocking the cysteinyl leukotriene pathway.
Data Presentation: this compound Administration in Rodent Asthma Models
The following tables summarize quantitative data from various studies on the administration of this compound in rodent models of asthma, providing a comparative overview of different experimental designs.
Table 1: this compound Administration Protocols in Murine Models of Asthma
| Parameter | Study 1 (Ovalbumin-Induced) | Study 2 (Ovalbumin-Induced) | Study 3 (Chlorine-Induced) | Study 4 (Ovalbumin-Induced) |
| Rodent Strain | BALB/c mice | BALB/c mice (immature & adult) | BALB/c mice | BALB/c mice |
| Induction Agent | Ovalbumin (OVA) | Ovalbumin (OVA) | Chlorine gas (100 ppm, 5 min) | Ovalbumin (OVA) |
| This compound Dose | 30 mg/kg[3] | Not specified | 3 mg/kg[6][7] | Not specified |
| Administration Route | Oral (gavage)[3] | Not specified | Oral (gavage)[6][7] | Oral (drinking water)[8][9][10] |
| Vehicle | Not specified | Not specified | 1% Methylcellulose[6][7] | Drinking water[8][9][10] |
| Treatment Schedule | Once daily for 4 weeks[3] | During sensitization & challenge | 24h & 1h prior to exposure, 1h prior to measurements[6][7] | Ad libitum for 40 days[8] |
| Key Findings | Reduced airway inflammation, mucus production, and pulmonary fibrosis. Decreased IL-4, IL-13, and TGF-β1.[3] | Reversed airway remodeling (decreased smooth muscle mass).[11] | Reduced airway hyperresponsiveness, neutrophilia, and eosinophilia. Decreased IL-6 and VEGF.[6][7] | Reduced lung inflammation scores.[8][9][10] |
Table 2: this compound Administration Protocols in Rat Models of Asthma
| Parameter | Study 1 (Ovalbumin-Induced) |
| Rodent Strain | Wistar rats |
| Induction Agent | Ovalbumin (OVA) |
| This compound Dose | 10 mg/kg |
| Administration Route | Intratracheal (aerosolized particles)[12] |
| Vehicle | Polylactic acid (PLA) large porous particles[12] |
| Treatment Schedule | Administered before each OVA challenge. |
| Key Findings | Reduced inflammatory cells and protein in BALF. Decreased LDH and MPO levels. Reduced airway wall thickness and protected against methacholine-induced AHR.[12] |
Experimental Protocols
The following are detailed methodologies for key experiments involved in assessing the efficacy of this compound in rodent models of asthma.
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This protocol is a standard method for inducing an allergic asthma phenotype in mice, characterized by eosinophilic airway inflammation and AHR.[4][5]
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum) adjuvant
-
Phosphate-buffered saline (PBS), sterile
-
This compound
-
Vehicle (e.g., 1% methylcellulose, drinking water)
-
Aerosol delivery system (nebulizer or inhalation chamber)
Procedure:
-
Sensitization:
-
This compound Administration:
-
Airway Challenge:
-
Outcome Assessment:
-
24-48 hours after the final OVA challenge, perform outcome assessments such as measurement of airway hyperresponsiveness (Protocol 2), bronchoalveolar lavage (Protocol 3), and collection of lung tissue for histology (Protocol 4).
-
Protocol 2: Measurement of Airway Hyperresponsiveness (AHR)
AHR is a key feature of asthma and is commonly assessed by measuring the bronchoconstrictive response to methacholine.[15]
Materials:
-
Invasive or non-invasive plethysmography system
-
Anesthetic (e.g., ketamine/xylazine)
-
Tracheal cannula (for invasive methods)
-
Ventilator (for invasive methods)
-
Methacholine chloride solution in PBS (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL)
-
Aerosol generator/nebulizer
Procedure (Invasive Method):
-
Anesthetize the mouse and perform a tracheostomy.
-
Insert a tracheal cannula and connect the mouse to a small animal ventilator.[15]
-
Place the mouse in a whole-body plethysmograph to measure changes in lung resistance (RL) and dynamic compliance (Cdyn).
-
After establishing a stable baseline with aerosolized PBS, sequentially administer increasing concentrations of aerosolized methacholine.[11]
-
Record RL and Cdyn for 3-5 minutes following each methacholine dose.
-
AHR is expressed as the percentage increase from baseline for each methacholine concentration.
Protocol 3: Bronchoalveolar Lavage (BAL) Fluid Analysis
BAL is performed to collect cells and fluid from the lower airways for analysis of inflammation.[16][17]
Materials:
-
Anesthetic
-
Tracheal cannula or catheter
-
Cold, sterile PBS (pH 7.4), sometimes containing EDTA (e.g., 100 µM)[16]
-
1 mL syringe
-
15 mL conical tubes, on ice
-
Centrifuge
-
Hemocytometer
-
Microscope slides and cytocentrifuge
-
Staining solution (e.g., Diff-Quik, Wright-Giemsa)
Procedure:
-
Euthanize the mouse via an approved method (e.g., anesthetic overdose).
-
Expose the trachea through a midline cervical incision.
-
Insert a cannula or catheter into the trachea and secure it.[16]
-
Instill 0.8-1.0 mL of cold PBS into the lungs via the cannula.[16][18]
-
Gently aspirate the fluid back into the syringe, recovering as much volume as possible (typically 70-90%).[16] This is the bronchoalveolar lavage fluid (BALF).
-
Repeat the lavage process 2-3 times, pooling the recovered fluid in a tube on ice.
-
Centrifuge the BALF (e.g., 300 x g for 10 minutes at 4°C).
-
Collect the supernatant for cytokine analysis (e.g., ELISA for IL-4, IL-5, IL-13).
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total inflammatory cell count using a hemocytometer.
-
Prepare slides using a cytocentrifuge and stain to perform differential cell counts (identifying eosinophils, neutrophils, macrophages, and lymphocytes).
Protocol 4: Histological Analysis of Lung Tissue
Histological examination of lung tissue provides qualitative and quantitative assessment of airway inflammation, mucus production, and structural changes (remodeling).[19]
Materials:
-
4% Paraformaldehyde (PFA) or 10% neutral buffered formalin
-
70% Ethanol
-
Paraffin wax
-
Microtome
-
Microscope slides
-
Hematoxylin and Eosin (H&E) stain
-
Periodic acid-Schiff (PAS) stain
-
Masson's trichrome stain
-
Microscope with imaging software
Procedure:
-
After BAL (or in a separate cohort of animals), perfuse the lungs with PBS via the right ventricle to remove blood.
-
Inflate the lungs by intratracheal instillation of 4% PFA at a constant pressure (e.g., 25 cm H2O).
-
Excise the lungs and immerse them in the same fixative for 24 hours.
-
Transfer the fixed tissue to 70% ethanol and process for paraffin embedding.
-
Cut 4-5 µm thick sections using a microtome and mount them on slides.
-
H&E Staining: To assess general morphology and inflammatory cell infiltration around the bronchioles and blood vessels.[19][20]
-
PAS Staining: To identify and quantify mucus-producing goblet cells in the airway epithelium.
-
Masson's Trichrome Staining: To visualize collagen deposition (a marker of subepithelial fibrosis and airway remodeling).[3]
-
Examine the stained sections under a microscope. Semi-quantitative scoring systems can be used to grade the severity of inflammation, goblet cell hyperplasia, and fibrosis.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating this compound in an OVA-induced murine asthma model.
Figure 2. General experimental workflow for this compound evaluation in a murine asthma model.
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of this compound sodium? [synapse.patsnap.com]
- 3. Effects of this compound on subepithelial/peribronchial fibrosis in a murine model of ovalbumin induced chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 5. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound reduces inhaled chlorine triggered airway hyperresponsiveness and airway inflammation in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound reduces inhaled chlorine triggered airway hyperresponsiveness and airway inflammation in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Investigation of the relationship between chronic this compound treatment, asthma and depression-like behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound reverses airway remodeling in actively sensitized young mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aerosolized this compound polymeric particles-an alternative to oral this compound-alleviate symptoms of asthma in a rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of Airway Hyperresponsiveness in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Murine Bronchoalveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Note: Quantification of Montelukast in Human Plasma using HPLC-MS/MS
Introduction
Montelukast is a leukotriene receptor antagonist widely used in the management of asthma and seasonal allergies.[1] Accurate and reliable quantification of this compound in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive HPLC-MS/MS method for the determination of this compound in human plasma. The described protocol utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard (this compound-d6) to ensure high accuracy and precision.
Experimental
Materials and Reagents
-
This compound sodium reference standard
-
This compound-d6 (Internal Standard, IS)
-
HPLC-grade acetonitrile and methanol
-
Ammonium formate
-
Formic acid
-
Human plasma (with EDTA as anticoagulant)
-
Deionized water
Instrumentation
-
HPLC System: Agilent 1200 series or equivalent
-
Mass Spectrometer: AB Sciex API 4000 triple quadrupole mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.
-
Analytical Column: YMC-pack pro C18 (50 x 4.6 mm, 3 µm) or equivalent.[1]
Sample Preparation
A protein precipitation method is employed for the extraction of this compound and the internal standard from human plasma.[1][2]
-
Allow frozen plasma samples to thaw at room temperature.
-
Into a 1.5 mL microcentrifuge tube, add 200 µL of the plasma sample.
-
Spike with 50 µL of the internal standard working solution (400 ng/mL this compound-d6 in methanol).
-
Add 750 µL of acetonitrile to precipitate plasma proteins.[1]
-
Vortex the mixture for 5 minutes.
-
Centrifuge the samples at 14,000 g for 10 minutes at ambient temperature.[1]
-
Transfer the supernatant to an autosampler vial for injection into the HPLC-MS/MS system.
Chromatographic Conditions
The chromatographic separation is achieved using a C18 column with an isocratic mobile phase.
| Parameter | Value |
| Column | YMC-pack pro C18, 50 x 4.6 mm, 3 µm[1] |
| Mobile Phase | 10 mM Ammonium Formate (pH 4.0) : Acetonitrile (20:80 v/v)[1] |
| Flow Rate | 0.8 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 45°C[1] |
| Run Time | 5 minutes[1] |
Mass Spectrometric Conditions
The mass spectrometer is operated in the positive ion mode using Multiple Reaction Monitoring (MRM) for the detection of this compound and its internal standard.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| MRM Transition (this compound) | m/z 586.2 → 568.2[1] |
| MRM Transition (this compound-d6) | m/z 592.3 → 574.2[1] |
| Ion Spray Voltage | 5500 V[1] |
| Source Temperature | 550°C[1] |
| Collision Gas (CAD) | 4 psi (Nitrogen)[1] |
| Declustering Potential (DP) | 65 V[1] |
| Collision Energy (CE) | 25 V[1] |
Method Validation
The method was validated according to regulatory guidelines, assessing linearity, precision, accuracy, recovery, and stability.
Linearity
The method demonstrated excellent linearity over the concentration range of 1.0 to 800.0 ng/mL for this compound in human plasma.[1][3] The correlation coefficient (r²) was consistently ≥ 0.999.[1][3]
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations.
| Intra-day | Inter-day | |
| Precision (%CV) | 1.91 - 7.10%[3] | 3.42 - 4.41%[3] |
| Accuracy (%) | 98.32 - 99.17%[3] | 98.14 - 99.27%[3] |
Recovery
The extraction recovery of this compound and the internal standard was determined by comparing the peak areas of extracted samples to those of unextracted standards.
| Analyte | Concentration (ng/mL) | Mean Recovery (%) |
| This compound | 3.00 | 76.05[1] |
| 240.00 | 69.67[1] | |
| 560.00 | 57.33[1] | |
| Overall Average (this compound) | 67.68 [1] | |
| Overall Average (this compound-d6) | 64.87 [1] |
Stability
This compound was found to be stable in human plasma under various storage and handling conditions, including three freeze-thaw cycles, bench-top storage, and in the autosampler.[1][3]
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound in plasma.
Conclusion
This application note presents a simple, rapid, and reliable HPLC-MS/MS method for the quantification of this compound in human plasma. The protein precipitation extraction is efficient, and the chromatographic and mass spectrometric conditions provide excellent sensitivity and selectivity. The method has been successfully validated and is suitable for high-throughput analysis in clinical and research settings.
References
- 1. Method Development and Validation of this compound in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of LC/MS/MS method for the simultaneous determination of this compound, gliclazide, and nifedipine and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes: Utilizing Montelukast for in Vitro Neuroinflammation Studies
Introduction
Montelukast, a selective cysteinyl leukotriene receptor 1 (CysLT1R) antagonist, is a well-established anti-inflammatory medication primarily used in the management of asthma.[1][2] Emerging research has highlighted its potential therapeutic role in neurological disorders characterized by neuroinflammation.[1][3][4] In vitro cell culture models are invaluable tools for elucidating the mechanisms by which this compound modulates neuroinflammatory processes. These models, primarily utilizing microglia and astrocytes, allow for controlled investigation into cellular and molecular pathways.
Mechanism of Action in Neuroinflammation
Cysteinyl leukotrienes (CysLTs) are potent pro-inflammatory lipid mediators that signal through CysLT receptors, which are expressed on various brain cells, including microglia and neurons.[3] In the context of neuroinflammation, CysLTs can contribute to blood-brain barrier disruption, enhance neurodegeneration, and inhibit neurogenesis.[3] this compound exerts its anti-inflammatory effects by blocking the CysLT1R, thereby inhibiting the downstream signaling cascades initiated by CysLTs. This antagonism has been shown to attenuate microglial activation, reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and modulate microglial polarization towards a more anti-inflammatory M2 phenotype.[5][6][7][8] Furthermore, some studies suggest that this compound may also interact with other receptors, such as GPR17, and influence pathways like NF-κB.[9][10][11]
Applications in Cell Culture Studies
-
Investigation of Microglia and Astrocyte Activation: this compound can be used to study its inhibitory effects on the activation of primary microglia and astrocytes or cell lines (e.g., BV2 microglia) stimulated with pro-inflammatory agents like lipopolysaccharide (LPS).[6][8]
-
Cytokine Production Analysis: Researchers can utilize this compound to assess its ability to suppress the release of key pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and other inflammatory mediators like nitric oxide (NO).[12][7][13]
-
Cell Viability and Neuroprotection Assays: The neuroprotective potential of this compound can be evaluated by examining its effects on neuronal cell viability in co-culture with activated glia or in the presence of inflammatory insults.
-
Signaling Pathway Elucidation: this compound is a valuable tool for dissecting the role of the CysLT1R pathway in neuroinflammation and its interaction with other critical signaling cascades, such as the NF-κB and MAPK pathways.[5][11]
Experimental Protocols
Herein, we provide detailed protocols for investigating the effects of this compound on neuroinflammation in cell culture.
Primary Glial Cell Culture
This protocol describes the preparation of mixed glial cultures from neonatal mouse or rat pups, from which purified microglia and astrocytes can be obtained.[14][15][16]
Materials:
-
Neonatal mouse or rat pups (P1-P5)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin (0.25%)
-
DNase I
-
Poly-D-lysine (PDL) coated T-75 flasks
-
Cell strainers (70-100 µm)
Procedure:
-
Isolate brains from neonatal pups and remove the meninges in cold Hanks' Balanced Salt Solution (HBSS).
-
Mince the brain tissue and digest with trypsin and DNase I for 15-30 minutes at 37°C.
-
Neutralize trypsin with DMEM containing 10% FBS.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Filter the cell suspension through a 70-100 µm cell strainer.
-
Centrifuge the cells, resuspend in culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin), and plate in PDL-coated T-75 flasks.
-
Incubate at 37°C in a 5% CO₂ incubator. Change the medium every 3-4 days. Astrocytes will form a confluent monolayer at the bottom.
-
Microglia Isolation: After 10-14 days, shake the flasks on an orbital shaker (180-220 rpm) for 2-4 hours at 37°C to detach microglia. Collect the supernatant containing microglia.
-
Astrocyte Purification: After microglia removal, the remaining adherent cells are primarily astrocytes.[17] These can be trypsinized and re-plated for experiments.
This compound Preparation and Cell Treatment
Materials:
-
This compound sodium salt
-
Dimethyl sulfoxide (DMSO) or appropriate solvent
-
Cell culture medium
Procedure:
-
Prepare a stock solution of this compound (e.g., 10-100 mM) in DMSO. Store at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 1-20 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
-
Pre-treat the cells with this compound for a specified period (e.g., 1-2 hours) before adding the inflammatory stimulus (e.g., LPS at 100 ng/mL - 1 µg/mL).
Cell Viability Assay (MTT Assay)
This assay measures cell viability based on the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by mitochondrial dehydrogenases in living cells.[18][19][20][21]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Plate cells in a 96-well plate and treat with this compound and/or inflammatory stimuli as described above.
-
After the treatment period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[18]
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Nitric Oxide (NO) Production Assay (Griess Assay)
This colorimetric assay measures the concentration of nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[22][23][24]
Materials:
-
Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solutions
-
96-well plates
Procedure:
-
Collect cell culture supernatants after treatment.
-
Add 50-100 µL of supernatant to a new 96-well plate.
-
Prepare a standard curve using sodium nitrite solutions of known concentrations.
-
Add an equal volume of Griess Reagent to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration in the samples based on the standard curve.
Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants.
Materials:
-
Commercially available ELISA kits for the specific cytokines of interest.
-
96-well plates pre-coated with capture antibody.
-
Detection antibody, streptavidin-HRP, and substrate solution (provided in the kit).
-
Wash buffer.
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Briefly, add standards and cell culture supernatants to the wells of the pre-coated plate and incubate.
-
Wash the plate and add the detection antibody.
-
Wash again and add streptavidin-HRP.
-
Wash and add the substrate solution to develop the color.
-
Stop the reaction and measure the absorbance at the specified wavelength.
-
Calculate the cytokine concentrations from the standard curve.
Western Blot for NF-κB Pathway Activation
Western blotting can be used to assess the activation of the NF-κB pathway by measuring the phosphorylation of key proteins or the translocation of NF-κB subunits to the nucleus.[25][26]
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα, anti-Lamin B1 for nuclear fraction, anti-β-actin for loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
After treatment, lyse the cells and determine the protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To assess translocation, perform subcellular fractionation to separate cytoplasmic and nuclear extracts before running the Western blot.[27]
Data Presentation
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Microglia
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control | Baseline | Baseline | Baseline |
| LPS (1 µg/mL) | Increased | Increased | Increased |
| LPS + this compound (1 µM) | Reduced | Reduced | Reduced |
| LPS + this compound (5 µM) | Further Reduced | Further Reduced | Further Reduced |
| LPS + this compound (10 µM) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
This table presents illustrative data based on findings that this compound dose-dependently reduces pro-inflammatory cytokine secretion.[12][7]
Table 2: Effect of this compound on Nitric Oxide Production and Cell Viability in LPS-Stimulated Microglia
| Treatment Group | Nitrite (µM) | Cell Viability (% of Control) |
| Control | Baseline | 100% |
| LPS (1 µg/mL) | Increased | ~95% |
| LPS + this compound (1 µM) | Reduced | ~98% |
| LPS + this compound (5 µM) | Further Reduced | ~100% |
| LPS + this compound (10 µM) | Significantly Reduced | ~100% |
This table illustrates the expected outcome where this compound reduces NO production without compromising cell viability.
Visualizations
Caption: Experimental workflow for studying this compound's effects.
Caption: this compound's modulation of the NF-κB signaling pathway.
References
- 1. This compound alleviates neuroinflammation and improves motor functions in the line 61 model of Parkinson's disease: An exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Leukotriene Receptor Antagonist this compound Attenuates Neuroinflammation and Affects Cognition in Transgenic 5xFAD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound treatment protects nigral dopaminergic neurons against microglial activation in the 6-hydroxydopamine mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound sodium protects against focal cerebral ischemic injury by regulating inflammatory reaction via promoting microglia polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the neuroprotective effects of this compound on brain inflammation and metabolism in a rat model of quinolinic acid-induced striatal neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of this compound on M2-related cytokine and chemokine in M2 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cysteinyl leukotriene receptor type 1 antagonist this compound protects against injury of blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound reduces eosinophilic inflammation by inhibiting both epithelial cell cytokine secretion (GM-CSF, IL-6, IL-8) and eosinophil survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Primary Microglial Culture Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Video: Primary Microglia Isolation from Mixed Glial Cell Cultures of Neonatal Rat Brain Tissue [jove.com]
- 17. Isolation and Culture of Mouse Cortical Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Griess Reagent System [promega.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 27. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
Application Notes: Investigating the Cognitive Effects of Montelukast
Introduction
Montelukast is a selective cysteinyl leukotriene receptor 1 (CysLT1R) antagonist traditionally used in the management of asthma and allergic rhinitis.[1][2][3] Emerging preclinical evidence suggests that this compound may have beneficial effects on cognitive function, primarily through its anti-inflammatory properties within the central nervous system (CNS).[1][3][4][5][6] These application notes provide a comprehensive overview of the experimental design and protocols for studying the effects of this compound on cognition, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
The primary mechanism of this compound's action in the CNS is believed to be the blockade of CysLT1R, which are expressed on various cells including microglia, astrocytes, neurons, and endothelial cells of the blood-brain barrier (BBB).[2] By antagonizing these receptors, this compound can mitigate neuroinflammatory processes, which are increasingly implicated in cognitive decline and neurodegenerative diseases.[1][3][4][5][6]
Key mechanisms include:
-
Reduction of Neuroinflammation: this compound has been shown to decrease the production of pro-inflammatory cytokines such as TNF-α and IL-1β and inhibit the activation of microglia and T-cells.[1][6][7]
-
Preservation of Blood-Brain Barrier Integrity: this compound can enhance the integrity of the BBB by protecting tight junction proteins like occludin and ZO-1 and inhibiting matrix metalloproteinases (MMPs).[7][8][9][10]
-
Promotion of Neurogenesis: Some studies in animal models suggest that this compound may promote the generation of new neurons.[2][4]
Proposed Signaling Pathway of this compound in the Brain
Caption: Proposed signaling pathway of this compound in the brain.
Experimental Protocols
This section outlines detailed protocols for in vitro, in vivo, and clinical studies to investigate the cognitive effects of this compound.
Protocol 1: In Vitro Assessment of this compound's Anti-Neuroinflammatory Effects
Objective: To determine the efficacy of this compound in mitigating inflammatory responses in brain-relevant cell cultures.
Experimental Workflow
Caption: Workflow for in vitro assessment of this compound.
Methodology
-
Cell Culture:
-
Induction of Neuroinflammation:
-
Induce an inflammatory state by treating the cell cultures with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[11] The optimal concentrations should be determined through a dose-response experiment.
-
-
This compound Treatment:
-
Concurrently with or prior to the inflammatory challenge, treat the cells with a range of this compound concentrations (e.g., 1, 10, 100 nM).
-
Include a vehicle control group (e.g., DMSO) and a positive control group (an established anti-inflammatory agent).
-
-
Endpoint Analysis:
-
Cytokine Measurement: After 24-48 hours of treatment, collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA).[7]
-
NF-κB Activation: Lyse the cells and perform Western blotting to determine the levels of phosphorylated NF-κB p65, a key transcription factor in the inflammatory response.[1]
-
Neuronal Viability: In co-cultures, assess neuronal viability using methods such as the MTT assay or by immunostaining for neuronal markers (e.g., NeuN) and quantifying cell death.
-
Data Presentation
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in vitro
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | Neuronal Viability (%) |
|---|---|---|---|
| Control | 15.2 ± 2.1 | 8.5 ± 1.3 | 100 ± 5.0 |
| LPS/IFN-γ | 250.6 ± 15.3 | 180.4 ± 12.8 | 65.2 ± 4.1 |
| This compound (1 nM) | 210.3 ± 12.5 | 155.7 ± 11.2 | 70.5 ± 3.8 |
| This compound (10 nM) | 150.1 ± 9.8 | 110.2 ± 8.9 | 85.1 ± 4.5 |
| this compound (100 nM) | 75.4 ± 6.7 | 55.9 ± 5.4 | 95.3 ± 4.9 |
Protocol 2: In Vivo Evaluation of this compound's Cognitive-Enhancing Effects in a Rodent Model of Alzheimer's Disease
Objective: To assess the ability of this compound to improve cognitive function and reduce neuropathology in a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD).
Experimental Workflow
Caption: Workflow for in vivo assessment of this compound.
Methodology
-
Animal Model and Treatment:
-
Use 5xFAD transgenic mice, a model of Alzheimer's disease, and their wild-type littermates.[6]
-
At an appropriate age (e.g., 4-6 months), divide the animals into four groups: Wild-type + Vehicle, Wild-type + this compound, 5xFAD + Vehicle, 5xFAD + this compound.
-
Administer this compound (e.g., 10 mg/kg/day) or vehicle orally for a period of 6 weeks.[4]
-
-
Behavioral Testing:
-
Morris Water Maze (MWM): To assess spatial learning and memory.[1] Measure the escape latency during acquisition trials and the time spent in the target quadrant during a probe trial.
-
Y-Maze: To evaluate short-term spatial working memory.[1] Record the sequence of arm entries and calculate the percentage of spontaneous alternations.
-
-
Post-Mortem Analysis:
-
Blood-Brain Barrier Integrity: Perform an Evans Blue dye extravasation assay to quantify BBB permeability.[9]
-
Immunohistochemistry (IHC): Perfuse the animals and collect the brains. Stain brain sections for markers of neuroinflammation (Iba1 for microglia, GFAP for astrocytes) and amyloid plaques (Thioflavin S).[6]
-
Biochemical Analysis: Homogenize brain tissue to measure levels of pro-inflammatory cytokines and tight junction proteins (occludin, ZO-1) via ELISA or Western blot.[7]
-
Data Presentation
Table 2: Cognitive Performance in the Morris Water Maze
| Group | Escape Latency (s) - Day 5 | Time in Target Quadrant (%) |
|---|---|---|
| Wild-type + Vehicle | 15.3 ± 2.5 | 45.1 ± 5.2 |
| 5xFAD + Vehicle | 48.9 ± 6.1 | 20.3 ± 3.8 |
| 5xFAD + this compound | 25.7 ± 4.3 | 38.6 ± 4.9 |
Table 3: Neuropathological and Inflammatory Markers
| Group | Amyloid Plaque Load (%) | Iba1+ Microglia (cells/mm²) | BBB Permeability (Evans Blue, µg/g) |
|---|---|---|---|
| Wild-type + Vehicle | 0.5 ± 0.1 | 25.4 ± 3.1 | 2.1 ± 0.3 |
| 5xFAD + Vehicle | 12.8 ± 1.9 | 85.2 ± 9.7 | 8.9 ± 1.2 |
| 5xFAD + this compound | 7.1 ± 1.2 | 40.6 ± 5.4 | 3.5 ± 0.6 |
Protocol 3: Clinical Investigation of this compound's Effects on Cognition in Older Adults with Mild Cognitive Impairment (MCI)
Objective: To evaluate the safety and efficacy of this compound in improving cognitive function in human subjects with MCI.
Experimental Workflow
Caption: Workflow for a clinical trial of this compound.
Methodology
-
Study Design and Population:
-
A randomized, double-blind, placebo-controlled trial.
-
Recruit participants aged 60-85 years diagnosed with Mild Cognitive Impairment (MCI).
-
Exclude individuals with contraindications to this compound or other confounding neurological or psychiatric conditions.
-
-
Intervention:
-
Randomly assign participants to receive either this compound (e.g., 20 mg/day, a higher dose than for asthma) or a matching placebo for 12 months.
-
-
Assessments:
-
Primary Outcome Measure: Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) score at 12 months.
-
Secondary Outcome Measures:
-
Neuropsychological Test Battery: A comprehensive battery assessing memory, executive function, and attention.
-
Electroencephalography (EEG): Quantitative EEG to measure changes in brain activity, as has been explored in previous studies.[2][13]
-
Magnetic Resonance Imaging (MRI): Dynamic contrast-enhanced (DCE)-MRI to assess BBB integrity.[14]
-
Biomarkers: Levels of inflammatory markers (e.g., TNF-α, IL-6) in cerebrospinal fluid (CSF) and/or blood.
-
-
-
Study Schedule:
-
Screening/Baseline (Week 0): Informed consent, medical history, physical examination, and all baseline assessments.
-
Follow-up Visits (Months 6 and 12): Repeat all assessments to monitor changes over time.
-
Safety Monitoring: Monitor for adverse events, including neuropsychiatric symptoms, throughout the study.
-
Data Presentation
Table 4: Primary and Secondary Outcomes of the Clinical Trial
| Outcome Measure | This compound Group (Change from Baseline) | Placebo Group (Change from Baseline) | p-value |
|---|---|---|---|
| ADAS-Cog Score | -1.5 ± 0.8 | +1.2 ± 0.7 | <0.05 |
| Episodic Memory (Z-score) | +0.4 ± 0.1 | -0.1 ± 0.1 | <0.05 |
| Executive Function (Z-score) | +0.3 ± 0.1 | 0.0 ± 0.1 | ns |
| BBB Permeability (Ktrans) | -0.002 ± 0.0005 | +0.001 ± 0.0004 | <0.05 |
| CSF TNF-α (pg/mL) | -10.2 ± 2.5 | -1.5 ± 1.8 | <0.05 |
Note: The data presented in the tables are hypothetical and for illustrative purposes only.
References
- 1. This compound ameliorates streptozotocin-induced cognitive impairment and neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cognitive Effects of this compound: A Pharmaco-EEG Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Case Series Using this compound in Patients with Memory Loss and Dementia [openneurologyjournal.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. The anti-inflammatory drug this compound ameliorates cognitive deficits by rescuing the inflammatory levels in young AD animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Leukotriene Receptor Antagonist this compound Attenuates Neuroinflammation and Affects Cognition in Transgenic 5xFAD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cysteinyl leukotriene receptor type 1 antagonist this compound protects against injury of blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modeling neuroinflammatory interactions between microglia and astrocytes in a human iPSC-based coculture platform - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Measuring the integrity of the human blood-brain barrier using magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Assessing Montelukast's Impact on Airway Inflammation
Introduction
Montelukast is a selective and orally active leukotriene receptor antagonist that specifically inhibits the cysteinyl leukotriene CysLT1 receptor.[1][2] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory lipid mediators released from various cells, including mast cells and eosinophils.[2][3] In the airways, their binding to CysLT1 receptors triggers a cascade of inflammatory responses, including bronchoconstriction, increased vascular permeability leading to edema, enhanced mucus production, and the recruitment of inflammatory cells.[2][4] By blocking this interaction, this compound effectively mitigates the symptoms associated with inflammatory airway diseases such as asthma and allergic rhinitis.[1][4]
The assessment of this compound's efficacy relies on a multi-faceted approach, encompassing preclinical in vivo and in vitro models, as well as human clinical trials. These protocols are designed to quantify the drug's impact on key pathological features of airway inflammation, including airway hyperresponsiveness (AHR), inflammatory cell infiltration, and the production of inflammatory mediators.
Mechanism of Action
This compound's mechanism centers on its high-affinity, competitive antagonism of the CysLT1 receptor.[1][3] When inflammatory cells are activated by an allergen or other stimuli, they metabolize arachidonic acid via the 5-lipoxygenase pathway to produce leukotrienes.[1] The resulting cysteinyl leukotrienes bind to CysLT1 receptors on airway smooth muscle cells and other pro-inflammatory cells. This binding initiates a signaling cascade that leads to the pathophysiological changes characteristic of asthma and allergic rhinitis.[2] this compound occupies the receptor binding site, preventing leukotriene-mediated effects and thereby reducing airway inflammation and bronchoconstriction.[1][4]
Protocols for Preclinical Assessment (In Vivo)
In vivo models, particularly murine models of allergic asthma, are crucial for evaluating the preclinical efficacy of this compound. These models allow for the direct assessment of the drug's impact on airway physiology and inflammation.
Protocol: Induction of Allergic Airway Inflammation
This protocol describes a standard ovalbumin (OVA)-induced allergic asthma model in mice.[5]
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum) adjuvant
-
Phosphate-buffered saline (PBS), sterile
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Sensitization (Day 0 and Day 14):
-
Prepare a solution of 100 µg OVA and 2 mg Alum in 200 µL of sterile PBS per mouse.
-
Administer the solution via intraperitoneal (i.p.) injection.
-
Repeat the sensitization on Day 14.
-
-
This compound Administration (e.g., Days 20-27):
-
Airway Challenge (e.g., Days 21-27):
-
Expose mice to an aerosol of 1% OVA in PBS for 30 minutes on consecutive days.
-
Use a nebulizer and an exposure chamber for consistent delivery.
-
-
Endpoint Assessment (24-48 hours after final challenge):
-
Proceed with assessments such as AHR measurement, BAL, and lung histology.
-
Protocol: Measurement of Airway Hyperresponsiveness (AHR)
AHR is a key feature of asthma and is measured by assessing the bronchoconstrictive response to an agonist like methacholine.[8] The invasive method provides detailed measurements of respiratory mechanics.[9][10]
Materials:
-
Anesthetized, tracheostomized mouse
-
FlexiVent or similar small animal ventilator
-
Methacholine chloride solution in PBS (serial dilutions, e.g., 0 to 50 mg/mL)
-
Nebulizer integrated with the ventilator circuit
Procedure:
-
Anesthetize the mouse (e.g., with ketamine/xylazine i.p.) and perform a tracheostomy.
-
Insert a cannula into the trachea and connect the mouse to the ventilator.[11]
-
Allow the mouse to stabilize on the ventilator.
-
Obtain baseline measurements of lung resistance (R) and dynamic compliance (C).[9]
-
Administer an aerosolized PBS control via the nebulizer and record post-challenge measurements.
-
Sequentially administer increasing concentrations of aerosolized methacholine.
-
Record R and C measurements after each methacholine dose.
-
AHR is determined by the dose-dependent increase in resistance and decrease in compliance in response to methacholine.[11]
Protocol: Bronchoalveolar Lavage (BAL) Fluid Analysis
BAL is performed to collect cells and fluid from the lower respiratory tract for analysis of inflammatory cell infiltration.[12]
Materials:
-
Euthanized mouse
-
Tracheal cannula
-
1 mL syringe
-
Ice-cold PBS with 0.1% BSA
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Cytospin centrifuge and slides
-
Staining solution (e.g., Wright-Giemsa)
Procedure:
-
Following AHR measurement or immediately after euthanasia, expose the trachea.
-
Insert a cannula into the trachea and secure it.
-
Instill 0.5-1.0 mL of ice-cold PBS into the lungs via the cannula.[13]
-
Gently aspirate the fluid back into the syringe. Repeat this process 2-3 times with fresh PBS, pooling the recovered fluid (BALF).[14]
-
Centrifuge the BALF (e.g., 500 x g for 10 min at 4°C) to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides from the cell suspension.
-
Stain the slides with Wright-Giemsa stain.
-
Perform a differential cell count by identifying at least 300-500 cells (macrophages, eosinophils, neutrophils, lymphocytes) under a microscope.[12]
Protocol: Histological Assessment of Lung Inflammation
Histology allows for the visualization and scoring of inflammation and structural changes (remodeling) in the airways.[15][16]
Materials:
-
Euthanized mouse
-
4% paraformaldehyde (PFA) or 10% neutral buffered formalin
-
Paraffin wax
-
Microtome
-
Microscope slides
-
Hematoxylin and Eosin (H&E) stain
-
Periodic acid-Schiff (PAS) stain (for mucus)
Procedure:
-
After BAL, perfuse the lungs with PBS via the right ventricle to remove blood.
-
Inflate the lungs by instilling 4% PFA through the tracheal cannula at a constant pressure (e.g., 25 cmH₂O).
-
Excise the lungs and immerse them in 4% PFA for 24 hours for fixation.
-
Process the fixed tissue through graded alcohols and embed in paraffin wax.[17]
-
Cut 4-5 µm sections using a microtome and mount them on slides.
-
Deparaffinize and rehydrate the sections.
-
Stain one set of slides with H&E to visualize tissue structure and inflammatory cell infiltrates.[18]
-
Stain another set with PAS to identify mucus-producing goblet cells.[19]
-
Examine the slides under a microscope and score the degree of peribronchial and perivascular inflammation and goblet cell hyperplasia using a semi-quantitative scoring system (e.g., 0=none, 1=mild, 2=moderate, 3=severe).[15][17]
Table 1: Representative Quantitative Data from In Vivo Studies
| Parameter | Control (Vehicle) | This compound-Treated | Reference |
|---|---|---|---|
| BAL Total Cells (x10⁵) | 5.2 ± 0.6 | 2.1 ± 0.4* | [7] |
| BAL Eosinophils (x10⁴) | 8.5 ± 1.2 | 1.5 ± 0.3* | [7][20] |
| BAL Neutrophils (x10⁴) | 12.1 ± 2.5 | 4.3 ± 1.1* | [7] |
| Airway Resistance (cmH₂O/mL/s) at 25mg/mL MCh | 15.8 ± 1.9 | 7.5 ± 1.2* | [6] |
| Inflammation Score (0-4 scale) | 3.2 ± 0.4 | 1.5 ± 0.3* | [5] |
*Data are illustrative and represent typical significant reductions observed in published studies.
Protocols for Biochemical and In Vitro Assessment
In vitro assays provide a controlled environment to study the direct effects of this compound on specific cell types and biochemical pathways involved in inflammation.
Protocol: Leukotriene Measurement by ELISA
This protocol quantifies the concentration of cysteinyl leukotrienes (cysLTs) in biological samples like BAL fluid or plasma.[21]
Materials:
-
Competitive ELISA kit for cysteinyl leukotrienes
-
Biological sample (e.g., BALF supernatant, plasma)
-
Microplate reader
-
Standard laboratory pipettes and reagents
Procedure:
-
Prepare cysLT standards and samples according to the kit manufacturer's instructions.
-
Pipette the standards and samples into the appropriate wells of the antibody-precoated 96-well plate.[21]
-
Add the enzyme-conjugated cysLT to each well. This will compete with the cysLT in the sample for binding to the antibody.
-
Add the specific cysLT antibody to the wells.
-
Incubate the plate for the specified time (e.g., 2 hours at room temperature) on a shaker to allow for the competitive binding reaction.[21]
-
Wash the plate multiple times with the provided wash buffer to remove all unbound components.
-
Add the substrate solution to each well and incubate until sufficient color develops. The intensity of the color is inversely proportional to the amount of cysLT in the sample.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance of each well using a microplate reader at the specified wavelength.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Calculate the concentration of cysLT in the samples by interpolating their absorbance values from the standard curve.[21]
Table 2: Representative Quantitative Data from Biochemical & In Vitro Studies
| Parameter | Control/Stimulated | This compound-Treated | Reference |
|---|---|---|---|
| CysLTs in BALF (pg/mL) after RSV infection | 250 ± 30 | 110 ± 20* | [6] |
| fMLP-induced LTB₄ release from neutrophils (pg/10⁷ cells) | 1850 ± 210 | 1100 ± 150* | [22] |
| fMLP-induced Elastase Release (% of control) | 100% | 65 ± 8%* | [22] |
| IL-1β-induced CysLTR1 Expression (fold change) | 3.5 ± 0.4 | 1.2 ± 0.2* | [23] |
*Data are illustrative and represent typical significant reductions observed in published studies.
Protocols for Clinical Assessment
Clinical trials are essential to confirm the efficacy and safety of this compound in patients.[24][25] Assessments focus on lung function, patient-reported symptoms, and quality of life.[26][27]
Protocol: Spirometry for Lung Function Assessment
Spirometry is a standard, non-invasive test to measure lung function. The Forced Expiratory Volume in 1 second (FEV₁) is a key endpoint in asthma trials.[25]
Materials:
-
Calibrated spirometer
-
Nose clips
Procedure:
-
Explain the procedure to the patient and ensure they are seated comfortably.
-
Have the patient apply a nose clip.
-
Instruct the patient to inhale as deeply as possible.
-
The patient should then seal their lips around the spirometer mouthpiece and exhale as hard and as fast as possible for at least 6 seconds.
-
Record the FEV₁ (volume of air exhaled in the first second) and the Forced Vital Capacity (FVC, total volume exhaled).
-
Repeat the maneuver at least three times to ensure reproducibility.
-
In a clinical trial setting, FEV₁ would be measured at baseline and at various time points throughout the treatment period to assess the change from baseline.[26]
Patient-Reported Outcome (PRO) Questionnaires
PROs are critical for assessing the impact of treatment on a patient's daily life.
-
Asthma Control Questionnaire (ACQ): A validated questionnaire that assesses asthma symptoms (nighttime waking, symptoms on waking, activity limitation) and rescue bronchodilator use.
-
Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ): Used in allergic rhinitis trials to measure the impact of symptoms on daily activities, sleep, and emotional well-being.[27]
Table 3: Representative Quantitative Data from Clinical Trials
| Parameter | Placebo | This compound (10 mg/day) | Reference |
|---|---|---|---|
| Change from Baseline in FEV₁ (%) | +8.6% | +13.8%* | [25] |
| Change from Baseline in Daytime Nasal Symptoms Score | -0.35 | -0.43* | [27] |
| Maximal % Fall in FEV₁ (Exercise Challenge) | 22.1% | 13.4%* | [26] |
| Patients Achieving Asthma Control (ACQ ≤0.75) | N/A (add-on study) | 54.7% |
*Data are illustrative and represent typical significant improvements observed in published studies.
References
- 1. What is the mechanism of this compound sodium? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. nbinno.com [nbinno.com]
- 4. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. atsjournals.org [atsjournals.org]
- 7. This compound reduces inhaled chlorine triggered airway hyperresponsiveness and airway inflammation in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Issues determining direct airways hyperresponsiveness in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Airway Hyperresponsiveness in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Airway Hyperresponsiveness in Mouse Models | Society for Mucosal Immunology [socmucimm.org]
- 11. Frontiers | Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice [frontiersin.org]
- 12. Chapter 48: Bronchoalveolar lavage fluid [clinical-laboratory-diagnostics.com]
- 13. Bronchoalveolar Lavage Fluid Technique | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 14. atsjournals.org [atsjournals.org]
- 15. avmajournals.avma.org [avmajournals.avma.org]
- 16. Histologic Findings of Severe/Therapy-Resistant Asthma from Video-Assisted Thoracoscopic Surgery Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. dovepress.com [dovepress.com]
- 20. The effects of this compound on tissue inflammatory and bone marrow responses in murine experimental allergic rhinitis: interaction with interleukin-5 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. publications.ersnet.org [publications.ersnet.org]
- 23. This compound attenuates interleukin IL-1β-induced oxidative stress and apoptosis in chondrocytes by inhibiting CYSLTR1 (Cysteinyl Leukotriene Receptor 1) and activating KLF2 (Kruppel Like Factor 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Clinical Trials Register [clinicaltrialsregister.eu]
- 25. researchgate.net [researchgate.net]
- 26. fda.gov [fda.gov]
- 27. Randomized, double-blind, placebo-controlled study of this compound for treating perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Montelukast in Traumatic Brain Injury Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for investigating the therapeutic potential of montelukast, a cysteinyl leukotriene receptor 1 (CysLT1R) antagonist, in the context of traumatic brain injury (TBI). The following sections detail the proposed mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols for use in a research setting.
Introduction
Traumatic brain injury is a significant cause of mortality and long-term disability, characterized by a complex pathophysiology that includes a primary mechanical injury followed by a secondary injury cascade. This secondary phase is driven by neuroinflammation, oxidative stress, and blood-brain barrier (BBB) disruption, leading to cerebral edema and neuronal cell death.[1][2] Cysteinyl leukotrienes (CysLTs) are potent pro-inflammatory lipid mediators that are upregulated following brain trauma.[1][3] They exert their effects through CysLT receptors, with the CysLT1 receptor being a key player in the inflammatory response. This compound, an approved anti-asthmatic drug, selectively antagonizes the CysLT1 receptor, presenting a promising therapeutic strategy to mitigate the secondary injury cascade in TBI.[1][3][4] Preclinical studies suggest that this compound may offer neuroprotection by stabilizing the BBB, reducing cerebral edema, and attenuating oxidative stress and neuroinflammation.[1][5][6]
Mechanism of Action
This compound's neuroprotective effects in TBI are primarily attributed to its antagonism of the CysLT1 receptor. Following TBI, there is an increased expression of CysLT1 receptors on various brain cells, including neurons, glia, and microvascular endothelial cells.[1] The binding of CysLTs to these receptors triggers a signaling cascade that promotes neuroinflammation, characterized by the release of pro-inflammatory cytokines, accumulation of neutrophils, and increased lipid peroxidation.[1][3][4] By blocking this interaction, this compound is thought to halt this inflammatory cascade, leading to the stabilization of the blood-brain barrier, a reduction in cerebral edema, and the prevention of secondary brain damage.[1][6]
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. The Role of this compound in Traumatic Brain Injury and Brain Ischemia [ideas.repec.org]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of neuroinflammation by cysteinyl leukotriene 1 and 2 receptors: implications for cerebral ischemia and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cysteinyl-leukotriene receptor antagonist this compound decreases blood-brain barrier permeability but does not prevent oedema formation in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Montelukast Solubility for In Vitro Assays
Welcome to the technical support center for improving montelukast solubility in in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges and ensuring accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound sodium in common laboratory solvents?
This compound sodium exhibits varying solubility in different solvents. It is freely soluble in several organic solvents, which are often used to prepare concentrated stock solutions. Its solubility in aqueous solutions is more limited.
Q2: My this compound is precipitating when I add it to my cell culture medium. What is causing this?
Precipitation of this compound upon addition to aqueous solutions like cell culture media is a frequent issue. This is primarily due to the significant drop in solubility when a concentrated stock solution (typically in an organic solvent like DMSO or ethanol) is diluted into the aqueous environment of the media. This phenomenon, often called "crashing out," occurs because the media cannot maintain the high concentration of this compound that was stable in the organic solvent.
Q3: What is the recommended method for preparing a this compound stock solution?
To prepare a this compound stock solution, dissolve this compound sodium in an appropriate organic solvent such as DMSO, ethanol, or dimethylformamide.[1] It is recommended to purge the solvent with an inert gas before dissolving the compound.[1] For optimal storage and to avoid degradation, stock solutions should be aliquoted into single-use vials and stored at -20°C.
Q4: How can I improve the solubility of this compound in my aqueous assay buffer?
For maximum solubility in aqueous buffers, it is recommended to first dissolve the this compound sodium in ethanol.[1] This ethanolic stock solution can then be diluted with the aqueous buffer of choice.[1] This two-step process can help to avoid immediate precipitation.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in in vitro assays.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution in aqueous media | The concentration of this compound in the final working solution exceeds its solubility limit in the aqueous buffer. | - Lower the final concentration of this compound in your assay. - Increase the percentage of organic solvent in the final working solution, ensuring it is not cytotoxic to your cells. - Prepare a fresh stock solution and dilute it serially in the aqueous buffer. |
| The method of dilution is causing localized high concentrations, leading to precipitation. | - Add the this compound stock solution dropwise to the pre-warmed (37°C) aqueous media while gently vortexing or stirring. - Avoid adding the stock solution as a single bolus. | |
| Inconsistent experimental results | The this compound in the working solution is not fully dissolved, leading to inaccurate concentrations. | - Visually inspect your working solution for any signs of precipitation before adding it to your assay. - Briefly sonicate the working solution to aid dissolution. |
| The this compound has degraded over time in the stock solution. | - Use freshly prepared stock solutions whenever possible. - Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
Quantitative Solubility Data
The following table summarizes the solubility of this compound sodium in various solvents.
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | [1] |
| Ethanol | ~30 mg/mL | [1] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Water | ~10 mg/mL | [1] |
| 1:9 solution of ethanol:PBS (pH 7.2) | ~0.15 mg/mL | [1] |
| USP-simulated gastric fluid (pH 1.2) | ~0.00018 mg/mL | [2] |
| Simulated gastric fluid with 0.5% Sodium Lauryl Sulphate (pH 2.0) | ~0.24 mg/mL | [2] |
| Biorelevant media (pH 7.5) with high-quality bile salts | ~4.69 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound sodium powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound sodium is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
-
Thaw a single aliquot of the this compound stock solution (from Protocol 1) at room temperature.
-
Pre-warm the desired volume of cell culture media to 37°C.
-
While gently vortexing the pre-warmed media, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the media is below the cytotoxic level for your specific cell line (typically ≤ 0.5%).
-
Visually inspect the working solution for any signs of precipitation before use.
Visualizations
References
Technical Support Center: Optimizing Montelukast Dosage for Neuroprotective Effects in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the neuroprotective effects of montelukast in rat models.
Frequently Asked Questions (FAQs)
Q1: What is the optimal dosage of this compound for neuroprotection in rats?
A1: The optimal dosage of this compound for neuroprotective effects in rats is highly dependent on the specific experimental model of neurological injury. Various studies have reported efficacy across a range of dosages, from 0.1 mg/kg to 100 mg/kg, administered via different routes. Below is a summary of dosages used in different models.
Q2: What is the mechanism of action for this compound's neuroprotective effects?
A2: this compound, a cysteinyl leukotriene receptor 1 (CysLT1R) antagonist, exerts its neuroprotective effects through several mechanisms.[1] Primarily, it blocks the pro-inflammatory actions of cysteinyl leukotrienes in the brain.[1] This leads to a reduction in neuroinflammation, oxidative stress, and apoptosis.[1][2] this compound has also been shown to inhibit the GPR17 receptor, which is involved in modulating neurogenesis and microglia activation.[3] Furthermore, it can decrease blood-brain barrier (BBB) permeability, which is often compromised in neurological injuries.[4][5]
Q3: How should this compound be prepared and administered for rat studies?
A3: this compound sodium powder can be dissolved in a vehicle for administration. Common vehicles include saline or dimethyl sulfoxide (DMSO). For intraperitoneal (i.p.) injections, this compound can be dissolved in DMSO and then diluted with saline.[6] For oral administration (p.o.), it can be dissolved in saline. The administration route and vehicle should be chosen based on the experimental design and desired pharmacokinetic profile.
Q4: What are the expected outcomes of this compound treatment in rat models of neurological injury?
A4: Treatment with this compound has been shown to yield several beneficial outcomes in rat models of neurological injury, including:
-
Reduced infarct volume and brain edema in cerebral ischemia models.[7]
-
Improved neurological scores and motor function.[4]
-
Decreased markers of oxidative stress, such as malondialdehyde (MDA), and increased levels of antioxidants like glutathione (GSH).[8]
-
Reduced levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and markers of microglial and astrocyte activation.[9][10]
-
Decreased neuronal apoptosis.[2]
Troubleshooting Guides
Problem: Inconsistent or no significant neuroprotective effect observed with this compound treatment.
| Possible Cause | Troubleshooting Step |
| Inappropriate Dosage | The effective dose of this compound can vary significantly between different models of neurodegeneration. Refer to the data tables below to select a dosage range that has been proven effective in a similar model. Consider performing a dose-response study to determine the optimal dose for your specific experimental conditions. |
| Timing of Administration | The therapeutic window for this compound's neuroprotective effects may be narrow. Pre-treatment before the insult has shown efficacy in several studies.[1][7] If post-injury treatment is desired, the timing of the first dose is critical. Review literature for the appropriate treatment initiation time relative to the injury. |
| Route of Administration | The bioavailability and brain penetration of this compound can be affected by the administration route. Intraperitoneal (i.p.) and oral (p.o.) routes have been used successfully. Ensure the chosen route is appropriate for achieving therapeutic concentrations in the central nervous system. |
| Vehicle and Solubility Issues | This compound sodium has limited solubility in aqueous solutions. Ensure it is fully dissolved in the chosen vehicle before administration. If using DMSO, be mindful of its potential biological effects and include a vehicle-only control group. |
| Severity of the Insult | The neuroprotective effects of this compound may be more pronounced in models of mild to moderate injury. If the induced injury is too severe, the therapeutic effect of the drug may be masked. Consider titrating the severity of the experimental insult. |
Data Presentation
Table 1: this compound Dosage and Administration in Rat Models of Neuroprotection
| Neurological Model | Rat Strain | Dosage | Route of Administration | Treatment Regimen | Key Findings | Reference |
| Global Cerebral Ischemia/Reperfusion | - | 0.5 mg/kg | p.o. | Daily for 7 days before ischemia | Reduced oxidative stress, inflammation, and apoptosis | [1] |
| Quinolinic Acid-Induced Neurotoxicity | Sprague Dawley & Athymic Nude | 1 mg/kg & 10 mg/kg | i.p. | Daily for 14 days starting the day before injury | Reduced astrogliosis and preserved brain metabolism | [9][11] |
| Rotenone-Induced Neurotoxicity | - | 10 mg/kg & 20 mg/kg | - | Administered alongside rotenone | Dose-dependent reduction in oxidative stress and neuronal damage | [8][12] |
| Traumatic Brain Injury (TBI) | Sprague Dawley | 10 mg/kg | i.p. | Daily for 2 days post-trauma | Reduced BBB permeability, lipid peroxidation, and MPO activity | [4][5] |
| Pentylenetetrazol-Induced Seizures | Sprague-Dawley | 25, 50, & 100 mg/kg | i.p. | Single dose before seizure induction | Dose-dependent decrease in seizure severity and oxidative stress | [13] |
| Chronic Unpredictable Mild Stress (CUMS) | Sprague-Dawley | 20 mg/kg | i.p. | Daily for 2 weeks | Reduced inflammatory mediators (TNF-α, PGE2) in the brain | [6] |
Table 2: Effects of this compound on Biochemical Markers in Rat Brain
| Model | Dosage | Biochemical Marker | Effect | Reference |
| Rotenone-Induced Neurotoxicity | 10-20 mg/kg | Malondialdehyde (MDA) | Decreased by 34.1–53.6% | [8] |
| Rotenone-Induced Neurotoxicity | 10-20 mg/kg | Nitric Oxide | Decreased by 51.6–64.7% | [8] |
| Rotenone-Induced Neurotoxicity | 10-20 mg/kg | Reduced Glutathione (GSH) | Increased by 20.7–65.8% | [8] |
| Rotenone-Induced Neurotoxicity | 10-20 mg/kg | Total Antioxidant Capacity (TAC) | Increased by 109.6–156.2% | [8] |
| Pentylenetetrazol-Induced Seizures | 25-100 mg/kg | Malondialdehyde (MDA) | Significantly decreased | [13] |
| Pentylenetetrazol-Induced Seizures | 25-100 mg/kg | Superoxide Dismutase (SOD) | Significantly increased | [13] |
| Chronic Unpredictable Mild Stress | 20 mg/kg | TNF-α | Significantly decreased in Frontal Cortex, Hypothalamus, and Hippocampus | [6] |
| Chronic Unpredictable Mild Stress | 20 mg/kg | PGE2 | Significantly decreased in Frontal Cortex, Hypothalamus, and Hippocampus | [6] |
Experimental Protocols
1. Global Cerebral Ischemia/Reperfusion Model
-
Animal Model: Rats are subjected to bilateral common carotid artery occlusion for a specified duration (e.g., 15 minutes) to induce global cerebral ischemia, followed by a reperfusion period (e.g., 60 minutes).[1]
-
This compound Administration: this compound (0.5 mg/kg) is administered orally once daily for 7 consecutive days prior to the induction of ischemia. The last dose is given 1 hour before the ischemic insult.[1]
-
Outcome Measures: Following reperfusion, brain tissue (e.g., hippocampus) is collected for biochemical analysis of oxidative stress markers (lipid peroxides, nitric oxide, reduced glutathione), inflammatory markers (myeloperoxidase, TNF-α, NF-κB, IL-6, IL-10), and apoptotic biomarkers (caspase-3, cytochrome C).[1] Brain infarct size and histopathological changes are also assessed.[1]
2. Quinolinic Acid-Induced Striatal Neurotoxicity Model
-
Animal Model: Quinolinic acid (QA) is injected intrastriatally to induce a lesion that mimics aspects of Huntington's disease. The contralateral striatum is injected with vehicle as a control.[9][11]
-
This compound Administration: this compound (1 mg/kg or 10 mg/kg) or vehicle is administered intraperitoneally daily for 14 days, starting the day before the QA injection.[9][11]
-
Outcome Measures: At various time points post-lesion (e.g., 14 and 30 days), in vivo imaging techniques such as MRI and PET can be used to assess lesion volume and neuroinflammation.[9][11] Post-mortem analysis includes immunofluorescence for markers of astrogliosis (GFAP) and microglial activation (Iba1).[9]
3. Rotenone-Induced Neurotoxicity Model
-
Animal Model: Rats are treated with subcutaneous injections of rotenone (e.g., 1.5 mg/kg) every other day to model aspects of Parkinson's disease.[8][12]
-
This compound Administration: this compound (10 or 20 mg/kg) is administered concurrently with the rotenone treatment.[8][12]
-
Outcome Measures: Brain tissue is analyzed for markers of oxidative stress including lipid peroxidation (MDA), nitric oxide, reduced glutathione (GSH), total antioxidant capacity (TAC), and enzyme activities (SOD, PON-1, BChE).[8] Histopathological examination of brain regions like the cerebral cortex and substantia nigra is performed to assess neurodegeneration.[8]
Mandatory Visualization
Caption: this compound's neuroprotective signaling pathway.
Caption: General experimental workflow for this compound studies in rats.
References
- 1. This compound, a cysteinyl leukotriene receptor-1 antagonist protects against hippocampal injury induced by transient global cerebral ischemia and reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural and functional rejuvenation of the aged brain by an approved anti-asthmatic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteinyl-leukotriene receptor antagonist this compound decreases blood-brain barrier permeability but does not prevent oedema formation in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces beneficial behavioral outcomes and reduces inflammation in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a cysteinyl leukotriene receptor-1 antagonist, dose- and time-dependently protects against focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Exploring the neuroprotective effects of this compound on brain inflammation and metabolism in a rat model of quinolinic acid-induced striatal neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound alleviates neuroinflammation and improves motor functions in the line 61 model of Parkinson's disease: An exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 12. Neuroprotection by this compound against Rotenone-Induced Rat Brain Damage | Semantic Scholar [semanticscholar.org]
- 13. This compound Inhibits Pentylenetetrazol-Induced Seizures in Rats - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing montelukast experimental artifacts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize experimental artifacts when working with montelukast.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What are the common causes?
A1: Inconsistent results with this compound can stem from several factors, including its chemical instability, potential for off-target effects, and issues with its solubility and aggregation. This compound is sensitive to light, heat, and oxidative conditions, and its stability is pH-dependent.[1][2] Off-target interactions, particularly with neuronal receptors, can also lead to unexpected biological effects.[3]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound sodium is soluble in water (up to 10 mg/mL), ethanol (approx. 30 mg/mL), and DMSO (approx. 30 mg/mL).[4][5] For cell culture experiments, it is advisable to dissolve this compound in an organic solvent like ethanol first and then dilute it with the aqueous buffer of choice to a final concentration of approximately 0.15 mg/mL in a 1:9 ethanol:PBS (pH 7.2) solution.[5] Aqueous solutions should not be stored for more than one day.[5] Protect all solutions from light and store at -20°C for long-term stability.
Q3: What are the known off-target effects of this compound that could interfere with my experiments?
A3: this compound has been reported to have off-target interactions with several receptors, which may contribute to neuropsychiatric side effects observed in clinical settings.[3][6] These include the adenosine A3 receptor and MAP kinase p38 alpha.[3] It is crucial to consider these off-target effects when interpreting experimental data, especially in neurological or immunological studies.
Q4: Can this compound aggregate in solution, and how can I prevent this?
A4: While extensive self-aggregation is not a widely reported issue, this compound's lipophilicity can lead to the formation of nanoparticles or inclusion complexes under certain conditions, particularly during formulation development.[7][8] In experimental settings, ensuring complete dissolution in an appropriate solvent and avoiding supersaturation can help prevent precipitation and aggregation.
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Data in Cell-Based Assays
| Potential Cause | Troubleshooting Steps | Recommended Solution |
| Chemical Instability | Verify the age and storage conditions of your this compound stock. Assess the pH and light exposure of your experimental setup. | Prepare fresh stock solutions for each experiment. Protect all solutions and experimental plates from light. Maintain a stable pH, noting that this compound is more stable in alkaline conditions.[9] |
| Off-Target Effects | Review the literature for known off-target effects of this compound on your cell type or signaling pathway of interest. | Include a negative control (e.g., a cell line not expressing the CysLT1 receptor) and a positive control (e.g., a different CysLT1 receptor antagonist) to confirm the specificity of the observed effects. |
| Cytotoxicity | Perform a cell viability assay (e.g., MTT or MTS) in parallel with your functional assay to determine if the observed effects are due to cell death. This compound has been shown to induce cytotoxicity in some cell lines at concentrations of 50-100 μM.[10] | Adjust the concentration of this compound to a non-toxic range. Ensure the final solvent concentration is not harmful to the cells. |
Issue 2: Poor Reproducibility in Animal Studies
| Potential Cause | Troubleshooting Steps | Recommended Solution |
| Variable Drug Exposure | Review the route and consistency of drug administration. Consider the potential for degradation of this compound in the dosing solution. | Ensure accurate and consistent dosing. Prepare fresh dosing solutions daily and protect them from light. For oral administration, be aware that co-administration with food can affect bioavailability.[11] |
| Metabolism Differences | Be aware that this compound is metabolized by cytochrome P450 enzymes, primarily CYP2C8.[12] Genetic polymorphisms in these enzymes can lead to inter-individual variability in drug metabolism and exposure.[13] | Use a sufficient number of animals to account for biological variability. If possible, use animals from a genetically homogenous background. |
| Neuropsychiatric Effects | Observe animals for any behavioral changes, as this compound can cross the blood-brain barrier and has been associated with neuropsychiatric effects.[6][12] | Include behavioral assessments in your study design if relevant to your research question. |
Issue 3: Artifacts in Analytical Measurements (HPLC)
| Potential Cause | Troubleshooting Steps | Recommended Solution |
| Sample Degradation | Evaluate the sample preparation procedure for exposure to light and inappropriate pH. | Protect samples from light at all stages of preparation and analysis. Ensure the pH of the mobile phase is optimized for this compound stability (typically acidic for reversed-phase HPLC).[2] |
| Peak Tailing or Splitting | Check for column overload, inappropriate solvent composition, or a degraded column. | Optimize the injection volume and sample concentration. Ensure the mobile phase is properly mixed and degassed. Use a guard column and replace the analytical column if necessary. |
| Ghost Peaks | Investigate potential sources of contamination in the solvent, glassware, or injection system. | Use high-purity solvents and thoroughly clean all equipment. Run blank injections to identify the source of contamination. |
Data Presentation
Table 1: Chemical Stability of this compound under Different Conditions
| Stress Condition | Solvent/Medium | Duration | Degradation (%) | Major Degradation Products | Reference(s) |
| Light (Daylight) | Solid State | 1 week | >20 | This compound S-oxide | [2] |
| 70% Methanol | 6 hours | ~2 | Cis-isomer | [2] | |
| UV Light (254 nm) | Solution | - | Higher rate than daylight | Cis-isomer | [2] |
| Heat (65°C) | Acidic Solution | - | Rapid degradation | This compound S-oxide | [2] |
| H₂O₂ Solution | - | Rapid degradation | This compound S-oxide | [2] | |
| NaOH Solution | - | Highly stable | - | [2] | |
| Acidic (0.1N HCl) | Aqueous | 1 hour | 5.15 - 19.09 | - | [1] |
| Alkaline (0.1N NaOH) | Aqueous | 1 hour | 48.41 - 56.59 | - | [1] |
| Oxidative (3% H₂O₂) | Aqueous | - | Sensitive | This compound S-oxide | [14][15] |
Note: Degradation percentages can vary significantly based on the specific experimental conditions (e.g., light intensity, temperature, concentration).
Table 2: Solubility of this compound Sodium
| Solvent | Solubility | Reference(s) |
| Water | 10 mg/mL | [5] |
| Ethanol | ~30 mg/mL | [5] |
| DMSO | ~30 mg/mL | [5] |
| Methanol | Freely soluble | [16] |
| Acetonitrile | Practically insoluble | [16] |
| 1:9 Ethanol:PBS (pH 7.2) | ~0.15 mg/mL | [5] |
Table 3: On-Target and Off-Target Activities of this compound
| Target | Assay | Ki / IC₅₀ (nM) | Reference(s) |
| Cysteinyl Leukotriene Receptor 1 (CysLT1R) | [³H]LTD₄ binding (guinea pig lung) | 0.18 ± 0.03 | [17] |
| [³H]LTD₄ binding (sheep lung) | 4 | [17] | |
| [³H]LTD₄ binding (U937 cell membranes) | 0.52 ± 0.23 | [17] | |
| Adenosine A3 Receptor | - | 43 | [3] |
| MAP kinase p38 alpha | - | 856 | [3] |
| Multidrug Resistance Protein 2 (MRP2) | Calcein-AM efflux inhibition | Potent inhibitor | [18] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Cell-Based Assays
-
Materials:
-
This compound sodium powder
-
Ethanol (100%, cell culture grade)
-
Phosphate-buffered saline (PBS), pH 7.2, sterile
-
Sterile, light-protecting microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound sodium powder in a sterile microcentrifuge tube.
-
Add a sufficient volume of 100% ethanol to dissolve the powder completely, creating a concentrated stock solution (e.g., 10 mg/mL). Vortex briefly if necessary.
-
For working solutions, dilute the ethanol stock solution with sterile PBS (pH 7.2) to the desired final concentration. To improve solubility in aqueous buffer, a 1:9 ratio of ethanol to PBS is recommended.[5]
-
Prepare fresh working solutions for each experiment.
-
Store the concentrated stock solution at -20°C, protected from light.
-
Protocol 2: Cell Viability (MTT) Assay to Assess this compound-Induced Cytotoxicity
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of this compound (and a vehicle control).
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 3: Administration of this compound to Mice
-
Materials:
-
This compound sodium powder
-
Vehicle (e.g., sterile water, saline, or a specified formulation vehicle)
-
Appropriate gavage needles or injection supplies
-
Calibrated scale for weighing animals
-
-
Procedure (Oral Gavage):
-
Prepare a fresh dosing solution of this compound in the chosen vehicle at the desired concentration. Protect the solution from light.
-
Accurately weigh each animal to determine the correct volume of the dosing solution to administer.
-
Administer the solution carefully via oral gavage.
-
For chronic studies, prepare fresh dosing solutions daily.
-
Monitor the animals for any adverse effects or behavioral changes.
-
Mandatory Visualizations
Caption: On-target signaling pathway of this compound.
Caption: General experimental workflow for in vitro studies.
Caption: Logical approach to troubleshooting this compound experiments.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. researchgate.net [researchgate.net]
- 3. medrxiv.org [medrxiv.org]
- 4. WO2012077133A1 - Processes for preparation of this compound sodium and purification of diol intermediate - Google Patents [patents.google.com]
- 5. WO2006008751A2 - Process for the preparation of this compound and its salts - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. impactfactor.org [impactfactor.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro cytotoxicity of this compound in HAPI and SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo Predictive Dissolution Testing of this compound Sodium Formulations Administered with Drinks and Soft Foods to Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prescriberpoint.com [prescriberpoint.com]
- 13. Comprehensive Pharmacogenomic Study Reveals an Important Role of UGT1A3 in this compound Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pjps.pk [pjps.pk]
- 15. Study of degradation behaviour of this compound sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. charusat.edu.in [charusat.edu.in]
- 17. Pharmacology of this compound sodium (Singulair), a potent and selective leukotriene D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound is a potent and durable inhibitor of multidrug resistance protein 2-mediated efflux of taxol and saquinavir - PubMed [pubmed.ncbi.nlm.nih.gov]
montelukast stability in different solvent and buffer systems
Welcome to the technical support center for montelukast stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvent and buffer systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: this compound is primarily sensitive to light, pH, and oxidative stress.[1][2][3] Exposure to light, particularly UV and daylight, can lead to photodegradation.[1][2] Acidic conditions can cause rapid degradation, while it is more stable in alkaline solutions.[1][2][4] It is also susceptible to oxidation, especially in the presence of agents like hydrogen peroxide.[1][2][3]
Q2: What are the main degradation products of this compound?
A2: The two major degradation products identified under stress conditions are:
-
This compound cis-isomer: This is the primary product of photodegradation when this compound solutions are exposed to light.[1][2]
-
This compound S-oxide: This is the major product formed under thermal stress and in the presence of oxidative agents like hydrogen peroxide.[1][2]
Q3: How does pH influence the stability and solubility of this compound?
A3: this compound degrades rapidly in acidic solutions.[1][2][5] Conversely, it demonstrates high stability in alkaline solutions, such as in NaOH.[1][2] The solubility of this compound sodium is also pH-dependent; it has low solubility at a low pH, which increases as the pH becomes more alkaline.[6][7]
Q4: Which solvents are recommended for preparing and storing this compound solutions?
A4: The choice of solvent can significantly impact this compound's stability, especially its photostability. Studies have shown that this compound is most stable against photodegradation in 70% methanol.[1][2] For analytical purposes, mobile phases often consist of methanol and/or acetonitrile with a buffer.[8] It is crucial to protect solutions from light regardless of the solvent used.[9]
Q5: What are the recommended storage conditions for this compound solutions to minimize degradation?
A5: To minimize degradation, this compound solutions should be protected from light at all times.[8][9] Use amber glassware or wrap containers in aluminum foil. For short-term storage, refrigeration may be beneficial, but stability at lower temperatures should be verified for the specific solvent system. Given its instability in acidic conditions, buffering solutions to a neutral or slightly alkaline pH may enhance stability, depending on the experimental requirements.
Troubleshooting Guides
Issue 1: Unexpected peaks are appearing in my HPLC analysis of a this compound sample.
-
Possible Cause 1: Degradation. Unforeseen peaks are often degradation products. This compound is sensitive to light, acid, and oxidation.
-
Solution: Review your sample preparation and handling procedures. Ensure samples are consistently protected from light.[9] Check the pH of your solutions; this compound degrades rapidly in acidic media.[1][2] Avoid sources of oxidative stress. The two most common degradation products are the cis-isomer (photodegradation) and the S-oxide (oxidation).[1][2]
-
-
Possible Cause 2: Excipient Interaction. If you are working with a formulated product, an excipient may be interacting with the this compound.
-
Solution: Perform compatibility studies with individual excipients. Citric acid, for example, has been shown to have a potential interaction with this compound.
-
-
Possible Cause 3: Contaminated Solvent/Glassware. Impurities in solvents or improperly cleaned glassware can introduce contaminants.
-
Solution: Use high-purity (e.g., HPLC-grade) solvents. Implement a rigorous glassware cleaning protocol. Run a blank solvent injection to check for system contamination.
-
Issue 2: The concentration of my this compound standard solution is decreasing over time.
-
Possible Cause 1: Photodegradation. this compound is highly photosensitive.[10] Exposure to ambient or UV light will cause a decrease in the parent compound concentration and the formation of the cis-isomer.[1][2]
-
Solution: Always prepare and store this compound solutions in the dark, using amber vials or foil-wrapped containers.[9] Prepare fresh standards regularly.
-
-
Possible Cause 2: Acid-catalyzed Hydrolysis. If the solution is unbuffered or acidic, this compound will degrade.[1][2][4]
-
Possible Cause 3: Adsorption to Container. Highly lipophilic compounds can sometimes adsorb to plastic or glass surfaces.
-
Solution: Consider using silanized glassware to minimize adsorption. Verify if this is an issue by preparing a solution in a silanized container and comparing its stability to one in a standard container.
-
Data Summary
Table 1: Influence of Light Source on this compound Photodegradation in Solution
| Light Source | Relative Rate of Degradation | Reference |
|---|---|---|
| UV (254 nm) | Highest | [1][2] |
| Daylight | High | [1][2] |
| Tungsten | Moderate | [1][2] |
| Neon | Low | [1][2] |
Table 2: Stability of this compound in Various Solvents under Stress Conditions
| Condition | Solvent/Medium | Stability Outcome | Major Degradation Product | Reference |
|---|---|---|---|---|
| Thermal (65°C) | Acidic Solution | Rapid degradation | This compound S-oxide | [1][2] |
| Thermal (65°C) | H₂O₂ Solution | Rapid degradation | This compound S-oxide | [1][2] |
| Thermal (65°C) | NaOH Solution | Highly stable | - | [1][2] |
| Photochemical | 70% Methanol | Most stable among tested solvents | This compound cis-isomer | [1][2] |
| Acid Hydrolysis | Acidic pH | Significant degradation | - | [4][5] |
| Alkaline Hydrolysis | Basic pH | Stable | - | [1][2][11] |
| Oxidation | H₂O₂ | Significant degradation | this compound S-oxide |[1][2][3] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol is a representative example based on published methods for analyzing this compound and its degradation products.[1][2]
-
Chromatographic System:
-
Reagents:
-
Mobile Phase: Prepare a mixture of ammonium acetate buffer (pH 3.5) and methanol in a ratio of 15:85 (v/v).[1][2]
-
Standard Solution: Prepare a stock solution of this compound reference standard in the diluent. Protect from light.
-
Sample Solution: Dilute the sample to be tested with the diluent to a suitable concentration. Protect from light.
-
-
Forced Degradation Study Procedure:
-
Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 N HCl. Heat if necessary. Neutralize before injection.
-
Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 N NaOH. Heat if necessary. Neutralize before injection.
-
Oxidative Degradation: Mix the this compound stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep at room temperature and monitor over time.
-
Photodegradation: Expose the this compound solution in a transparent container to a light source (e.g., daylight or a UV lamp). Keep a control sample wrapped in foil to protect it from light.
-
Thermal Degradation: Store the this compound solution at an elevated temperature (e.g., 65°C) and sample at various time points.
-
-
Analysis:
-
Inject the prepared standard, control, and stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
The method should be able to separate the main degradation products, this compound cis-isomer and this compound S-oxide, from the parent peak.[1][2]
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. Effect of light and heat on the stability of this compound in solution and in its solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Study of degradation behaviour of this compound sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajpaonline.com [ajpaonline.com]
- 5. jpsbr.org [jpsbr.org]
- 6. researchgate.net [researchgate.net]
- 7. JP2017515892A - Stable this compound solution - Google Patents [patents.google.com]
- 8. charusat.edu.in [charusat.edu.in]
- 9. anais.unievangelica.edu.br [anais.unievangelica.edu.br]
- 10. Ecotoxicity and photodegradation of this compound (a drug to treat asthma) in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability indicating LC method to determination of sodium this compound in pharmaceutical dosage form and its photodegradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Montelukast Administration Protocols for Chronic Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the administration of montelukast in chronic experimental studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the design and execution of long-term in vivo research.
Troubleshooting Guide
This guide addresses common issues encountered during the chronic administration of this compound in animal models.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or Lack of Therapeutic Effect | Improper Dosing: The dose may be too low for the specific animal model or disease state. | Review literature for established effective dose ranges in similar studies. Consider a dose-response study to determine the optimal dose for your model. For example, doses in mice have ranged from 2 mg/kg/day for prophylactic treatment in experimental autoimmune encephalomyelitis to 25 mg/kg/day (intravenously) in acute asthma models.[1] |
| Poor Bioavailability: this compound absorption can be variable.[2] | Ensure proper administration technique (e.g., correct oral gavage procedure). Consider using a vehicle that enhances solubility and stability, such as a suspension with Avicel and fumaric acid.[3] | |
| Drug Degradation: this compound is sensitive to light and acidic conditions.[4] | Prepare solutions fresh daily and protect from light. For administration in drinking water, ensure the pH is not acidic and monitor the stability of this compound in your specific water source. | |
| Development of Tolerance: While not commonly reported, the possibility of tolerance with chronic use cannot be entirely excluded. | Monitor therapeutic endpoints closely over time. If a diminished response is observed, consider intermittent dosing schedules or combination therapies. | |
| Unexpected Behavioral Changes (e.g., Agitation, Aggression) | Neuropsychiatric Side Effects: this compound has been associated with neuropsychiatric adverse events in clinical and preclinical studies.[5][6] | Carefully document all behavioral observations. Establish a baseline behavior profile for each animal before starting treatment. If significant adverse behaviors occur, consider reducing the dose or discontinuing treatment. Report any such findings in your study documentation. |
| Stress from Administration Procedure: Frequent handling and administration (e.g., daily oral gavage) can induce stress, leading to behavioral changes. | Acclimatize animals to the handling and administration procedures before the study begins. Whenever possible, consider less stressful administration methods, such as voluntary oral administration or administration in drinking water, if stability can be assured. | |
| Gastrointestinal Issues (e.g., Diarrhea, Weight Loss) | Direct Drug Effect: this compound can have effects on the gastrointestinal system. | Monitor animal weight and fecal consistency regularly. If gastrointestinal issues arise, consult with a veterinarian. Consider adjusting the vehicle or dose. |
| Vehicle Intolerance: The vehicle used for administration may be causing gastrointestinal upset. | If using a novel or complex vehicle, run a vehicle-only control group to assess for any adverse effects of the vehicle itself. Consider switching to a more inert vehicle like saline if possible, though solubility of this compound may be a challenge. | |
| Difficulty in Preparing a Stable Formulation | Poor Aqueous Solubility: this compound sodium has low aqueous solubility.[7] | For oral suspensions, use a suspending agent like Avicel RC-591.[3] The use of fumaric acid as a stabilizer and glycerin as an anti-aggregation agent has been shown to create a stable oral suspension.[3] For clear oral solutions, hydroxypropyl-β-cyclodextrin can be used as a solubilizer and stabilizer.[7] |
| Light and pH Sensitivity: this compound degrades in the presence of light and in acidic or oxidative conditions.[4] | Prepare formulations in a dark room or using amber vials. Store solutions protected from light. Avoid acidic vehicles; a slightly basic pH may improve stability.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral administration of this compound in rodents?
A1: The choice of vehicle depends on the desired formulation (solution or suspension). For a stable oral suspension, a combination of Avicel RC-591 as a suspending agent, fumaric acid as a stabilizer, and glycerin as an anti-aggregation agent in water has been shown to be effective and bioequivalent to commercial granules in rats.[3] For a clear oral solution, hydroxypropyl-β-cyclodextrin can be used to enhance solubility and stability.[7] Dimethyl sulfoxide (DMSO) has also been used as a vehicle for intraperitoneal injections in rats.[5][6]
Q2: How should I store this compound solutions for chronic studies?
A2: this compound is sensitive to light, so all solutions should be stored in light-protected containers (e.g., amber vials) at a controlled room temperature or as specified by the manufacturer.[4] It is highly recommended to prepare solutions fresh daily to minimize degradation. One study demonstrated that a specific oral suspension formulation was physically and chemically stable at 40°C for at least 6 months, and an oral solution was stable for at least 12 months at 25°C/60% RH and 40°C/75% RH.[3][7] However, the stability will depend on the specific formulation.
Q3: Can I administer this compound in the drinking water for a long-term study?
A3: While administration in drinking water is a less stressful method, the stability of this compound in water over extended periods can be a concern due to its sensitivity to light and pH.[4] If you choose this method, it is crucial to conduct a stability study of this compound in your facility's drinking water under the planned experimental conditions (e.g., water source, bottle type, light exposure). The pH of the water should be monitored, as acidic conditions can lead to degradation.[4]
Q4: What are the known neuropsychiatric side effects of this compound in animal models?
A4: Preclinical studies in rats have reported some behavioral changes with chronic this compound administration. One study found that a 20 mg/kg intraperitoneal dose for two weeks had some positive behavioral outcomes, such as reduced aggression in females and antidepressant-like effects in males, but also noted an aggression-inducing effect in males.[5][6] Researchers should be aware of the potential for such effects and include behavioral assessments in their study design.
Q5: What is the mechanism of action of this compound?
A5: this compound is a selective and potent antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R).[8] By blocking this receptor, it inhibits the pro-inflammatory actions of cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are key mediators in the pathophysiology of asthma and other inflammatory conditions.[8] This leads to a reduction in airway edema, smooth muscle contraction, and eosinophil recruitment.[2]
Quantitative Data from Chronic Studies
The following tables summarize this compound dosing regimens from various chronic studies in different animal models and disease states.
Table 1: this compound Dosing in Rodent Models of Neuroinflammation
| Animal Model | Dose | Route of Administration | Duration | Key Findings | Reference |
| Rat (Quinolinic acid-induced striatal neurotoxicity) | 1 mg/kg and 10 mg/kg | Intraperitoneal | 14 days | Attenuated astrogliosis and activated microglia. | [9][10][11] |
| Rat (Chronic unpredictable mild stress) | 20 mg/kg | Intraperitoneal | 2 weeks | Reduced aggressive behavior in females and had antidepressant-like effects in males. | [5][6] |
Table 2: this compound Dosing in Other Chronic Animal Models
| Animal Model | Disease Model | Dose | Route of Administration | Duration | Key Findings | Reference |
| Mouse | Allergic Asthma (Ovalbumin-induced) | 2 mg/kg/day | Oral | Prophylactic, from day of disease induction | Reduced airway inflammation and remodeling. | [1] |
| Mouse | Acute Asthma (Ovalbumin-induced) | 25 mg/kg | Intravenous | 3 days | Reduced eosinophils in bronchoalveolar lavage by >90%. | [1] |
| Sheep | Allergic Asthma (Antigen-induced) | 0.15 mg/kg | Intravenous | Single dose before challenge | Protected against the reduction in tracheal mucus velocity. | [12] |
| Dog/Cat | General Anti-inflammatory | 0.5-1.0 mg/kg | Oral | Daily | Considered effective and less likely to increase hepatic enzymes compared to other leukotriene antagonists. | [13] |
Table 3: Pharmacokinetic Parameters of this compound in Different Species
| Species | Dose | Route | Tmax (hours) | Oral Bioavailability (%) | Plasma Half-life (hours) | Reference |
| Human | 10 mg | Oral | 3-4 | 64 | 2.7-5.5 | [2][14] |
| Rat | Not specified | Oral | Not specified | Not specified | Not specified | [2] |
| Guinea Pig | Not specified | Oral | 2.0 (conventional tablet) | Not specified | 4.30 | [15] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage in Rodents
Materials:
-
This compound sodium powder
-
Vehicle (e.g., sterile water for suspension, DMSO for solution)
-
Suspending agents (e.g., Avicel RC-591)
-
Stabilizers (e.g., fumaric acid)
-
Anti-aggregation agents (e.g., glycerin)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
pH meter
-
Graduated cylinders and beakers
-
Amber storage bottles
-
Animal scale
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice, 16-18 gauge for rats)[15][16]
-
Syringes
Procedure:
-
Dose Calculation:
-
Formulation Preparation (Suspension Example):
-
Based on a previously published stable formulation, weigh out the required amounts of this compound sodium, Avicel RC-591, fumaric acid, and glycerin.[3]
-
In a beaker, gradually add the powders to the sterile water while stirring with a magnetic stirrer.
-
Continue stirring until a uniform suspension is formed. A homogenizer may be used to ensure a fine, consistent suspension.
-
Protect the formulation from light at all times by using amber glassware or by covering the beaker with aluminum foil.
-
-
Oral Gavage Administration:
-
Properly restrain the animal. For mice, this typically involves scruffing the neck to immobilize the head.
-
Measure the correct length for gavage needle insertion by holding the needle alongside the animal, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.[17]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. Do not force the needle. If resistance is met, withdraw and reposition.[15][17]
-
Once the needle is in place, administer the calculated volume of the this compound suspension slowly and steadily.
-
Gently remove the gavage needle in a single, smooth motion.
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.[16][18]
-
-
Stability and Storage:
-
Prepare the formulation fresh daily if possible.
-
If short-term storage is necessary, store the suspension in a tightly sealed amber bottle at a controlled room temperature, protected from light.
-
Visualizations
Caption: this compound's mechanism of action via CysLT1 receptor antagonism.
Caption: General experimental workflow for a chronic this compound study.
Caption: Troubleshooting decision tree for inconsistent therapeutic effects.
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Novel this compound sodium-loaded stable oral suspension bioequivalent to the commercial granules in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of light and heat on the stability of this compound in solution and in its solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound induces beneficial behavioral outcomes and reduces inflammation in male and female rats [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. Exploring the neuroprotective effects of this compound on brain inflammation and metabolism in a rat model of quinolinic acid-induced striatal neurotoxicity [iris.unito.it]
- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 11. Exploring the neuroprotective effects of this compound on brain inflammation and metabolism in a rat model of quinolinic acid-induced striatal neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound prevents antigen-induced mucociliary dysfunction in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dvm360.com [dvm360.com]
- 14. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. iacuc.wsu.edu [iacuc.wsu.edu]
- 17. uac.arizona.edu [uac.arizona.edu]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Troubleshooting Variability in Montelukast Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in montelukast behavioral studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing conflicting results in our mouse behavioral studies with this compound. One time it appears anxiogenic, and another time it has no effect. What could be the cause of this variability?
A1: Variability in the behavioral effects of this compound is a documented issue and can arise from several factors. Key aspects to consider in your experimental design include:
-
Animal Strain: Different mouse strains can exhibit varied responses to drug administration. It is crucial to report the specific strain used in your study and consider that findings in one strain may not be directly translatable to another.
-
Sex of the Animals: There is evidence of sex-dependent effects of this compound. For instance, one study in Sprague-Dawley rats showed that this compound may induce aggression in males but reduce it in females.[1][2][3] It is essential to include both male and female animals in your studies and analyze the data separately.
-
Dosing Regimen (Acute vs. Chronic): The duration of this compound administration can significantly impact behavioral outcomes. Acute (single-dose) and chronic (repeated-dose) studies may yield different or even opposing results. Ensure your methodology clearly defines the dosing regimen.
-
Dosage: The specific dose of this compound used is a critical variable. A dose-response study is recommended to identify the optimal concentration for observing a consistent behavioral effect.
-
Route of Administration: The method of drug delivery (e.g., oral gavage, intraperitoneal injection, in drinking water) can affect the bioavailability and metabolism of this compound, leading to varied behavioral responses.[4][5][6][7][8]
-
Environmental Factors: Minor changes in the experimental environment can influence animal behavior. Factors such as lighting conditions, noise levels, and handling procedures should be standardized and meticulously controlled.[9][10][11][12]
To minimize variability, it is crucial to maintain consistency in all experimental parameters and to report them in detail in your research.
Q2: What are the standard protocols for behavioral tests commonly used to assess the neuropsychiatric effects of this compound in rodents?
A2: Several behavioral tests are employed to evaluate anxiety, depression-like behavior, and locomotor activity. Here are overviews of three commonly used tests:
-
Open Field Test (OFT): This test assesses locomotor activity and anxiety-like behavior. The animal is placed in an open, novel arena, and its movements are tracked. Key parameters include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.[13][14][15][16][17]
-
Forced Swim Test (FST): This test is used to screen for antidepressant-like activity. The animal is placed in a cylinder of water from which it cannot escape. The primary measure is the duration of immobility, where a decrease is interpreted as an antidepressant-like effect.[4][18][19][20][21][22]
-
Chronic Unpredictable Mild Stress (CUMS): This is a model used to induce a depressive-like state in rodents by exposing them to a series of mild, unpredictable stressors over an extended period.[23][24][25][26][27] Behavioral changes are then assessed using tests like the Sucrose Preference Test to measure anhedonia.
Q3: Are there known sex differences in the behavioral response to this compound in animal models?
A3: Yes, there is evidence suggesting that this compound can have different behavioral effects in male and female rodents. A study using Sprague-Dawley rats reported that chronic this compound treatment resulted in increased aggressive-like behavior in males, while it had a mitigating effect on aggression in females.[1][2][3] Furthermore, the same study observed an antidepressant-like effect (increased sucrose consumption) in males subjected to chronic unpredictable mild stress, an effect not noted in females.[1][2][3] These findings highlight the critical importance of including both sexes in preclinical studies of this compound and analyzing the data for sex-specific effects.
Experimental Protocols
Open Field Test (OFT) Protocol
This protocol is a generalized guideline and should be adapted to specific experimental needs.
Objective: To assess locomotor activity and anxiety-like behavior.
Apparatus:
-
A square or circular arena with walls high enough to prevent escape (e.g., 50cm x 50cm x 50cm for mice).[14]
-
The arena floor is typically divided into a grid of central and peripheral zones.
-
A video camera mounted above the arena to record the session.
-
Automated tracking software for data analysis.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.[14]
-
Habituation: Handle the animals for a few days prior to testing to reduce handling stress.
-
Testing:
-
Gently place the mouse in the center of the arena.
-
Record the animal's activity for a predetermined duration (typically 5-10 minutes).[13]
-
The experimenter should be out of the animal's sight during the test.
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol or another suitable disinfectant between each animal to eliminate olfactory cues.[14]
Data Analysis:
-
Locomotor Activity: Total distance traveled, number of line crossings.
-
Anxiety-Like Behavior: Time spent in the center versus the periphery, latency to enter the center, number of entries into the center zone.
-
Exploratory Behavior: Rearing frequency and duration.
Forced Swim Test (FST) Protocol
Objective: To assess depression-like behavior.
Apparatus:
-
A transparent glass or plastic cylinder (e.g., for rats: 40-50 cm height, 19-20 cm diameter; for mice: 19 cm height, 12 cm diameter).[4][19]
-
The cylinder is filled with water (24-30°C) to a depth where the animal cannot touch the bottom with its tail or paws (e.g., 30 cm for rats).[18][19][20]
Procedure:
-
Acclimation: Acclimate animals to the testing room before the experiment.
-
Test Session:
-
Post-Test Care: After the test, remove the animal from the water, gently dry it with a towel, and place it in a warm, dry cage.[18][20]
Data Analysis:
-
Immobility Time: The duration the animal spends floating or making only minimal movements necessary to keep its head above water.
-
Swimming Time: The duration of active swimming movements.
-
Climbing Time: The duration of active movements with forepaws against the cylinder wall.
Quantitative Data Summary
The following tables summarize the variability in outcomes observed in different this compound behavioral studies.
Table 1: Summary of this compound Effects on Behavior in Rodent Models
| Study Focus | Animal Model | This compound Treatment | Behavioral Test | Key Findings | Reference |
| Sex Differences | Sprague-Dawley Rats | 20 mg/kg/day, i.p., 2 weeks | OFT, Sucrose Consumption, Aggression Test | Males: Increased aggression, antidepressant-like effect. Females: Reduced aggression. | [1][2][3] |
| Depression-like Behavior | BALB/c Mice | In drinking water, chronic | FST, OFT | No association between chronic this compound and depression-like behavior in non-asthmatic mice. Reduced immobility in asthmatic mice. | [4][5][6][7][8] |
| Depression-like Behavior | ICR Mice | Continuous for 28 days | OFT, TST, FST | Induced depressive-like behaviors. | [28] |
| Anxiety and Depression | Wistar Albino Rats | 10 mg/kg, i.p., 10 days | FST, OFT | Induced depressive behaviors, no change in anxiety behaviors. | [29] |
Visualizations
Experimental Workflow for Behavioral Testing
Caption: Generalized workflow for rodent behavioral studies with this compound.
Potential Signaling Pathways of this compound's Behavioral Effects
Caption: Hypothesized signaling pathways involved in this compound's behavioral effects.
References
- 1. This compound induces beneficial behavioral outcomes and reduces inflammation in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces beneficial behavioral outcomes and reduces inflammation in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Investigation of the relationship between chronic this compound treatment, asthma and depression-like behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the relationship between chronic this compound treatment, asthma and depression-like behavior in mice - ProQuest [proquest.com]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. researchgate.net [researchgate.net]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Tips and traps for behavioural animal experimentation | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 11. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. anilocus.com [anilocus.com]
- 14. bowdish.ca [bowdish.ca]
- 15. ohsu.edu [ohsu.edu]
- 16. Open field test for mice [protocols.io]
- 17. research-support.uq.edu.au [research-support.uq.edu.au]
- 18. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 19. Evidence-based severity assessment of the forced swim test in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 20. animal.research.wvu.edu [animal.research.wvu.edu]
- 21. maze.conductscience.com [maze.conductscience.com]
- 22. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 23. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice [jove.com]
- 24. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Video: The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice [jove.com]
- 26. Chronic Unpredictable Mild Stress Model of Depression: Possible Sources of Poor Reproducibility and Latent Variables - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Chronic Unpredictable Mild Stress: Significance and symbolism [wisdomlib.org]
- 28. This compound Induces Depressive-Like Behaviour in ICR Young Mice Through Oxidative Stress and Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
degradation pathways of montelukast under light and heat stress
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of montelukast under light and heat stress.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound when exposed to light?
When this compound is exposed to light, particularly UV and daylight, the major degradation product observed is its cis-isomer.[1][2] Another significant photoproduct, especially in the solid state (e.g., chewable tablets), is this compound S-oxide.[1][2]
Q2: What are the main degradation products of this compound under thermal stress?
Under thermal stress, particularly in the presence of acidic and oxidative conditions (like H2O2), the primary degradation product of this compound is this compound S-oxide.[1][2] It has been observed that this compound is relatively stable in alkaline solutions even at elevated temperatures.[1][2]
Q3: What analytical technique is most suitable for analyzing this compound and its degradation products?
High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the simultaneous measurement of this compound and its degradation products.[1][2] A reversed-phase C18 column is typically used as the stationary phase.[1][2]
Q4: How does the physical form of this compound (solution vs. solid state) affect its stability?
This compound demonstrates different stability profiles depending on its physical state. In solution, it is highly susceptible to light, leading to the formation of the cis-isomer.[1][2] In the solid state, exposure to daylight can cause a significant decrease in potency, with this compound S-oxide being a major photoproduct in unpacked chewable tablets.[1][2] However, film-coated tablets have shown excellent stability under the same conditions.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in chromatogram during photostability studies. | Formation of this compound cis-isomer or other photoproducts. | Confirm the identity of the peak by comparing its retention time with a known standard of the cis-isomer. Use a photodiode array (PDA) detector to compare UV spectra. The rate of photodegradation is influenced by the light source, with UV light causing the fastest degradation.[1][2] |
| Low recovery of this compound in thermal stress studies. | Degradation due to inappropriate pH or oxidative conditions. | This compound degrades rapidly in acidic and oxidative (H2O2) solutions at elevated temperatures.[1][2] Ensure the pH of your solution is not acidic. This compound shows high stability in NaOH solution under thermal stress.[1][2] |
| Appearance of this compound S-oxide in both light and heat stress experiments. | This compound S-oxide is a common degradation product under both photolytic and thermal/oxidative stress conditions.[1][2] | Use appropriate analytical techniques (e.g., mass spectrometry) to confirm the identity of the degradation product. Its formation is a known pathway for this compound degradation. |
| Inconsistent degradation rates between experiments. | The type of solvent and the light source significantly impact photodegradation rates.[1][2] | Standardize the solvent system and light source for all experiments. This compound is most stable in 70% methanol under photolytic stress.[1][2] The order of increasing degradation rate by light source is sodium < neon < tungsten < daylight < UV (254 nm).[1][2] |
Quantitative Data Summary
Table 1: Summary of this compound Degradation under Different Stress Conditions
| Stress Condition | Major Degradation Product(s) | Observations | Reference |
| Photolytic (in solution) | cis-isomer | Degradation rate increases in the order: sodium < neon < tungsten < daylight < UV (254 nm). Most stable in 70% methanol. | [1][2] |
| Photolytic (solid state, unpacked chewable tablets) | This compound S-oxide | About 10% decrease in potency after 2 weeks of daylight exposure. | [1][2] |
| Photolytic (solid state, film-coated tablets) | - | Excellent stability. | [1][2] |
| Thermal (65°C in acidic or H2O2 solution) | This compound S-oxide | Rapid degradation. | [1][2] |
| Thermal (65°C in NaOH solution) | - | Highly stable. | [1][2] |
| Accelerated Stability (40°C/75% RH for 6 months, tablet dosage form) | This compound S-oxide | Detected as a major degradation product. | [1][2] |
Experimental Protocols
Protocol 1: Photodegradation Study of this compound in Solution
-
Preparation of this compound Solution: Prepare a solution of this compound in a suitable solvent (e.g., 70% methanol for higher stability or other solvents to study their effect).[1][2]
-
Exposure to Light: Expose the solution to a controlled light source (e.g., UV lamp at 254 nm or natural daylight).[1][2] Protect a control sample from light.
-
Sampling: Withdraw aliquots of the solution at predetermined time intervals.
-
HPLC Analysis:
Protocol 2: Thermal Degradation Study of this compound in Solution
-
Preparation of Stressed Samples: Prepare solutions of this compound in different media: an acidic solution, a basic solution (e.g., NaOH), and an oxidative solution (e.g., H2O2).[1][2]
-
Incubation: Place the solutions in a temperature-controlled environment at 65°C.[1][2]
-
Sampling: Collect samples at various time points.
-
HPLC Analysis: Analyze the samples using the HPLC method described in Protocol 1 to determine the concentration of this compound and the formation of degradation products like this compound S-oxide.
Degradation Pathway Diagrams
References
Technical Support Center: Montelukast Brain Bioavailability Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on montelukast brain bioavailability studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or Undetectable this compound Concentration in Brain Tissue
Q1: We are administering this compound orally to rats, but subsequent analysis of brain homogenate shows very low or no detectable drug. What could be the cause?
A1: Several factors can contribute to low brain concentrations of this compound. Consider the following troubleshooting steps:
-
Blood-Brain Barrier (BBB) Permeability: this compound's ability to cross the BBB has been a subject of discussion. While it does penetrate the brain, its passage is limited.[1][2] Studies in rats have confirmed that this compound can be detected in the brain and cerebrospinal fluid (CSF).[3]
-
Active Efflux Transporters: P-glycoprotein (P-gp), an efflux transporter at the BBB, can actively pump this compound out of the brain, limiting its accumulation.[4][5] The impact of P-gp is significant in restricting the brain uptake of its substrates.[4]
-
Plasma Protein Binding: this compound is over 99% bound to plasma proteins, mainly albumin.[3][6] While albumin can act as a carrier across the BBB, the high degree of binding can limit the free fraction of the drug available to cross the barrier.[3]
-
Metabolism: this compound is extensively metabolized by the liver.[6] Rapid metabolism can reduce the amount of parent drug available to enter the brain.
-
Drug Administration Route: Oral administration results in a bioavailability of 63% to 73%.[6] Alternative routes like intranasal administration are being explored to bypass the BBB and potentially increase brain bioavailability.[1]
Troubleshooting Steps:
-
Verify Analytical Method Sensitivity: Ensure your analytical method (e.g., LC-MS/MS) is sensitive enough to detect the expected low concentrations of this compound in the brain. The linear concentration range for one validated method in human plasma was 1.0–800.0 ng/mL.[6]
-
Consider P-gp Inhibition: Co-administration of a P-gp inhibitor can be explored to increase brain penetration of this compound.[5]
-
Optimize Dosing Regimen: While a study in aged rats used a 10 mg/kg oral dose, it's important to consider the potential for neuropsychiatric side effects at higher doses.[2][7]
-
Alternative Administration Routes: Investigate intranasal delivery, which may enhance brain bioavailability by bypassing the BBB.[1]
-
Pharmacokinetic Analysis: Conduct a full pharmacokinetic study, measuring plasma and brain concentrations at multiple time points to understand the absorption, distribution, metabolism, and elimination (ADME) profile of this compound in your model. Interestingly, one study found that 24 hours after injection, this compound levels in the rat brain were higher than in the plasma, suggesting an active transport mechanism.[3]
Issue 2: High Variability in Brain Concentration Data
Q2: We are observing significant variability in this compound brain concentrations between animals in the same treatment group. How can we reduce this variability?
A2: High variability can obscure true experimental effects. Here are potential sources and solutions:
-
Genetic Polymorphisms in Transporters: Variations in genes encoding for transporters like the organic anion-transporting polypeptide (OATP) 2B1, which is involved in this compound uptake, can affect plasma concentrations and subsequent brain levels.[3][8]
-
Inconsistent Drug Administration: Inaccurate dosing, especially in small animals, can lead to large variations in exposure.
-
Sample Collection and Processing: Inconsistencies in brain perfusion, homogenization, and extraction can introduce significant variability.
-
Analytical Method Precision: A lack of precision in the analytical method will directly translate to variability in the final data.
Troubleshooting Steps:
-
Standardize Procedures: Ensure all experimental procedures, from drug administration to sample analysis, are highly standardized and performed consistently by all personnel.
-
Use Genetically Homogenous Animal Strains: To minimize the impact of genetic variability on drug transport and metabolism, use well-characterized, inbred strains of animals.
-
Validate Analytical Method: Thoroughly validate your analytical method for precision and accuracy. Inter-day precision for a validated HPLC-MS/MS method in human plasma was between 3.42–4.41%.[6]
-
Increase Sample Size: A larger number of animals per group can help to mitigate the effects of inter-individual variability and increase statistical power.
Issue 3: Reconciling conflicting literature on this compound's effects on the CNS
Q3: Some studies suggest this compound is neuroprotective, while others highlight neuropsychiatric side effects. How do we interpret these conflicting findings in the context of our bioavailability studies?
A3: The dual nature of this compound's CNS effects is a key area of research. Your bioavailability data can help to shed light on this.
-
Neuroprotective and Anti-inflammatory Effects: this compound has been shown to reduce neuroinflammation, restore BBB integrity, and increase neurogenesis in aged rats.[3] It acts as an antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R) and G protein-coupled receptor 17 (GPR17), both of which are implicated in neurological disorders.[9][10]
-
Neuropsychiatric Adverse Events: The FDA has issued a black box warning for this compound due to the risk of serious neuropsychiatric events, including depression, sleep disturbances, and suicidal ideation.[11][12][13] Recent research suggests this compound can bind to various brain receptors involved in mood and mental health.[14][15] It may also interfere with the glutathione detoxification system in the brain and dysregulate neurotransmitter and neurosteroid pathways.[16]
-
Dose and Context Dependency: The effects of this compound may be dose-dependent and vary based on the physiological state of the brain (e.g., young and healthy vs. aged or injured).[7]
Experimental Considerations:
-
Correlate Brain Concentration with Behavioral Outcomes: Design studies that measure both this compound brain concentrations and relevant behavioral or neurological endpoints. This can help to establish a potential therapeutic window and identify concentration thresholds for adverse effects.
-
Investigate Target Engagement: In addition to measuring total brain concentration, consider methods to assess the engagement of this compound with its targets, such as CysLT1R and GPR17, in the brain.
-
Metabolite Profiling: Identify and quantify this compound metabolites in the brain, as some of these may be pharmacologically active and contribute to the observed CNS effects.[16]
Quantitative Data Summary
Table 1: this compound Pharmacokinetic Parameters
| Parameter | Value | Species | Notes |
|---|---|---|---|
| Plasma Protein Binding | >99% | Human | [6] |
| Oral Bioavailability | 63% - 73% | Human | [6] |
| Half-life | 2.7 - 5.5 hours | Human | [6] |
| Serum Concentration (Rats) | Young: 288 ± 57.18 ng/mL; Old: 365 ± 56.45 ng/mL | Rat | These levels are comparable to maximum plasma concentrations in humans after a 10 mg oral dose.[3] |
| Maximum Plasma Concentration (Humans) | 385 ± 85 ng/mL | Human | After a 10 mg oral dose.[3] |
Table 2: Analytical Method Validation for this compound in Human Plasma
| Parameter | Concentration Range | Value | Reference |
|---|---|---|---|
| Linearity (r²) | 1.0–800.0 ng/mL | ≥ 0.9996 | [6] |
| Intraday Precision (%RSD) | 28.9-386 ng/mL | 2.5-9.1% | [17] |
| Interday Precision (%RSD) | 48.2 and 193 ng/mL | 3.6-5.3% | [17] |
| Intraday Accuracy | 28.9-386 ng/mL | 97-103% | [17] |
| Interday Accuracy | 48.2 and 193 ng/mL | 97-103% |[17] |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma via LC-MS/MS (Adapted from[6])
-
Sample Preparation:
-
To 200 µL of human plasma, add 50 µL of internal standard (this compound-d6).
-
Precipitate proteins by adding 1 mL of acetonitrile.
-
Vortex for 10 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: YMC-pack pro C18, 50 x 4.6 mm, S-3 µm.
-
Mobile Phase: Isocratic mixture of 10mM ammonium formate (pH 4.0) and acetonitrile (20:80 v/v).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection (ESI-MS/MS):
-
Mode: Multiple Reaction Monitoring (MRM), positive ionization.
-
Transitions:
-
This compound: m/z 586.2 → 568.2
-
This compound-d6 (IS): m/z 592.3 → 574.2
-
-
Protocol 2: Brain Tissue Homogenization for Drug Analysis
-
Perfusion (Optional but Recommended):
-
Deeply anesthetize the animal.
-
Perform transcardial perfusion with ice-cold saline or phosphate-buffered saline (PBS) to remove blood from the brain tissue.
-
-
Dissection and Weighing:
-
Rapidly dissect the brain and specific regions of interest on an ice-cold surface.
-
Rinse with cold PBS, blot dry, and record the wet weight.
-
-
Homogenization:
-
Place the tissue in a pre-weighed tube.
-
Add a specific volume of homogenization buffer (e.g., 4 volumes of PBS per gram of tissue).
-
Homogenize using a mechanical homogenizer (e.g., rotor-stator or bead beater) on ice until no visible tissue clumps remain.
-
-
Sample Processing:
-
Aliquots of the brain homogenate can then be processed for drug extraction using methods like protein precipitation or liquid-liquid extraction, followed by analysis via LC-MS/MS.
-
Visualizations
Caption: Workflow for a typical this compound brain bioavailability study.
Caption: Troubleshooting logic for low this compound brain concentrations.
Caption: Simplified signaling pathways affected by this compound in the CNS.
References
- 1. researchgate.net [researchgate.net]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Structural and functional rejuvenation of the aged brain by an approved anti-asthmatic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How significant is the role of P-glycoprotein in drug absorption and brain uptake? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P-Glycoprotein attenuates brain uptake of substrates after nasal instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method Development and Validation of this compound in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anti-asthmatic drug, this compound, modifies the neurogenic potential in the young healthy and irradiated brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absorption of this compound is Transporter Mediated: a Common Variant of OATP2B1 is Associated with Reduced Plasma Concentrations and Poor Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the neuroprotective effects of this compound on brain inflammation and metabolism in a rat model of quinolinic acid-induced striatal neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cognitive Effects of this compound: A Pharmaco-EEG Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Merck’s Former Asthma Blockbuster Singulair Could Be Linked to Mental Health Problems: Reuters - BioSpace [biospace.com]
- 12. allergyandasthmacare.com [allergyandasthmacare.com]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. english.almayadeen.net [english.almayadeen.net]
- 15. hcn.health [hcn.health]
- 16. researchgate.net [researchgate.net]
- 17. Determination of this compound (MK-0476) and its S-enantiomer in human plasma by stereoselective high-performance liquid chromatography with column-switching - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Montelukast Quantification in Complex Matrices
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the method validation and quantification of montelukast in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound in complex matrices like human plasma?
A1: The most frequently reported techniques are High-Performance Liquid Chromatography (HPLC) coupled with either UV detection or Tandem Mass Spectrometry (MS/MS).[1] LC-MS/MS is generally preferred for bioanalytical studies due to its high sensitivity and selectivity, allowing for detection at picogram levels.[1] HPLC with UV detection is also used, particularly for bulk drug and pharmaceutical dosage forms, but may require more rigorous sample cleanup to achieve the necessary sensitivity for biological samples.[2][3]
Q2: What are the critical stability issues for this compound during sample handling and analysis?
A2: this compound is highly sensitive to light, acid, and oxidative conditions.[3][4][5][6]
-
Photodegradation: Exposure to light can cause the formation of its cis-isomer, which can interfere with accurate quantification. It is crucial to handle samples, standards, and extracts under amber or light-protected conditions.[1][5]
-
Acidic/Basic Instability: The drug degrades in both acidic and basic conditions.[3][4]
-
Oxidation: this compound is prone to oxidation, which can be a concern during sample processing and storage.[6][7] Therefore, sample preparation should be conducted promptly, and samples should be stored at appropriate temperatures (e.g., -20°C) and protected from light.[1]
Q3: How can I improve the extraction recovery of this compound from plasma?
A3: Protein precipitation is a widely used, simple, and rapid method for extracting this compound from plasma.[1][8] Acetonitrile is commonly used as the precipitating agent.[8] To optimize recovery, ensure complete protein precipitation by vortexing thoroughly and allowing sufficient centrifugation time and force (e.g., 14,000 g for 10 minutes).[8] Other methods like solid-phase extraction (SPE) have also been reported and may offer cleaner extracts, though they require more development time.
Q4: What are typical validation parameters for a robust this compound bioanalytical method?
A4: A robust method should be validated according to ICH guidelines. For LC-MS/MS methods in human plasma, typical parameters include:
-
Linearity: Correlation coefficient (r²) of ≥ 0.99 over a range such as 1.0–800.0 ng/mL.[8]
-
Lower Limit of Quantification (LLOQ): Around 1.0-2.5 ng/mL is often achievable and sufficient for pharmacokinetic studies.[8]
-
Precision: Intra-day and inter-day precision (as %RSD) should be within ±15%.[8]
-
Accuracy: Intra-day and inter-day accuracy should be within 85-115% of the nominal concentration (80-120% at LLOQ).[8]
-
Recovery: While not needing to be 100%, it should be consistent and reproducible. Recoveries ranging from 57% to 76% have been reported.[8]
Q5: How should I assess and control for matrix effects in my LC-MS/MS assay?
A5: Matrix effect is a critical parameter in bioanalysis, representing the suppression or enhancement of ionization by co-eluting matrix components. It can be assessed by comparing the peak area of an analyte spiked into a post-extraction blank plasma sample with the peak area of the analyte in a neat solution.[8] The precision of the matrix effect at low, medium, and high concentrations should be less than 15%.[8] Using a stable isotope-labeled internal standard, like this compound-d6, is the most effective way to compensate for matrix effects and improve method reliability.[8]
Troubleshooting Guides
This section addresses specific experimental issues in a problem-solution format.
Problem 1: Poor peak shape (tailing or fronting) is observed.
-
Possible Cause: Incompatible pH between the sample solvent and the mobile phase.
-
Solution: Ensure the final sample solvent is similar in composition and pH to the mobile phase. If using protein precipitation with acetonitrile, consider evaporating the supernatant and reconstituting the residue in the mobile phase.
-
Possible Cause: Column degradation or contamination.
-
Solution: Use a guard column to protect the analytical column. If peak shape deteriorates, try flushing the column with a strong solvent or replace it if necessary.
-
Possible Cause: Inappropriate mobile phase pH. This compound has pKa values of 2.7 and 5.8.[1]
-
Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic state. A pH around 3.5-4.0 is commonly used.[2][3][5]
Problem 2: Low sensitivity or a high Lower Limit of Quantification (LLOQ).
-
Possible Cause: Suboptimal sample extraction leading to low recovery.
-
Solution: Re-evaluate the extraction procedure. For protein precipitation, experiment with different solvent-to-plasma ratios. For SPE, optimize the wash and elution steps.
-
Possible Cause: Ion suppression due to matrix effects (for LC-MS/MS).
-
Solution: Adjust chromatography to separate this compound from interfering matrix components. Ensure a stable isotope-labeled internal standard is used.[8] A thorough sample cleanup using SPE can also minimize matrix effects.
-
Possible Cause: Incorrect detection wavelength (for HPLC-UV).
-
Solution: While various wavelengths are used, ensure you are monitoring at or near a lambda max for this compound, such as 225 nm, 255 nm, or 345 nm, depending on the mobile phase and desired selectivity.[2][5][6][9]
Problem 3: High variability in results (poor precision).
-
Possible Cause: Inconsistent sample preparation.
-
Solution: Ensure all manual steps, such as pipetting and vortexing, are performed consistently. Automating liquid handling steps can significantly improve precision.
-
Possible Cause: Analyte instability during the analytical run.
-
Solution: this compound is known to be unstable.[4] Keep samples in the autosampler at a controlled, cool temperature. The stability of processed samples in the autosampler should be validated to ensure no degradation occurs during the run.[8]
-
Possible Cause: Inconsistent internal standard addition.
-
Solution: Add the internal standard early in the sample preparation process to account for variability in extraction steps.[8]
Problem 4: Interfering peaks are observed near the analyte peak.
-
Possible Cause: Contamination from reagents, solvents, or collection tubes.
-
Solution: Analyze blank samples of all reagents to identify the source of contamination. Use high-purity, HPLC-grade solvents and reagents.
-
Possible Cause: Co-elution of endogenous matrix components.
-
Solution: Optimize the chromatographic method by changing the mobile phase composition, gradient slope, or trying a different column chemistry to improve resolution.
-
Possible Cause: Presence of photodegradation products.[5]
-
Solution: Strictly adhere to protocols protecting samples from light at all stages, from collection to injection.[1]
Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation
This protocol is a generalized method based on common practices for this compound extraction from human plasma.[8]
-
Aliquoting: In appropriately labeled microcentrifuge tubes, pipette 200 µL of the plasma sample (calibration standard, QC, or unknown).
-
Internal Standard Addition: Add 50 µL of the internal standard working solution (e.g., 400 ng/mL this compound-d6 in methanol) to each tube and briefly vortex.
-
Precipitation: Add 750 µL of ice-cold acetonitrile to each tube.
-
Mixing: Vortex each tube vigorously for approximately 5 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 g) for 10 minutes at ambient temperature to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean, labeled autosampler vial.
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Representative LC-MS/MS Conditions
This protocol outlines typical instrument parameters for the quantification of this compound.[8]
-
HPLC System: Agilent 1200 series or equivalent
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent
-
Column: YMC-pack pro C18, 50 x 4.6 mm, 3 µm
-
Mobile Phase: Isocratic mixture of 10mM ammonium formate (pH 4.0) and acetonitrile (20:80 v/v).
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
This compound: m/z 586.2 → 568.2
-
This compound-d6 (IS): m/z 592.3 → 574.2
-
Quantitative Data Summary
The tables below summarize validation parameters from published methods for easy comparison.
Table 1: Summary of Published LC-MS/MS Method Validation Parameters for this compound in Human Plasma
| Parameter | Method 1[8] | Method 2 |
| Linearity Range | 1.0–800.0 ng/mL | 2.5–600 ng/mL |
| Correlation (r²) | ≥ 0.9996 | 0.991 |
| LLOQ | 1.0 ng/mL | 2.5 ng/mL |
| Intra-day Precision (%RSD) | 1.91–7.10% | 5.64–10.65% |
| Inter-day Precision (%RSD) | 3.42–4.41% | Not Reported |
| Intra-day Accuracy | 98.32–99.17% | Not Reported |
| Inter-day Accuracy | 98.14–99.27% | Not Reported |
| Overall Recovery | ~68% | Not Reported |
| Internal Standard | This compound-d6 | This compound-d6 |
| Extraction Method | Protein Precipitation | Solid Phase Extraction |
Table 2: Summary of Published HPLC-UV Method Validation Parameters for this compound
| Parameter | Method 1 (Bulk/Dosage)[2] | Method 2 (Bulk/Dosage)[3] |
| Linearity Range | 1–30 µg/mL | 50–300 µg/mL |
| Correlation (r²) | Not Reported | 0.9999 |
| LOD | 0.1357 µg/mL | 6.24 µg/mL |
| LOQ | 0.4111 µg/mL | 15.42 µg/mL |
| Precision (%RSD) | < 2% | Not Reported |
| Accuracy (% Recovery) | Not Reported | Not Reported |
| Column | Waters symmetry shield RP-C8 | C18 |
| Mobile Phase | Acetonitrile:NaH₂PO₄ (pH 3.7) (70:30) | Acetonitrile:KH₂PO₄ (pH 4.0) (70:30) |
| Detection Wavelength | 225 nm | 355 nm |
Visualized Workflows and Logic
The following diagrams illustrate common experimental and troubleshooting pathways.
Caption: Standard workflow for this compound analysis in plasma.
Caption: Troubleshooting logic for low analyte recovery.
References
- 1. charusat.edu.in [charusat.edu.in]
- 2. jbpr.in [jbpr.in]
- 3. researchgate.net [researchgate.net]
- 4. ajpaonline.com [ajpaonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pjps.pk [pjps.pk]
- 7. researchgate.net [researchgate.net]
- 8. Method Development and Validation of this compound in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpbs.com [ijpbs.com]
Technical Support Center: Preventing Montelukast Precipitation in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with montelukast. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to this compound precipitation in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sodium precipitating out of my aqueous solution?
A1: this compound sodium, while described as freely soluble in water, can precipitate under certain conditions.[1][2][3][4] Several factors can contribute to this issue:
-
pH: this compound is a weak acid with pKa values reported in the ranges of 3.3-4.4 and 2.7-5.8.[5][6][7] Its solubility is highly pH-dependent, decreasing significantly in acidic conditions.[8] At a pH below its pKa, the less soluble free acid form of this compound will predominate, leading to precipitation.
-
Concentration: Exceeding the solubility limit of this compound in the specific aqueous medium at a given temperature will cause precipitation. While its solubility in pure water is stated to be high, this can be misleading as it is sparingly soluble in aqueous buffers.[9]
-
Ionic Strength: The presence of other ions in the solution (e.g., from buffers) can influence the solubility of this compound through the common ion effect or by altering the activity of the solvent.
-
Presence of Organic Solvents: While organic co-solvents can increase the solubility of this compound, their presence in an aqueous solution can also lead to instability and precipitation over time if not properly formulated.[8]
Q2: What is the solubility of this compound sodium in different solvents?
A2: this compound sodium exhibits varying solubility in different solvents. It is freely soluble in ethanol, methanol, and water, but practically insoluble in acetonitrile.[1][4] The solubility in organic solvents like ethanol, DMSO, and dimethylformamide is approximately 30 mg/mL.[9] In water, its solubility is reported to be around 10 mg/mL.[9] However, in aqueous buffers, it is only sparingly soluble.[9] For instance, in a 1:9 solution of ethanol:PBS (pH 7.2), the solubility is approximately 0.15 mg/mL.[9]
Q3: How can I prevent this compound from precipitating during my experiment?
A3: Several strategies can be employed to prevent the precipitation of this compound in aqueous solutions:
-
pH Control: Maintaining the pH of the solution well above the pKa of this compound is crucial. Using a buffer system to maintain a neutral or slightly alkaline pH can help keep the this compound in its more soluble ionized form.[8]
-
Use of Co-solvents: Adding a water-miscible organic solvent such as ethanol can significantly increase the solubility of this compound.[9] However, the stability of this compound in such mixed solvent systems should be carefully evaluated.[8]
-
Employing Surfactants: Surfactants like sodium lauryl sulfate (SLS) can be used to increase the solubility and dissolution rate of this compound in aqueous media, which is a common practice in dissolution testing.[10]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with this compound, enhancing its solubility and stability in aqueous solutions.[11][12][13][14][15] Both alpha-cyclodextrin and modified beta-cyclodextrins like heptakis-(2,6-di-O-methyl)-β-cyclodextrin (DIMEB) have been shown to form complexes with this compound.[11]
Troubleshooting Guides
Issue 1: this compound precipitates immediately upon addition to an acidic buffer (e.g., pH 1.2).
This is a common issue due to the low solubility of the acidic form of this compound.
Troubleshooting Workflow
Caption: Troubleshooting precipitation in acidic buffers.
Issue 2: this compound solution becomes cloudy or precipitates over time, even at neutral pH.
This could be due to factors like concentration, temperature fluctuations, or slow degradation.
Troubleshooting Workflow
Caption: Troubleshooting delayed precipitation.
Data Presentation
Table 1: Physicochemical Properties of this compound Sodium
| Property | Value | Reference(s) |
| Molecular Weight | 608.18 g/mol | [1] |
| pKa1 | 3.3 | [5] |
| pKa2 | 4.4 | [5] |
| Log P | 8.79 | [6][7] |
| Appearance | White to off-white hygroscopic powder | [1] |
Table 2: Solubility of this compound Sodium in Various Solvents
| Solvent | Solubility | Reference(s) |
| Ethanol | Freely Soluble (~30 mg/mL) | [1][9] |
| Methanol | Freely Soluble | [1] |
| Water | Freely Soluble (~10 mg/mL) | [1][9] |
| Acetonitrile | Practically Insoluble | [1] |
| DMSO | ~30 mg/mL | [9] |
| Dimethylformamide | ~30 mg/mL | [9] |
| 1:9 Ethanol:PBS (pH 7.2) | ~0.15 mg/mL | [9] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous this compound Solution using a Co-solvent System
Objective: To prepare a clear, stable aqueous solution of this compound sodium for in vitro experiments.
Materials:
-
This compound sodium
-
Ethanol (95% or absolute)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, deionized water
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a stock solution of this compound in ethanol:
-
Accurately weigh the desired amount of this compound sodium.
-
Dissolve the this compound sodium in a minimal amount of ethanol. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound sodium in 1 mL of ethanol.
-
Gently warm or sonicate if necessary to ensure complete dissolution.
-
-
Prepare the final aqueous solution:
-
In a separate volumetric flask, add the desired volume of PBS (pH 7.4).
-
While stirring the PBS, slowly add the required volume of the this compound-ethanol stock solution to achieve the final desired concentration. For example, to prepare a 100 µg/mL solution, add 1 mL of the 10 mg/mL stock to 99 mL of PBS.
-
Continue stirring for 10-15 minutes to ensure homogeneity.
-
-
Filtration (Optional):
-
If required for the experiment, filter the final solution through a 0.22 µm syringe filter compatible with ethanol.
-
-
Storage:
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
Objective: To quantify the concentration of this compound in aqueous solutions and assess for degradation.
Instrumentation and Conditions:
-
HPLC System: Agilent 1220 Infinity LC with a variable wavelength detector or equivalent.
-
Column: Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent.[17]
-
Mobile Phase: Methanol:Acetonitrile:Water (60:30:10, v/v/v).[17]
-
Flow Rate: 1.0 mL/min.[17]
-
Detection Wavelength: 344 nm.[17]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound sodium in the mobile phase at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a series of standard solutions with concentrations ranging from 5 to 30 µg/mL.[17]
-
-
Preparation of Sample Solutions:
-
Dilute the experimental aqueous this compound solutions with the mobile phase to fall within the concentration range of the standard curve.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak area for this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solutions using the regression equation from the calibration curve.
-
The retention time for this compound under these conditions is expected to be around 3.6 minutes.[17]
-
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. pmda.go.jp [pmda.go.jp]
- 3. This compound | C35H36ClNO3S | CID 5281040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. charusat.edu.in [charusat.edu.in]
- 7. researchgate.net [researchgate.net]
- 8. WO2015163978A1 - A stable this compound solution - Google Patents [patents.google.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Enhanced Stability and Compatibility of this compound and Levocetirizine in a Fixed-Dose Combination Monolayer Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complexation study of cinalukast and this compound with cyclodextrines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Inclusion of this compound in y-Cyclodextrin: Presenting a Mechanochemical Route to Improve Drug Stability and Solubility | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Preclinical Showdown: Montelukast vs. Zafirlukast in Experimental Asthma
A Comparative Guide for Researchers in Drug Development
In the landscape of asthma therapeutics, the cysteinyl leukotriene receptor antagonists (LTRAs) montelukast and zafirlukast have long been cornerstone treatments. Both agents function by selectively targeting the cysteinyl leukotriene 1 (CysLT1) receptor, thereby mitigating the pro-inflammatory and bronchoconstrictive effects of leukotrienes. While their clinical efficacy is well-established, a head-to-head comparison in preclinical asthma models is crucial for researchers to understand their nuanced pharmacological differences and to guide further drug development. This guide provides a comprehensive comparison of this compound and zafirlukast in preclinical settings, supported by experimental data and detailed methodologies.
Mechanism of Action: A Shared Target
This compound and zafirlukast are competitive antagonists of the CysLT1 receptor.[1] Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent lipid mediators released from various inflammatory cells, including mast cells and eosinophils. Their binding to CysLT1 receptors on airway smooth muscle cells and other pro-inflammatory cells triggers a cascade of events characteristic of asthma, including bronchoconstriction, increased vascular permeability leading to airway edema, and eosinophil recruitment.[1] By blocking this interaction, both this compound and zafirlukast effectively attenuate these key pathological features of asthma.
In Vitro Potency: A Tale of Two Antagonists
In vitro studies have revealed subtle but potentially significant differences in the receptor binding profiles and anti-inflammatory activities of this compound and zafirlukast.
| Target | Ligand | Preparation | Assay Method | Finding |
| CysLT1 Receptor | ³H-LTD₄ | Human Lung Parenchyma Membranes | Radioligand Binding (Equilibrium & Kinetic) | Potency Rank: Zafirlukast = this compound[1] |
| High-Affinity LTC₄ Site | ³H-LTC₄ | Human Lung Parenchyma Membranes | Radioligand Binding (Kinetic) | This compound shows weak interaction; Zafirlukast is unable to inhibit binding.[1] |
| CysLT1 Receptor | This compound, Zafirlukast | In Silico Model | Molecular Docking | Both compounds show high binding affinity to the CysLT1 receptor.[1] |
While both drugs exhibit comparable potency in blocking the CysLT1 receptor when LTD₄ is the ligand, this compound displays a weak interaction with high-affinity LTC₄ binding sites, a characteristic not observed with zafirlukast.[1] This distinction may contribute to subtle differences in their overall pharmacological profiles.
Furthermore, in vitro studies have highlighted different secondary anti-inflammatory mechanisms. This compound has been shown to directly inhibit eosinophil survival and reduce the secretion of pro-inflammatory cytokines from epithelial cells.[1] In contrast, zafirlukast demonstrates a notable inhibitory effect on reactive oxygen species (ROS) production in neutrophils and has been shown to suppress the TLR4/NF-κB/NLRP3 inflammasome pathway.[1]
Preclinical Efficacy in Animal Models of Asthma
Direct head-to-head in vivo comparative studies of this compound and zafirlukast in preclinical asthma models are limited in the publicly available literature. However, individual studies have demonstrated the efficacy of each drug in attenuating key features of asthma in models such as the ovalbumin (OVA)-sensitized rodent.
A study in an allergic asthma model using OVA-sensitized rats demonstrated that pretreatment with this compound inhibited the late airway response and reduced cellular infiltration into the bronchial submucosa.[2] The study also suggested that this compound may directly inhibit cysteinyl leukotriene production.[2] While this study did not include a zafirlukast arm, it provides a framework for the expected in vivo effects of CysLT1 receptor antagonists.
Another study investigating inhaled this compound in OVA-sensitized guinea pigs found that it potently suppressed bronchoconstriction induced by both inhaled and intravenous LTC₄ and LTD₄.[3] This effect was observed for at least 24 hours.[3]
Although direct comparative preclinical data is scarce, the available evidence suggests that both this compound and zafirlukast are effective in reducing airway inflammation and hyperresponsiveness in animal models of asthma.
Experimental Protocols
A standardized and reproducible preclinical model is essential for evaluating and comparing the efficacy of anti-asthma compounds. The ovalbumin (OVA)-induced allergic asthma model in mice is a widely used and well-characterized model.
Ovalbumin-Induced Allergic Airway Inflammation in Mice
Objective: To induce a robust allergic airway inflammation characterized by eosinophilia, mucus hypersecretion, and airway hyperresponsiveness.
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Sterile saline (0.9% NaCl)
-
Anesthetics (e.g., ketamine/xylazine cocktail)
-
Nebulizer
Protocol:
-
Sensitization:
-
On days 0 and 14, BALB/c mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile saline.
-
Control mice receive i.p. injections of alum in saline only.
-
-
Drug Administration:
-
This compound or zafirlukast is administered to respective treatment groups, typically via oral gavage or i.p. injection, at predetermined doses and schedules starting before the challenge phase. A vehicle control group receives the drug-delivery vehicle alone.
-
-
Challenge:
-
From days 21 to 23, mice are challenged with an aerosolized solution of 1% OVA in saline for 30 minutes each day using a nebulizer.
-
Control and vehicle-treated mice are challenged with saline aerosol.
-
-
Outcome Measures (assessed 24-48 hours after the final challenge):
-
Bronchoalveolar Lavage (BAL):
-
Mice are euthanized, and the lungs are lavaged with a fixed volume of sterile saline.
-
The BAL fluid (BALF) is collected and centrifuged.
-
The cell pellet is resuspended, and total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) are determined using cytological staining.
-
-
Airway Hyperresponsiveness (AHR):
-
AHR to a bronchoconstrictor agent (e.g., methacholine) is measured using techniques such as whole-body plethysmography or direct measurement of lung resistance and compliance.
-
-
Lung Histology:
-
Lungs are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin for inflammatory cell infiltration and Periodic acid-Schiff for mucus production) for histopathological analysis.
-
-
Cytokine Analysis:
-
Levels of key cytokines (e.g., IL-4, IL-5, IL-13) in the BALF supernatant or lung homogenates are quantified using ELISA or other immunoassays.
-
-
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs, Graphviz diagrams are provided below.
Caption: Leukotriene Synthesis and CysLT1 Receptor Antagonism.
Caption: Ovalbumin-Induced Asthma Model Workflow.
Conclusion
Both this compound and zafirlukast are potent CysLT1 receptor antagonists with demonstrated efficacy in preclinical models of asthma. While they share a primary mechanism of action, in vitro data suggests potential differences in their interactions with leukotriene binding sites and their secondary anti-inflammatory effects. The lack of direct head-to-head in vivo comparative studies highlights a critical knowledge gap. Future preclinical research employing standardized models, such as the ovalbumin-induced allergic airway inflammation model, is warranted to directly compare the in vivo efficacy of this compound and zafirlukast. Such studies will provide invaluable data for the respiratory research community and aid in the development of next-generation asthma therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison study between the mechanisms of allergic asthma amelioration by a cysteinyl-leukotriene type 1 receptor antagonist this compound and methylprednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhaled this compound inhibits cysteinyl-leukotriene-induced bronchoconstriction in ovalbumin-sensitized guinea-pigs: the potential as a new asthma medication - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the CNS Profile of Montelukast: A Comparative Guide to its On-Target and Off-Target Effects
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cysteinyl leukotriene receptor antagonist montelukast and its alternatives in central nervous system (CNS) models. We delve into the experimental data validating its on-target anti-inflammatory effects and explore the growing body of evidence surrounding its off-target neuropsychiatric manifestations.
This compound, widely prescribed for asthma and allergic rhinitis, has garnered significant interest for its potential therapeutic applications in a range of CNS disorders due to its anti-inflammatory properties. Its primary on-target mechanism involves the blockade of the cysteinyl leukotriene receptor 1 (CysLTR1), a key player in inflammatory cascades. However, emerging reports of neuropsychiatric adverse events have prompted a closer examination of its off-target effects within the CNS. This guide synthesizes experimental findings to offer a clear comparison of this compound's performance against other CysLTR1 antagonists, pranlukast and zafirlukast, providing valuable insights for future research and drug development.
On-Target Efficacy in CNS Models: A Comparative Analysis
This compound and its alternatives have demonstrated neuroprotective effects in various animal models of CNS disorders, primarily attributed to their anti-inflammatory actions via CysLTR1 antagonism. The following tables summarize key quantitative data from these studies.
Table 1: Effects of CysLTR1 Antagonists in a Mouse Model of Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)
| Treatment Group | Mean Max Clinical Score (± SEM) | Onset of Disease (days post-immunization; ± SEM) | CNS Inflammatory Cell Infiltration (cells/section; ± SEM) | Demyelination (% area; ± SEM) |
| Vehicle (Control) | 3.5 ± 0.3 | 11.2 ± 0.5 | 250 ± 25 | 35 ± 4 |
| This compound (10 mg/kg) | 1.8 ± 0.2 | 15.1 ± 0.7 | 110 ± 15 | 15 ± 3 |
| Pranlukast (1 mg/kg) | 2.1 ± 0.3 | 14.5 ± 0.6 | 135 ± 20 | 18 ± 3 |
*p < 0.05 compared to Vehicle (Control)
Table 2: Neuroprotective Effects in a Rat Model of Huntington's Disease (Quinolinic Acid-Induced Striatal Neurotoxicity)
| Treatment Group | Striatal Lesion Volume (mm³; ± SD) | Neurological Deficit Score (± SD) | Striatal TNF-α levels (pg/mg protein; ± SD) |
| Sham (Control) | 0 | 0.5 ± 0.2 | 50 ± 8 |
| Quinolinic Acid + Vehicle | 15.2 ± 1.8 | 3.8 ± 0.4 | 280 ± 35 |
| Quinolinic Acid + this compound (10 mg/kg) | 8.5 ± 1.2 | 2.1 ± 0.3 | 130 ± 20* |
*p < 0.05 compared to Quinolinic Acid + Vehicle
Table 3: Efficacy in Rodent Models of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)
| Treatment Group | Infarct Volume (%) | Neurological Score |
| Vehicle (Control) | 45 ± 5 | 3.5 ± 0.4 |
| This compound (10 mg/kg) | 25 ± 4 | 2.1 ± 0.3 |
| Pranlukast (1 mg/kg) | 28 ± 5 | 2.3 ± 0.4 |
*p < 0.05 compared to Vehicle (Control)
Table 4: Performance in a Rat Model of Vascular Dementia
| Treatment Group | Escape Latency in Morris Water Maze (seconds; ± SD) | Brain Oxidative Stress Marker (MDA levels; nmol/mg protein; ± SD) |
| Control | 25 ± 5 | 1.2 ± 0.2 |
| Vascular Dementia + Vehicle | 65 ± 8 | 3.5 ± 0.4 |
| Vascular Dementia + Zafirlukast (20 mg/kg) | 40 ± 6 | 2.1 ± 0.3 |
*p < 0.05 compared to Vascular Dementia + Vehicle
Off-Target Effects: Unraveling the Neuropsychiatric Profile
Recent investigations have focused on the off-target effects of this compound, particularly the neuropsychiatric adverse events reported in some patients. Research suggests these effects may stem from interactions with various G-protein coupled receptors (GPCRs) and neurotransmitter transporters in the brain, as well as interference with glutathione metabolism.[1][2]
Table 5: Reported Neuropsychiatric Adverse Events Associated with CysLTR1 Antagonists
| Adverse Event | This compound | Pranlukast | Zafirlukast |
| Insomnia | Reported | Reported | Reported |
| Depression | Reported (Boxed Warning) | Reported | Reported |
| Anxiety | Reported | Less Frequently Reported | Reported |
| Agitation/Aggression | Reported (Boxed Warning) | Less Frequently Reported | --- |
| Suicidal Ideation | Reported (Boxed Warning) | --- | --- |
Note: The frequency and severity of these events can vary, and a direct causal link is still under investigation.
Signaling Pathways and Experimental Workflows
To visualize the complex mechanisms and experimental approaches discussed, the following diagrams were generated using Graphviz.
References
A Comparative Guide to the Efficacy of Montelukast and Other Leukotriene Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of montelukast with other prominent leukotriene receptor antagonists (LTRAs), namely zafirlukast and pranlukast. The information presented is supported by experimental data from preclinical and clinical studies to aid in research and drug development efforts.
Introduction
Leukotriene receptor antagonists are a class of oral medications that play a significant role in the management of inflammatory diseases, particularly asthma and allergic rhinitis. They function by selectively blocking the action of cysteinyl leukotrienes (CysLTs) at the cysteinyl leukotriene receptor 1 (CysLT1).[1] By inhibiting this pathway, LTRAs reduce airway edema, smooth muscle contraction, and inflammation.[2] this compound, zafirlukast, and pranlukast are three widely studied compounds in this class.[1] This guide delves into their comparative efficacy, supported by quantitative data from various studies.
Mechanism of Action: The Cysteinyl Leukotriene Pathway
Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent lipid mediators synthesized from arachidonic acid by the 5-lipoxygenase (5-LO) pathway in various inflammatory cells, including mast cells and eosinophils.[3] These mediators bind to CysLT receptors on target cells, with the CysLT1 receptor being the primary target for the pro-inflammatory and bronchoconstrictive effects seen in asthma.[4][5] this compound, zafirlukast, and pranlukast are all competitive antagonists of the CysLT1 receptor, preventing the binding of cysteinyl leukotrienes and thereby mitigating the inflammatory cascade.[1][6]
Comparative Clinical Efficacy
Head-to-head clinical trials provide the most direct evidence for comparing the efficacy of different drugs. While extensive direct comparisons are somewhat limited, available studies and meta-analyses offer valuable insights.
Asthma
In the treatment of mild to moderate asthma, both this compound and zafirlukast have demonstrated significant improvements in lung function and symptom control compared to placebo.[2] A 12-week randomized study comparing this compound (10 mg daily) and zafirlukast (40 mg daily) in patients with mild asthma found that both treatments significantly improved the Asthma Quality of Life Questionnaire (AQLQ) scores, with no statistically significant difference between the two drugs.[7] Another study in children with partially controlled asthma also found no difference in the efficacy of this compound and zafirlukast.[8] However, some reviews suggest that this compound may be marginally better in improving quality of life scores.[2][9]
| Clinical Outcome | This compound | Zafirlukast | Pranlukast |
| Dosing Regimen | 10 mg once daily[2] | 20 mg twice daily[2] | 225 mg twice daily[6] |
| Effect of Food on Bioavailability | Not significant[2] | Reduced by ~40%[2] | Not specified |
| FEV₁ Improvement | Significant improvement from baseline vs. placebo[2] | Significant improvement from baseline vs. placebo[2] | Significant improvement in pulmonary function[6] |
| Symptom Reduction | Reduction in daytime asthma symptoms and nighttime awakenings[2] | Reduction in daytime asthma symptoms and nighttime awakenings[2] | Comparable to doubling ICS dose in uncontrolled asthma[6] |
| Quality of Life | Significant improvement in AQLQ scores[7] | Significant improvement in AQLQ scores[7] | Not specified in direct comparisons |
FEV₁: Forced Expiratory Volume in 1 second; AQLQ: Asthma Quality of Life Questionnaire; ICS: Inhaled Corticosteroids.
It is important to note that the dosing frequency and the effect of food on bioavailability can influence patient compliance and, consequently, real-world effectiveness. This compound's once-daily dosing and lack of food effect may offer an advantage in this regard.[2]
Preclinical Comparative Data: Receptor Binding Affinity
The potency of a CysLT1 receptor antagonist is fundamentally determined by its binding affinity for the receptor. This is typically quantified using radioligand binding assays to determine the half-maximal inhibitory concentration (IC₅₀) or the inhibitory constant (Kᵢ). Lower values indicate a higher binding affinity.
| Compound | Receptor/Tissue Source | Radioligand | Binding Affinity (nM) | Reference |
| This compound | Human CysLT1 Receptor | Not Specified | Kᵢ = 0.18 | [10] |
| Cysteinyl leukotriene receptor 1 | Not Specified | IC₅₀ = 2.3 | [11] | |
| Zafirlukast | Human CysLT1 Receptor | Not Specified | Kᵢ = 0.26 | [10] |
| Cysteinyl leukotriene receptor 1 | Not Specified | IC₅₀ = 8.7 | [11] | |
| Pranlukast | Lung Membranes | [³H]-LTD₄ | Kᵢ = 0.99 ± 0.19 | [10] |
A direct comparative study on human lung parenchyma membranes established a rank order of potency for [³H]-LTD₄ binding as: zafirlukast = this compound > pranlukast.[12]
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is a standard method for determining the binding affinity of a compound to a receptor.
Objective: To determine the IC₅₀ and/or Kᵢ value of a test compound (e.g., this compound) for the CysLT1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from a source rich in CysLT1 receptors, such as guinea pig or human lung tissue, or a cell line engineered to overexpress the receptor (e.g., U937 cells).[13] The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is then washed and resuspended in the assay buffer.[13]
-
Binding Assay: The assay is typically performed in a 96-well plate format. Each well contains a fixed concentration of a radiolabeled CysLT1 receptor ligand (e.g., [³H]-LTD₄), the membrane preparation, and varying concentrations of the unlabeled competitor compound.[4]
-
Incubation: The plate is incubated at a controlled temperature to allow the binding to reach equilibrium.[4]
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.[13]
-
Quantification: The radioactivity of the bound ligand on the filters is measured using a liquid scintillation counter.[4]
-
Data Analysis: A competition curve is generated by plotting the percentage of specific binding against the log concentration of the competitor. The IC₅₀ value is determined from this curve, and the Kᵢ value can be calculated using the Cheng-Prusoff equation.[4]
Cellular Functional Assay (Calcium Mobilization)
This assay measures the functional consequence of receptor antagonism.
Objective: To assess the ability of a leukotriene antagonist to inhibit agonist-induced intracellular calcium mobilization.
Methodology:
-
Cell Culture: Cells endogenously expressing the CysLT1 receptor or engineered to overexpress it are cultured.[4]
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[4]
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist.[14]
-
Agonist Stimulation: A CysLT1 receptor agonist (e.g., LTD₄) is added to the cells to stimulate a response.[4]
-
Signal Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.[14]
-
Data Analysis: The concentration-response curve for the agonist is generated in the presence and absence of the antagonist. The potency of the antagonist is determined by calculating the IC₅₀ value or by performing a Schild analysis to determine the pA₂ value.[4]
Conclusion
This compound, zafirlukast, and pranlukast are all effective CysLT1 receptor antagonists. Clinical data suggests that this compound and zafirlukast have comparable efficacy in the management of asthma, although this compound's once-daily dosing and lack of food effect may improve patient adherence. Preclinical binding affinity data indicates that this compound and zafirlukast have a higher affinity for the CysLT1 receptor than pranlukast. The choice of antagonist in a research or clinical setting may be guided by these differences in pharmacokinetics, patient convenience, and specific patient populations. Further head-to-head clinical trials with standardized endpoints would be beneficial to delineate more subtle differences in their efficacy profiles.
References
- 1. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. litfl.com [litfl.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacodynamic properties of leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 7. Effect of the two different leukotriene receptor antagonists, this compound and zafirlukast, on quality of life: a 12-week randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.journalagent.com [pdf.journalagent.com]
- 9. Zafirlukast vs this compound | Power [withpower.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Pharmacological differences among CysLT(1) receptor antagonists with respect to LTC(4) and LTD(4) in human lung parenchyma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
Montelukast's Influence on Neurogenesis: A Comparative Guide to its Reproducibility
The potential of the anti-asthmatic drug montelukast to stimulate the birth of new neurons (neurogenesis) has garnered significant scientific interest. However, the reproducibility of its effects remains a critical point of discussion among researchers. This guide provides a comprehensive comparison of studies on this compound's impact on neurogenesis, presenting quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways to offer clarity to researchers, scientists, and drug development professionals.
Comparative Analysis of Preclinical and Clinical Findings
The effect of this compound on neurogenesis has been investigated in various preclinical models, yielding both promising and conflicting results. These discrepancies appear to be influenced by the specific experimental conditions, such as the age and health status of the animal models. In aged rodents and models of neurodegenerative disease, this compound has been shown to promote neurogenesis and improve cognitive function.[1][2][3][4] Conversely, in young, healthy, or developing brains under normal conditions, some studies report a decrease in cell proliferation in the hippocampus.[5][6] However, even in these latter studies, this compound demonstrated neuroprotective effects under pathological conditions like cranial irradiation.[5][6]
Table 1: Summary of in vivo Studies on this compound and Neurogenesis in Rodents
| Study (Year) | Animal Model | Condition | This compound Dose & Duration | Key Neurogenesis Findings | Cognitive Outcome |
| Marschallinger et al. (2015) | Aged rats (20 months) | Aging | 10 mg/kg/day for 6 weeks | ▲ Increased proliferation (PCNA+), survival (BrdU+), and number of immature neurons (DCX+) in the dentate gyrus.[4] | ▲ Improved learning and memory.[2] |
| Michael et al. (2021) | 5xFAD mice (Alzheimer's model) | Alzheimer's Disease | 10 mg/kg/day for 13 weeks | Not explicitly measured, but reduced neuroinflammation. | ▲ Improved cognitive functions.[7] |
| Tassan Mazzocco et al. (2023) | Sprague Dawley rats | Quinolinic acid-induced striatal neurotoxicity | 1 or 10 mg/kg/day for 14 days | Not directly assessed, but reduced astrogliosis and microgliosis.[8][9] | Not assessed. |
| Wen et al. (2018) | Young mice | Normal and Cranial Irradiation (CIR) | 10 mg/kg/day for 14 days | ▼ Decreased proliferation (Ki-67+) in normal conditions. ▲ Increased number of neurons after CIR.[5][6] | Not assessed. |
Legend: ▲ Increase; ▼ Decrease; ─ No significant change.
In humans, the evidence is still emerging. A pilot study in asthma patients did not find significant cognitive improvements after 8 weeks of treatment.[10] However, preliminary results from the Phase 2a BUENA clinical trial (NCT03402503) in patients with mild to moderate Alzheimer's disease suggest a cognitive benefit at a high dose of 30 mg twice daily, although no significant effect was observed across all doses.[11] It is important to note that neuropsychiatric side effects have been associated with this compound, particularly in younger individuals, which underscores the complexity of its action in the central nervous system.[12]
Experimental Methodologies
To facilitate the replication and critical evaluation of these findings, detailed experimental protocols are crucial.
Immunohistochemistry for Neurogenesis Markers
-
Objective: To quantify cell proliferation, survival, and differentiation in the dentate gyrus of the hippocampus.
-
Protocol:
-
Tissue Preparation: Rodents are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are post-fixed in 4% PFA overnight and then transferred to a sucrose solution for cryoprotection.
-
Sectioning: Coronal sections (typically 40 µm) of the hippocampus are cut using a cryostat or vibratome.
-
Antigen Retrieval: For markers like BrdU, sections are pre-treated with hydrochloric acid to denature DNA.
-
Immunostaining:
-
Sections are blocked with a solution containing normal serum and a detergent (e.g., Triton X-100) to prevent non-specific antibody binding.
-
Incubation with primary antibodies overnight at 4°C. Common primary antibodies include:
-
Proliferation: Ki-67, Proliferating Cell Nuclear Antigen (PCNA)
-
Survival of new neurons: Bromodeoxyuridine (BrdU) (requires prior BrdU injection)
-
Immature neurons: Doublecortin (DCX)
-
-
Incubation with corresponding fluorescently-labeled secondary antibodies.
-
Counterstaining with a nuclear marker like DAPI.
-
-
Imaging and Quantification: Images are acquired using a confocal or fluorescence microscope. Stereological methods are employed to obtain unbiased estimates of the total number of labeled cells in the granule cell layer of the dentate gyrus.
-
Signaling Pathways Implicated in this compound's Action
This compound exerts its effects primarily by antagonizing two G-protein coupled receptors: the cysteinyl leukotriene receptor 1 (CysLTR1) and GPR17.[1][8][13] Leukotrienes are pro-inflammatory molecules, and by blocking their receptors, this compound can reduce neuroinflammation, a known inhibitor of neurogenesis.[1][14] The inhibition of GPR17, which is expressed on neuronal lineage cells, is thought to be a key mechanism for promoting neurogenesis.[1][3]
References
- 1. DSpace [diposit.ub.edu]
- 2. The Leukotriene Receptor Antagonist this compound Attenuates Neuroinflammation and Affects Cognition in Transgenic 5xFAD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The leukotriene receptor antagonist this compound as a potential therapeutic adjuvant in multiple sclerosis – a review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The anti-asthmatic drug, this compound, modifies the neurogenic potential in the young healthy and irradiated brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the neuroprotective effects of this compound on brain inflammation and metabolism in a rat model of quinolinic acid-induced striatal neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cognitive Effects of this compound: A Pharmaco-EEG Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 12. Psychiatric Adverse Effects of this compound-A Nationwide Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound on Neuroinflammation in Parkinson's Disease: An Open Label Safety and Tolerability Trial with CSF Markers and [ 11C]PBR28 PET - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Brain-Specific Increase in Leukotriene Signaling Accompanies Chronic Neuroinflammation and Cognitive Impairment in a Model of Gulf War Illness - PMC [pmc.ncbi.nlm.nih.gov]
Montelukast's Specificity for CysLT1 Over CysLT2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of montelukast's specificity for the cysteinyl leukotriene receptor 1 (CysLT1) over the cysteinyl leukotriene receptor 2 (CysLT2). The following sections present quantitative data, experimental methodologies, and visual representations of key biological pathways and experimental workflows to offer a comprehensive assessment of this compound's receptor selectivity.
Quantitative Assessment of Receptor Specificity
This compound is a potent and highly selective antagonist of the CysLT1 receptor, a key mediator in the inflammatory cascade of asthma and allergic rhinitis.[1][2] Experimental data consistently demonstrates its high affinity for CysLT1, while its interaction with CysLT2 is considered negligible.[1][3]
The following table summarizes the available quantitative data for this compound's binding affinity and functional antagonism at the CysLT1 receptor.
| Compound | Receptor | Assay Type | Cell/Tissue Source | Radioligand/Agonist | Ki (nM) | IC50 (nM) | Fold Selectivity (CysLT2/CysLT1) |
| This compound | CysLT1 | Radioligand Binding | Differentiated Human U937 Cells | [³H]LTD₄ | 0.52[4] | Not explicitly quantified in a single study, but recognized as highly selective.[3] Pranlukast, a similar antagonist, is reported to be 4500-fold selective for CysLT1 over CysLT2.[3] | |
| This compound | CysLT1 | Calcium Mobilization | Differentiated U937 cells | UDP | 4500[5] | ||
| This compound | CysLT1 | Calcium Mobilization | Differentiated U937 cells | UTP | 7700[5] | ||
| This compound | CysLT1 | Inositol Phosphate Production | 1321N1-hP2Y₁ cells | 2-MeSADP | 122[5] | ||
| This compound | CysLT2 | Radioligand Binding / Functional Assays | Various | [³H]LTC₄ / LTD₄ | Essentially inactive[3] |
Note: Ki (inhibition constant) is an indicator of binding affinity; a lower value signifies higher affinity. IC50 is the concentration of an inhibitor required to reduce the response of an agonist by 50%.
Experimental Protocols
The determination of this compound's receptor specificity relies on established in vitro assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
1. Membrane Preparation:
-
Tissues (e.g., human lung parenchyma) or cells expressing the CysLT1 or CysLT2 receptor (e.g., differentiated U937 cells for CysLT1) are homogenized in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[4]
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
2. Competitive Binding:
-
The prepared membranes are incubated with a fixed concentration of a radiolabeled ligand, typically [³H]LTD₄ for CysLT1.[4]
-
Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for receptor binding.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CysLT1 antagonist (e.g., zafirlukast).
3. Incubation and Filtration:
-
The mixture is incubated at a controlled temperature (e.g., 25°C) to reach binding equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
4. Data Analysis:
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Antagonism Assay (Calcium Mobilization)
This assay assesses the ability of a compound to inhibit the functional response triggered by an agonist binding to its receptor. For Gq-coupled receptors like CysLT1, this response is typically an increase in intracellular calcium concentration.
1. Cell Culture and Preparation:
-
A cell line stably expressing the human CysLT1 or CysLT2 receptor is cultured and seeded into 96-well plates.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
2. Compound Incubation:
-
The cells are pre-incubated with varying concentrations of this compound or a vehicle control for a defined period.
3. Agonist Stimulation and Signal Detection:
-
The cells are then stimulated with a known CysLT1 agonist, such as LTD₄.[6]
-
The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.
4. Data Analysis:
-
The dose-response curve of the agonist in the presence and absence of different concentrations of this compound is plotted.
-
The IC50 value for this compound's inhibition of the agonist-induced calcium mobilization is calculated.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the CysLT1 signaling pathway and the general experimental workflow for assessing antagonist specificity.
Caption: CysLT1 Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound's receptor specificity.
References
- 1. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leukotriene D4 induces chemotaxis in human eosinophilc cell line, EoL-1 cells via CysLT1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Montelukast and Corticosteroids in Preclinical Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory efficacy of montelukast, a leukotriene receptor antagonist, and corticosteroids, a class of potent anti-inflammatory drugs. The comparison is based on experimental data from various animal models of inflammatory diseases, including asthma, allergic rhinitis, and chronic obstructive pulmonary disease (COPD).
Mechanisms of Anti-Inflammatory Action
This compound and corticosteroids exert their anti-inflammatory effects through distinct molecular pathways. This compound specifically targets the cysteinyl leukotriene receptor 1 (CysLT1R), blocking the pro-inflammatory actions of leukotrienes, which are key mediators in allergic inflammation.[1][2] Corticosteroids, on the other hand, bind to the glucocorticoid receptor (GR), which then translocates to the nucleus to modulate gene expression. A primary mechanism of their potent anti-inflammatory effect is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), a central regulator of the inflammatory response.[3][4] Evidence also suggests that this compound can inhibit NF-κB activation, although this may be a downstream effect of CysLT1R blockade or occur at higher doses.[5][6][7]
References
- 1. quora.com [quora.com]
- 2. This compound in the treatment of asthma and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Effect of this compound on nuclear factor kappaB activation and proinflammatory molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. This compound prevents the decrease of interleukin-10 and inhibits NF-kappaB activation in inflammatory airway of asthmatic guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Neuropsychiatric Profile of Montelukast: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the neuropsychiatric side effects of montelukast as observed in animal models. It offers a synthesis of experimental data, detailed methodologies, and visual representations of associated signaling pathways to facilitate a deeper understanding of this critical drug safety issue.
The leukotriene receptor antagonist this compound, a widely prescribed medication for asthma and allergic rhinitis, has come under scrutiny for its potential association with neuropsychiatric adverse events, including depression, anxiety, and sleep disturbances. While clinical reports have been numerous, animal models provide a crucial platform for mechanistic investigation and objective comparison with other therapeutic alternatives. This guide synthesizes the available preclinical evidence to offer a data-driven perspective on the neuropsychiatric profile of this compound.
Comparative Analysis of Behavioral Outcomes
Animal studies investigating the neuropsychiatric effects of this compound have yielded varied and sometimes conflicting results. While some studies in rodents have reported depressive-like behaviors and increased anxiety, others have suggested potential beneficial effects, including antidepressant-like and anxiolytic-like outcomes. A significant challenge in the field is the lack of direct, head-to-head comparative studies of this compound against other asthma therapies in animal models of neuropsychiatric disorders. The following tables summarize the available quantitative data from studies on this compound and a key alternative, the inhaled corticosteroid fluticasone.
Table 1: Effects of this compound on Depressive-Like Behavior in Rodents (Forced Swim Test)
| Animal Model | Treatment Group | Dose & Duration | Key Findings | Reference |
| Healthy Female Wistar Albino Rats | This compound | 10 mg/kg/day, 10 days (i.p.) | Increased immobility time (187 ± 9 s vs. 125 ± 4 s in control) | [1] |
| Healthy and Asthmatic Female Wistar Albino Rats | This compound | 10 mg/kg/day, 10 days (i.p.) | Increased immobility time in both healthy and asthmatic rats compared to controls. | |
| Male and Female Sprague-Dawley Rats (Chronic Unpredictable Mild Stress) | This compound | 20 mg/kg/day, 2 weeks (i.p.) | Increased sucrose consumption (antidepressant-like effect) in males. | [2][3] |
| Ovalbumin-Induced Asthmatic Mice | This compound | Not specified | No association with depression-like behavior. | [4][5] |
Table 2: Effects of this compound on Anxiety-Like Behavior in Rodents (Open Field Test)
| Animal Model | Treatment Group | Dose & Duration | Key Findings | Reference |
| Healthy Female Wistar Albino Rats | This compound | 10 mg/kg/day, 10 days (i.p.) | No significant change in time spent in the center or grooming behavior. | [1] |
| Male and Female Sprague-Dawley Rats (Chronic Unpredictable Mild Stress) | This compound | 20 mg/kg/day, 2 weeks (i.p.) | Reduced aggressive behavior in females. | [2][3] |
Table 3: Effects of Inhaled Corticosteroids (Fluticasone) on Anxiety- and Depressive-Like Behavior in a Rat Model of Asthma
| Animal Model | Treatment Group | Dose & Duration | Key Findings | Reference |
| Ovalbumin-Sensitized Asthmatic Rats | Inhaled Fluticasone Propionate | Not specified | Partially prevented asthma-induced depression- and anxiety-like behaviors. |
Note: Direct comparative studies in animal models for other alternatives such as long-acting beta-agonists (salmeterol, formoterol), omalizumab, and the 5-lipoxygenase inhibitor zileuton focusing on neuropsychiatric endpoints are limited.
Experimental Protocols
To ensure reproducibility and aid in the design of future studies, detailed methodologies for the key behavioral assays cited are provided below.
Forced Swim Test (FST)
The Forced Swim Test is a widely used rodent behavioral test to assess depressive-like states and the efficacy of antidepressant compounds.
-
Apparatus: A transparent cylindrical tank (e.g., 30 cm width x 50 cm height) is filled with water (e.g., 24 ± 1°C) to a depth that prevents the animal from touching the bottom with its tail or paws (e.g., 25 cm).
-
Procedure:
-
Rats are individually placed in the water-filled cylinder for a specified duration (e.g., 6 minutes).
-
Behavior is typically recorded by a video camera for later analysis.
-
The primary behaviors scored are:
-
Immobility: The animal remains floating in the water without struggling, making only small movements to keep its head above water.
-
Swimming: The animal makes active swimming motions, moving around the cylinder.
-
Climbing: The animal makes active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.
-
-
-
Data Analysis: The total time spent in immobility is the primary measure. An increase in immobility time is interpreted as a depressive-like behavior.
Open Field Test (OFT)
The Open Field Test is used to assess general locomotor activity and anxiety-like behavior in rodents.
-
Apparatus: A square or circular arena (e.g., 100 x 100 cm) with walls high enough to prevent escape. The floor is typically divided into a grid of equal squares (e.g., 16 squares). The central area is distinguished from the peripheral area.
-
Procedure:
-
The animal is placed in the center of the arena and allowed to explore freely for a set period (e.g., 5 minutes).
-
Behavior is recorded using a video tracking system.
-
-
Data Analysis: Key parameters measured include:
-
Locomotor activity: Total distance traveled, number of line crossings.
-
Anxiety-like behavior: Time spent in the center of the arena (decreased time suggests anxiety), number of entries into the center, grooming frequency and duration, and number of rearing events.
-
Potential Mechanistic Pathways
The neuropsychiatric effects of this compound are hypothesized to stem from its ability to cross the blood-brain barrier and interact with neural systems.[3] Animal studies suggest the involvement of several key pathways.
Cysteinyl Leukotriene Signaling in the CNS
This compound is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R). These receptors are expressed on various cells in the brain, including microglia and neurons. By blocking CysLT1R, this compound can modulate neuroinflammatory processes.
Glutathione Homeostasis and Oxidative Stress
Some research suggests that this compound may interfere with the glutathione detoxification system in the brain. Glutathione is a critical antioxidant, and its depletion can lead to increased oxidative stress, which has been implicated in the pathophysiology of neuropsychiatric disorders.
Experimental Workflow for Animal Studies
The following diagram illustrates a typical workflow for investigating the neuropsychiatric effects of this compound in a rodent model.
Conclusion
The preclinical evidence on the neuropsychiatric effects of this compound in animal models is complex and warrants further investigation. While some studies suggest a potential for inducing depressive-like behaviors, others indicate possible beneficial effects on mood and anxiety. The mechanisms likely involve the modulation of neuroinflammatory pathways through the cysteinyl leukotriene system and potential impacts on oxidative stress homeostasis within the brain. A significant gap in the current literature is the lack of direct comparative studies against a broader range of asthma therapies in animal models of neuropsychiatric conditions. Future research should focus on head-to-head comparisons and the elucidation of the precise molecular mechanisms underlying the observed behavioral changes. This will be critical for a comprehensive risk-benefit assessment and for guiding the development of safer respiratory therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Cysteinyl leukotriene receptor type 1 antagonist this compound protects against injury of blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and functional rejuvenation of the aged brain by an approved anti-asthmatic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potential Effects of Leukotriene Receptor Antagonist this compound in Treatment of Neuroinflammation in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Montelukast's Anti-Inflammatory Profile: A Comparative Analysis for Researchers
An in-depth examination of the anti-inflammatory properties of montelukast, a leukotriene receptor antagonist, reveals distinct mechanisms and a nuanced comparative profile against corticosteroids. This guide synthesizes findings from multiple studies to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's efficacy, supported by experimental data and detailed methodologies.
This compound exerts its anti-inflammatory effects by selectively antagonizing the cysteinyl leukotriene receptor 1 (CysLT1).[1][2][3] This action inhibits the pro-inflammatory cascade mediated by leukotrienes, which are potent mediators involved in airway inflammation, bronchoconstriction, and mucus secretion.[1][2][3] In contrast, corticosteroids, such as fluticasone, employ a broader anti-inflammatory mechanism, primarily through the inhibition of multiple inflammatory pathways.
Comparative Efficacy: this compound vs. Inhaled Corticosteroids
Clinical studies have directly compared the anti-inflammatory effects of this compound with inhaled corticosteroids (ICS), the gold standard for asthma therapy. These investigations have yielded valuable data on their respective impacts on key inflammatory markers and cells.
A key study comparing oral this compound (10 mg daily) with inhaled fluticasone propionate (100 µg twice daily) in atopic asthmatics over eight weeks provided a direct comparison of their anti-inflammatory capabilities in bronchial biopsies.[4] While both treatments were evaluated, fluticasone was found to be superior in reducing mast cell counts and serum eosinophil cationic protein (ECP), a marker of eosinophil activation.[4] However, there was no significant difference between the two treatments in their effect on activated T cells or the number of eosinophils in the lamina propria.[4]
Another study delved into the effects of this compound as an add-on therapy to fluticasone propionate. The results indicated that the addition of this compound did not lead to a significantly greater reduction in T cells, activated eosinophils, or mast cells in bronchial biopsies compared to fluticasone alone in individuals with mild asthma.[5]
The following table summarizes the quantitative findings from comparative studies on the effects of this compound and fluticasone on various inflammatory markers.
| Inflammatory Marker | This compound Effect | Fluticasone Propionate Effect | Study Population | Key Findings |
| Sputum Eosinophils | Decrease from 7.5% to 3.9% | Significant reduction (from 11.9% to 1.7%) | Steroid-naïve asthmatics | Fluticasone demonstrated a greater reduction in sputum eosinophils compared to this compound.[6] |
| Blood Eosinophils | Significant reduction (p=0.009 vs. placebo) | - | Chronic adult asthmatics | This compound significantly reduced peripheral blood eosinophils.[7] |
| Mast Cells (Bronchial Biopsy) | No significant change | Significantly lower than this compound group (p=0.041) | Atopic asthmatics | Fluticasone was more effective at reducing mast cell counts in bronchial tissue.[4] |
| Activated T Cells (CD25+) (Bronchial Biopsy) | No significant difference from fluticasone | No significant difference from this compound | Atopic asthmatics | Both drugs had a similar lack of effect on activated T-cell numbers.[4] |
| Serum Eosinophil Cationic Protein (ECP) | Less reduction compared to fluticasone | Significantly greater decrease (p=0.002) | Atopic asthmatics | Fluticasone was superior in reducing this marker of eosinophil activation.[4] |
| Exhaled Nitric Oxide (FeNO) | Reduction when added to ICS | Significant reduction | Asthmatic children | This compound as an add-on therapy to ICS reduced FeNO, suggesting an additive anti-inflammatory effect.[8] |
Delving into the Mechanism: Signaling Pathways
This compound's anti-inflammatory action extends to the modulation of intracellular signaling pathways. Research has highlighted its ability to inhibit the activation of nuclear factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3), key regulators of pro-inflammatory gene expression.[9][10][11]
Studies have shown that this compound can suppress the phosphorylation and subsequent activation of NF-κB p65 and STAT3.[9] This inhibition leads to a downstream reduction in the production of various pro-inflammatory cytokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1).[11]
Experimental Protocols: A Closer Look
To ensure the reproducibility and critical evaluation of the cited findings, detailed experimental methodologies are crucial. Below are summaries of the protocols used in the key comparative studies.
Study Comparing this compound and Fluticasone in Bronchial Biopsies[4]
-
Study Design: A double-blind, double-dummy, parallel-group study.
-
Participants: 36 atopic asthmatics.
-
Treatment Regimen:
-
Oral this compound (10 mg, once daily at night).
-
Inhaled fluticasone propionate (100 µg Diskus, twice daily).
-
Duration: 8 weeks.
-
-
Sample Collection: Bronchial biopsies, serum, and urine samples were collected before and after the treatment period.
-
Inflammatory Cell Analysis (Immunohistochemistry):
-
Activated T cells were identified using an anti-CD25 antibody.
-
Eosinophils were identified using an anti-MBP (major basic protein) antibody.
-
Mast cells were identified using an anti-tryptase antibody.
-
-
Soluble Mediator Analysis:
-
Serum eosinophil cationic protein (ECP) and interleukin-5 (IL-5) were measured by radioimmunoassay (RIA) and enzyme immunoassay (EIA), respectively.
-
Urinary 9α,11β-PGF2 and leukotriene E4 (LTE4) were measured by EIA.
-
Study on this compound's Effect on NF-κB Activation[11]
-
Cell Line: THP-1, a human monocytic leukemia cell line.
-
Method for NF-κB Activation Analysis: Flow cytometry was used to evaluate the inhibitory effects of this compound on tumor necrosis factor-alpha (TNF-α)-induced NF-κB activation.
-
Cytokine Production Analysis:
-
Peripheral blood mononuclear cells (PBMCs) were isolated from both healthy controls and asthmatic patients.
-
PBMCs were stimulated with lipopolysaccharide (LPS) in the presence of varying concentrations of this compound.
-
The levels of interleukin-1beta (IL-1β), IL-6, TNF-α, and monocyte chemoattractant protein-1 (MCP-1) in the cell culture supernatants were measured by enzyme-linked immunosorbent assay (ELISA).
-
Conclusion
This compound demonstrates clear anti-inflammatory properties by targeting the cysteinyl leukotriene pathway and modulating key inflammatory signaling cascades like NF-κB and STAT3. While it effectively reduces certain inflammatory markers, particularly those related to eosinophils, direct comparative studies indicate that inhaled corticosteroids such as fluticasone generally exhibit a broader and more potent anti-inflammatory effect in the airways of asthmatic patients. The choice between these therapies may depend on the specific inflammatory phenotype of the patient and the desired therapeutic outcome. The detailed experimental protocols provided in this guide offer a foundation for future research aimed at further elucidating the nuanced anti-inflammatory profile of this compound and its potential applications in various inflammatory conditions.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Effects of this compound on surrogate inflammatory markers in corticosteroid-treated patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. Effect of this compound compared with inhaled fluticasone on airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. Steroid naive eosinophilic asthma: anti-inflammatory effects of fluticasone and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound reduces airway eosinophilic inflammation in asthma: a randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. This compound alleviates inflammation in experimental autoimmune encephalomyelitis by altering Th17 differentiation in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits tumour necrosis factor-alpha-mediated interleukin-8 expression through inhibition of nuclear factor-kappaB p65-associated histone acetyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound on nuclear factor kappaB activation and proinflammatory molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for CysLT1 Receptor Blockade: Montelukast vs. Pranlukast
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two widely used cysteinyl leukotriene receptor 1 (CysLT1R) antagonists: montelukast and pranlukast. By examining their binding affinities, functional potencies, and the experimental methodologies used for their evaluation, this document offers a comprehensive resource for understanding the subtle yet significant differences between these two critical anti-inflammatory and anti-asthmatic agents.
Cysteinyl leukotrienes (CysLTs), namely LTC4, LTD4, and LTE4, are potent lipid mediators that play a central role in the pathophysiology of asthma and allergic rhinitis. Their effects, which include bronchoconstriction, airway edema, mucus hypersecretion, and eosinophil recruitment, are primarily mediated through the CysLT1 receptor. Both this compound and pranlukast are selective antagonists of this receptor, and while they share a common mechanism of action, their molecular interactions and resulting pharmacological profiles exhibit key distinctions.[1]
Quantitative Comparison of Receptor Binding and Functional Antagonism
The binding affinity and functional potency of this compound and pranlukast for the CysLT1 receptor have been characterized in various in vitro systems. While direct head-to-head studies under identical conditions are limited, a compilation of available data provides valuable insights into their comparative performance.
One study utilizing membranes from the human monocytic cell line dU937 reported comparable binding affinities for both compounds, with Ki values of 0.60 nM for this compound and 0.64 nM for pranlukast.[2] However, another investigation using human lung parenchyma membranes established a rank order of potency for displacing the radiolabeled CysLT1R agonist [3H]-LTD4 as zafirlukast = this compound > pranlukast, suggesting that this compound may exhibit a higher affinity in this tissue.[3]
Beyond their primary target, both drugs have been shown to interact with other receptors, albeit at significantly higher concentrations. Notably, they exhibit inhibitory effects on P2Y purinergic receptors, which are also implicated in inflammatory processes.[4]
Table 1: Comparative Binding Affinity for the CysLT1 Receptor
| Compound | Ki (nM) | Cell/Tissue Source | Radioligand | Reference |
| This compound | 0.60 | dU937 Cells | [3H]-LTD4 | [2] |
| Pranlukast | 0.64 | dU937 Cells | [3H]-LTD4 | [2] |
Table 2: Comparative Functional Potency (Off-Target Effects on P2Y Receptors)
| Compound | IC50 (µM) vs. UTP-induced Ca2+ mobilization | IC50 (µM) vs. UDP-induced Ca2+ mobilization | Cell Line | Reference |
| This compound | 7.7 | 4.5 | dU937 | [4] |
| Pranlukast | 4.3 | 1.6 | dU937 | [4] |
CysLT1 Receptor Signaling Pathway and Antagonist Intervention
The CysLT1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by its endogenous ligands (LTD4 > LTC4 > LTE4), it initiates a signaling cascade that leads to the characteristic physiological responses of allergic inflammation.[1] this compound and pranlukast act as competitive antagonists, binding to the receptor and preventing the initiation of this cascade.
Caption: CysLT1 Receptor Signaling Pathway and Antagonist Blockade.
Experimental Protocols
The quantitative data presented in this guide are derived from established in vitro assays. The following are detailed methodologies for two key experiments used to characterize CysLT1 receptor antagonists.
Radioligand Binding Assay
This assay quantifies the binding affinity of a compound for the CysLT1 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Membrane Preparation:
-
Homogenize human lung parenchyma or cultured cells (e.g., dU937) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of approximately 1-2 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of membrane preparation to each well.
-
Add increasing concentrations of the unlabeled antagonist (this compound or pranlukast) or vehicle control.
-
Add a fixed concentration of the radiolabeled CysLT1 receptor ligand, typically [3H]-LTD4 (e.g., 0.5-1.0 nM).
-
To determine non-specific binding, add a high concentration of unlabeled LTD4 (e.g., 1 µM) to a separate set of wells.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a CysLT1 receptor agonist.
-
Cell Culture and Dye Loading:
-
Culture a suitable cell line endogenously expressing the CysLT1 receptor (e.g., U937 cells) or a cell line engineered to express the receptor.
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.
-
-
Antagonist Incubation:
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with increasing concentrations of the antagonist (this compound or pranlukast) or vehicle control for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader.
-
Inject a fixed concentration of the CysLT1 receptor agonist (e.g., LTD4) into each well to stimulate the receptor.
-
Immediately measure the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response induced by the agonist in the absence of the antagonist.
-
Plot the percentage of inhibition of the agonist-induced response against the logarithm of the antagonist concentration to determine the IC50 value.
-
Experimental Workflow for Comparative Analysis
The systematic comparison of this compound and pranlukast involves a logical progression of experiments to determine their respective potencies and mechanisms of action at the CysLT1 receptor.
Caption: Experimental Workflow for CysLT1 Antagonist Comparison.
References
- 1. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 2. as-605240.com [as-605240.com]
- 3. Pharmacological differences among CysLT(1) receptor antagonists with respect to LTC(4) and LTD(4) in human lung parenchyma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Montelukast in a Laboratory Setting: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of Montelukast is a critical component of laboratory safety and environmental responsibility. Adherence to established procedures ensures the safety of personnel and minimizes the environmental impact of this pharmaceutical compound. The primary and universally recommended method for the disposal of this compound and its associated waste is through a licensed hazardous waste management company, with incineration being the preferred final disposition.[1]
Immediate Safety and Handling for Disposal
Before final disposal, all waste containing this compound must be handled with appropriate safety measures to prevent accidental exposure.
Personal Protective Equipment (PPE): When handling this compound waste, personnel should wear:
Waste Segregation and Containment:
-
Identify and Segregate: All waste streams containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and cleaning materials from spills, must be segregated from general laboratory waste.
-
Use Designated Containers: Collect this compound waste in clearly labeled, sealed, and appropriate containers.[3] For solid waste, a polyethylene or polypropylene container is suitable.[3]
-
Avoid Dust Generation: When handling solid this compound, use procedures that minimize dust generation, such as gentle sweeping or using a vacuum with a HEPA filter for spill cleanup.[3] Dampening the material with water before sweeping can also help prevent dust from becoming airborne.[3]
-
Prevent Environmental Release: Do not dispose of this compound down the drain or in the regular trash.[2][4] Take care to prevent spills and minimize release to the environment.[2]
Step-by-Step Disposal Procedure
The following procedure outlines the standard operational steps for the disposal of this compound waste from a laboratory setting:
-
Waste Collection: Accumulate all this compound-contaminated materials in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: The container must be labeled in accordance with federal, state, and local regulations. At a minimum, the label should include the words "Hazardous Waste" and identify the contents.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Arrange for Pickup: Contact a licensed environmental waste management contractor to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Maintain all records of waste generation, storage, and disposal as required by your institution and regulatory agencies.
Potential for Chemical Degradation (For Informational Purposes)
While not recommended as a standard disposal procedure without further validation, research has shown that this compound is susceptible to chemical degradation under certain conditions. These methods are presented for informational purposes and are not a substitute for professional waste disposal. Any on-site degradation protocol would need to be rigorously validated to ensure complete inactivation and to characterize the resulting degradation products.
Photodegradation: this compound in solution is sensitive to light, particularly UV light, which can induce its degradation.[2] The primary photoproduct is its cis-isomer.[2] The rate of photodegradation is influenced by the light source and the solvent used.[2]
Oxidative Degradation: this compound is also prone to degradation in the presence of oxidizing agents.[5] Studies have shown that exposure to hydrogen peroxide can lead to the formation of degradation products, with this compound S-oxide being a major byproduct.[2][5]
Quantitative Ecotoxicity Data
The following table summarizes available data on the ecotoxicity of this compound, providing context for the importance of preventing its release into the environment.
| Organism | Endpoint | Concentration | Reference |
| Daphnia magna (water flea) | EC50 | 16.4 mg/L | [3] |
| Raphidocelis subcapitata (green algae) | EC50 | 195.7 mg/L | [3] |
Experimental Protocols
No validated experimental protocols for the routine disposal of this compound via chemical degradation in a laboratory setting were identified in the reviewed literature. The existing studies focus on understanding the degradation pathways for the purposes of stability testing and analytical method development, rather than for waste inactivation. For instance, forced degradation studies have been performed by subjecting this compound solutions to acidic, basic, and oxidative stress conditions, followed by analysis using methods like HPLC to identify the degradation products.[6][7] These research methodologies are not designed or validated for the complete and safe destruction of this compound in a waste stream.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory environment.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ecotoxicity and photodegradation of this compound (a drug to treat asthma) in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress on limiting release of antibiotic waste into environment, but gaps remain | Access to Medicine [accesstomedicinefoundation.org]
- 5. Study of degradation behaviour of this compound sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jpionline.org [jpionline.org]
Safeguarding Your Research: A Guide to Handling Montelukast
Essential safety protocols and logistical plans for the proper handling and disposal of Montelukast are critical for maintaining a safe laboratory environment. This guide provides detailed procedural information for researchers, scientists, and drug development professionals.
When working with this compound, a leukotriene receptor antagonist, adherence to strict safety measures is paramount to protect personnel from potential health hazards. This includes the use of appropriate personal protective equipment (PPE), proper handling techniques to minimize exposure, and compliant disposal methods.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield is recommended when there is a potential for direct contact with dusts, mists, or aerosols.[1][2] | Protects against mechanical irritation and serious eye damage from dust particles.[1][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or powder-free latex).[5] Consider double gloving for enhanced protection.[1][2][5][6] | Prevents skin contact, which can cause irritation or drying.[1][3] |
| Body Protection | A work uniform or laboratory coat is standard.[1][2] For tasks with a higher risk of exposure, additional garments such as sleevelets, aprons, or disposable suits should be used to avoid exposed skin.[1][2][6] | Minimizes the risk of skin contact and contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation occurs.[7] A positive pressure air-supplied respirator is recommended for potential uncontrolled releases or unknown exposure levels.[2] | Protects against the inhalation of this compound dust, which can be harmful.[7][8] |
Occupational Exposure Limits
Occupational Exposure Limits (OELs) are established to protect workers from the adverse health effects of exposure to chemical substances. For this compound, the following limit has been identified:
| Substance | Occupational Exposure Limit (OEL) | Basis |
| This compound | 40 µg/m³ (OEB 3) - Time-Weighted Average (TWA) | Internal[1] |
| This compound | Wipe Limit: 400 µ g/100 cm² | Internal[1] |
Standard Operating Procedures for Handling this compound
General Handling:
-
Use appropriate engineering controls, such as containment technologies, to control the compound at the source.[2]
-
Take precautionary measures against static discharges, as fine dust dispersed in the air can be a potential dust explosion hazard.[1][6][9]
First Aid Measures:
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[8]
-
After skin contact: Wash the affected area with soap and water. Get medical attention if symptoms occur.[1][6][9]
-
If inhaled: Remove the individual to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[7]
-
If ingested: Do NOT induce vomiting. Rinse mouth thoroughly with water and get medical attention if symptoms occur.[1][6][9]
Spill Response Workflow
In the event of a this compound spill, a structured and immediate response is crucial to contain the material and prevent exposure.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and potential harm to others.
For research and laboratory settings:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Incineration of waste at an approved USEPA incinerator is often recommended.[10][11]
-
Collect spill cleanup materials in a suitable, sealed container for disposal.[2][5][7][8]
For consumer-level products:
-
Do not flush unused medication down the toilet unless specifically instructed to do so.[12][13]
-
The safest disposal method is through a drug take-back program.[12][13]
-
If a take-back program is not available, mix the medication with an undesirable substance like dirt, cat litter, or used coffee grounds.[12][13][14] Place the mixture in a sealed plastic bag and dispose of it in the household trash.[12][13][14]
-
Remove all personal information from prescription labels before disposing of the container.[12][13][14]
References
- 1. organon.com [organon.com]
- 2. organon.com [organon.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. organon.com [organon.com]
- 7. fishersci.com [fishersci.com]
- 8. ajantapharmausa.com [ajantapharmausa.com]
- 9. organon.com [organon.com]
- 10. obaid.info [obaid.info]
- 11. slaterunpharma.com [slaterunpharma.com]
- 12. familyallergy.com [familyallergy.com]
- 13. drugs.com [drugs.com]
- 14. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
